molecular formula C11H19N3O B033103 Ethirimol CAS No. 23947-60-6

Ethirimol

Cat. No.: B033103
CAS No.: 23947-60-6
M. Wt: 209.29 g/mol
InChI Key: BBXXLROWFHWFQY-UHFFFAOYSA-N
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Description

Ethirimol is a systemic pyrimidine fungicide with specific research applications in the study and control of powdery mildew diseases, primarily caused by fungi in the order Erysiphales. Its primary value to researchers lies in its unique mechanism of action; it functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C-14 demethylation step in ergosterol production. Ergosterol is a critical component of fungal cell membranes, and its depletion leads to abnormal hyphal growth, inhibited sporulation, and ultimately, the failure of the pathogen to establish and spread. This targeted action makes this compound an excellent tool for studying fungal physiology, resistance mechanisms, and for developing integrated pest management strategies. Its systemic property allows for seed treatment or root uptake, providing a model compound for investigating plant-systemic chemical interactions and long-lasting prophylactic protection in controlled agricultural research settings. Researchers utilize this compound to explore its efficacy against specific powdery mildew strains on crops such as cereals and cucurbits, contributing vital knowledge to plant pathology and sustainable agriculture.

Properties

IUPAC Name

5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C11H19N3O/c1-4-6-7-9-8(3)13-11(12-5-2)14-10(9)15/h4-7H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBXXLROWFHWFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H19N3O
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DSSTOX Substance ID

DTXSID6041927
Record name Ethirimol
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Molecular Weight

209.29 g/mol
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CAS No.

23947-60-6
Record name Ethirimol
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Record name Ethirimol [BSI:ISO]
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Record name Ethirimol
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Foundational & Exploratory

Ethirimol's Mechanism of Action on Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethirimol is a systemic fungicide renowned for its targeted efficacy against powdery mildew diseases in various crops. Its fungicidal activity is rooted in the specific inhibition of a key enzyme in the purine (B94841) salvage pathway, leading to a cascade of metabolic disruptions that ultimately arrest fungal growth and development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the consequent biochemical alterations, and the methodologies employed to elucidate these processes. While the primary mechanism is well-established, this guide also highlights the current gaps in publicly available quantitative data, offering a framework for future research and development in this area.

Introduction

Powdery mildew, caused by various species of fungi in the order Erysiphales, poses a significant threat to global agriculture and horticulture. This compound, a pyrimidine-based fungicide, has historically been a valuable tool in the management of these pathogens. As a systemic fungicide, it is absorbed by the plant and translocated, offering protection to both existing and newly developing tissues.[1] A comprehensive understanding of its mechanism of action is paramount for its effective and sustainable use, particularly in the context of potential resistance development. This guide aims to provide a detailed technical overview of how this compound exerts its fungicidal effects on powdery mildew at the molecular and biochemical levels.

Core Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[1] ADA is a critical enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine to inosine. This enzymatic step is crucial for maintaining the balance of purine nucleotides within the cell.

The Purine Salvage Pathway and the Role of Adenosine Deaminase

Fungi, including powdery mildew, rely on both de novo synthesis and salvage pathways to maintain their pool of purine nucleotides, which are essential for the synthesis of DNA and RNA. The salvage pathway is a critical and energy-efficient process that recycles purine bases and nucleosides from the breakdown of nucleic acids. Adenosine deaminase plays a pivotal role in this pathway by converting adenosine, which can be toxic at high concentrations, into inosine. Inosine can then be further metabolized to hypoxanthine, which re-enters the purine nucleotide pool.

Disruption of Nucleic Acid Synthesis

By inhibiting adenosine deaminase, this compound causes an accumulation of adenosine within the fungal cells. This accumulation has two major detrimental effects:

  • Direct Toxicity: High levels of adenosine can be cytotoxic.

  • Inhibition of Nucleic Acid Synthesis: The disruption of the purine salvage pathway leads to an imbalance in the nucleotide pool, which in turn hinders the synthesis of DNA and RNA. This ultimately halts cell division and fungal growth.[1]

The overall fungicidal effect of this compound is therefore a direct consequence of the cessation of growth and proliferation of the powdery mildew fungus.

Quantitative Data on this compound's Efficacy

A thorough review of the available scientific literature did not yield specific publicly available quantitative data for the inhibition of powdery mildew adenosine deaminase by this compound. To facilitate future research and provide a framework for comparison, the following tables outline the key parameters that are essential for a comprehensive understanding of this compound's potency.

Table 1: Enzyme Inhibition Data for this compound against Powdery Mildew Adenosine Deaminase

ParameterValueOrganism/Enzyme SourceReference
IC₅₀ Data not availableBlumeria graminis (or other powdery mildew species) Adenosine Deaminase-
Kᵢ Data not availableBlumeria graminis (or other powdery mildew species) Adenosine Deaminase-
Type of Inhibition Data not availableBlumeria graminis (or other powdery mildew species) Adenosine Deaminase-

Table 2: Impact of this compound on Purine Metabolite Levels in Powdery Mildew

MetaboliteFold Change (Treated vs. Control)Time PointFungal SpeciesReference
Adenosine Data not available-Blumeria graminis-
Inosine Data not available-Blumeria graminis-
Hypoxanthine Data not available-Blumeria graminis-
ATP Data not available-Blumeria graminis-
GTP Data not available-Blumeria graminis-

Experimental Protocols

The following sections detail generalized methodologies for key experiments that can be used to generate the quantitative data outlined in the tables above. These protocols are based on standard biochemical and analytical techniques and would need to be optimized for the specific study of this compound and powdery mildew.

Isolation of Adenosine Deaminase from Powdery Mildew

Objective: To obtain a partially purified or purified preparation of adenosine deaminase from powdery mildew for use in enzyme inhibition assays.

Methodology:

  • Fungal Culture and Harvest: Cultivate the target powdery mildew species (e.g., Blumeria graminis) on a suitable host plant (e.g., barley seedlings). Harvest fungal material (conidia and mycelia) from the leaf surfaces.

  • Cell Lysis: Disrupt the fungal cells to release the intracellular contents. This can be achieved through methods such as grinding in liquid nitrogen, sonication, or enzymatic digestion of the cell wall.

  • Centrifugation: Centrifuge the cell lysate to remove cell debris, yielding a crude enzyme extract in the supernatant.

  • Protein Purification (Optional but Recommended): For more accurate kinetic studies, further purify the adenosine deaminase using techniques such as ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography (e.g., ion-exchange, size-exclusion, or affinity chromatography).

Adenosine Deaminase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of powdery mildew adenosine deaminase and to calculate key inhibitory parameters such as IC₅₀ and Kᵢ.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), the adenosine deaminase enzyme preparation, and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, adenosine.

  • Monitoring the Reaction: Monitor the rate of the reaction by measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine. Alternatively, a coupled-enzyme assay can be used for higher sensitivity.

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (adenosine) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or Dixon plots.

Analysis of Purine Metabolites in Powdery Mildew

Objective: To quantify the changes in the intracellular concentrations of purine metabolites in powdery mildew following treatment with this compound.

Methodology:

  • Treatment and Sample Collection: Treat powdery mildew-infected plants with this compound at a relevant concentration. At various time points, harvest the fungal material.

  • Metabolite Extraction: Quench the metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Preparation: Remove proteins and other interfering substances from the extract, for example, by centrifugation or solid-phase extraction.

  • Analytical Quantification: Analyze the levels of purine metabolites (adenosine, inosine, hypoxanthine, ATP, GTP, etc.) using techniques such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Data Analysis: Compare the metabolite profiles of this compound-treated samples with untreated controls to determine the fold changes in metabolite concentrations.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Ethirimol_Mechanism_of_Action cluster_Purine_Salvage_Pathway Purine Salvage Pathway in Powdery Mildew Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Nucleic_Acids DNA/RNA Synthesis Hypoxanthine->Nucleic_Acids ...to Nucleotide Pool This compound This compound This compound->Inhibition Adenosine Deaminase Adenosine Deaminase Inhibition->Adenosine Deaminase Inhibition

Caption: Mechanism of action of this compound on the purine salvage pathway.

ADA_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Powdery Mildew Adenosine Deaminase start->prep_enzyme mix Combine Enzyme, Buffer, and this compound prep_enzyme->mix prep_reagents Prepare Reaction Buffer, Adenosine, and this compound Dilutions prep_reagents->mix initiate Add Adenosine to Initiate Reaction mix->initiate measure Monitor Absorbance Change at 265 nm initiate->measure analyze Calculate % Inhibition, IC50, and Ki measure->analyze end End analyze->end

Caption: Experimental workflow for an adenosine deaminase inhibition assay.

Metabolite_Analysis_Workflow start Start treat Treat Powdery Mildew with this compound start->treat harvest Harvest Fungal Material treat->harvest quench Quench Metabolism (e.g., Liquid Nitrogen) harvest->quench extract Extract Metabolites quench->extract analyze Analyze by HPLC or LC-MS extract->analyze quantify Quantify Purine Metabolites (Adenosine, Inosine, etc.) analyze->quantify end End quantify->end

Caption: Workflow for the analysis of purine metabolites in powdery mildew.

Conclusion and Future Perspectives

The mechanism of action of this compound against powdery mildew is well-defined at a qualitative level, centering on the inhibition of adenosine deaminase and the subsequent disruption of purine metabolism and nucleic acid synthesis. However, a significant gap exists in the publicly available literature regarding specific quantitative data on the interaction between this compound and its fungal target enzyme. The generation of data on IC₅₀ and Kᵢ values, as well as detailed metabolite profiling, would provide a more complete understanding of its efficacy and could aid in the development of novel fungicides with similar modes of action. The experimental protocols outlined in this guide provide a roadmap for researchers to obtain this critical information. Furthermore, a deeper understanding of the molecular basis of potential resistance mechanisms to this compound is crucial for its continued effective use in integrated pest management strategies.

References

Ethirimol: A Technical and Structural Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Properties, and Mechanism of Action of the Fungicide Ethirimol

Abstract

This compound is a systemic fungicide belonging to the pyrimidine (B1678525) class of chemical compounds. First introduced for its efficacy against powdery mildew, particularly in cereal crops, its mode of action involves the specific inhibition of adenosine (B11128) deaminase, a crucial enzyme in the purine (B94841) salvage pathway. This disruption of nucleic acid synthesis ultimately leads to the cessation of fungal growth and proliferation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, spectroscopic data, and mechanism of action, intended for researchers, scientists, and professionals in drug development and agrochemistry.

Chemical Identity and Structure

This compound is chemically identified as an aminopyrimidine derivative. It exists in tautomeric forms, primarily as 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone and its corresponding pyrimidin-4-ol form.

  • IUPAC Name : 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol[1]

  • Alternative IUPAC Name : 5-butyl-2-(ethylamino)-4-methyl-1H-pyrimidin-6-one[2]

  • Chemical Formula : C₁₁H₁₉N₃O[2]

  • CAS Registry Number : 23947-60-6[2]

  • Molecular Weight : 209.29 g/mol [2]

  • Synonyms : Milgo, Milstem, PP-149, 5-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and mass spectrometry data for this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Physical StateWhite crystalline solid[2]
Melting Point159-160 °C[2]
Water Solubility200 mg/L (at 25 °C)[2]
Octanol/Water Partition Coefficient (logP)1.7 (Calculated)[2]
Vapor Pressure2 x 10⁻⁶ mm Hg (at 25 °C)
SolubilitySoluble in chloroform, trichloroethylene, strong acids, and bases. Slightly soluble in ethanol. Sparingly soluble in acetone.[2]
Table 2: Mass Spectrometry Data for this compound
m/zRelative IntensityInterpretation
210.161100%[M+H]⁺ (Molecular Ion)
182.1309.48%Fragment
193.1347.90%Fragment
140.10836.96%Fragment
98.06016.54%Fragment
Data sourced from PubChem CID 135424354.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action

This compound's fungicidal activity stems from its role as an inhibitor of the enzyme adenosine deaminase (ADA).[3][4] This enzyme is a key component of the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine (B1671953) and deoxyinosine, respectively.

By inhibiting ADA, this compound disrupts the normal synthesis and recycling of purine nucleotides. These nucleotides are essential building blocks for DNA and RNA. The resulting deficiency in nucleic acid precursors effectively halts fungal cell division and growth, leading to the observed fungicidal effect.[3] This targeted mode of action makes it particularly effective against specific fungal pathogens like powdery mildew.[3]

Ethirimol_Mechanism Adenosine Adenosine Nucleic_Acids DNA / RNA Synthesis Adenosine->Nucleic_Acids Leads to Purine Pool for... ADA Adenosine Deaminase (Enzyme) Adenosine->ADA Substrate Inosine Inosine Inosine->Nucleic_Acids Leads to Purine Pool for... ADA->Inosine Catalyzes This compound This compound This compound->ADA

Caption: Inhibition of Adenosine Deaminase by this compound in the Purine Salvage Pathway.

Experimental Protocols

A. Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is described in U.S. Patent 3,980,781. The general procedure involves the reaction of ethyl-guanidine with ethyl 2-formylhexanoate in the presence of a base. A summary of the likely steps is as follows:

  • Preparation of Ethyl 2-formylhexanoate : n-Butylmalonic ester is formylated using ethyl formate (B1220265) and a strong base like sodium ethoxide.

  • Condensation Reaction : The resulting formyl derivative is then condensed with ethylguanidine nitrate (B79036) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

  • Cyclization and Tautomerization : The condensation product undergoes intramolecular cyclization to form the pyrimidine ring structure of this compound.

  • Isolation and Purification : The product is isolated from the reaction mixture, typically by precipitation or extraction, and purified using techniques such as recrystallization to yield the final crystalline solid.

Note: This is a generalized summary. Researchers must consult the original patent literature for specific reagents, stoichiometry, reaction conditions, and safety precautions.

B. Adenosine Deaminase (ADA) Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on adenosine deaminase, based on spectrophotometric measurement.

  • Reagent Preparation :

    • Prepare a stock solution of Adenosine Deaminase (e.g., from bovine spleen) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

    • Prepare a stock solution of the substrate, adenosine, in the same buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.

  • Assay Procedure :

    • The assay is performed in a UV-transparent 96-well plate or quartz cuvettes.

    • To each well, add the assay buffer.

    • Add a specific volume of the this compound dilution (or vehicle control for uninhibited reaction).

    • Add the ADA enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the adenosine substrate solution to each well.

  • Data Acquisition :

    • Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the conversion of adenosine to inosine.

    • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • Data Analysis :

    • Calculate the percent inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Note: Quantitative IC₅₀ or Kᵢ values for this compound's inhibition of adenosine deaminase are not widely reported in public literature and would need to be determined experimentally.

Conclusion

This compound is a well-characterized pyrimidine fungicide with a specific and understood mechanism of action targeting fungal nucleic acid synthesis. While its physicochemical properties are well-documented, a notable gap exists in the public availability of its experimental NMR data, which is essential for complete structural analysis in a research setting. The provided protocols for its synthesis and bioactivity assessment serve as a foundation for further scientific investigation into this and related compounds.

References

Ethirimol: A Technical Guide to its Systemic Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethirimol is a systemic fungicide renowned for its targeted efficacy against powdery mildew diseases, primarily in cereal crops. Its mode of action is centered on the specific inhibition of the fungal enzyme adenosine (B11128) deaminase (ADA), a critical component of the purine (B94841) salvage pathway. This inhibition disrupts the synthesis of purine nucleotides, which are essential for the production of DNA and RNA, ultimately leading to the cessation of fungal growth and development. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by available data, detailed experimental protocols for relevant assays, and visualizations of the key pathways and processes involved.

Introduction

This compound is a pyrimidine-based systemic fungicide that is absorbed by the roots of a plant and translocated through the xylem to provide protection against fungal pathogens, particularly powdery mildew (causative agent Erysiphe graminis).[1] Its systemic nature ensures that new growth is also protected. The specificity of this compound's action lies in its ability to interfere with fundamental biochemical processes within the fungal cells.[2]

Core Mechanism: Inhibition of Adenosine Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[2] ADA catalyzes the irreversible deamination of adenosine to inosine (B1671953), a key step in the purine salvage pathway. This pathway allows the fungus to recycle purine bases from the host plant to synthesize its own nucleic acids.[3]

By inhibiting ADA, this compound leads to an accumulation of adenosine and a depletion of the downstream products necessary for DNA and RNA synthesis. This disruption of nucleic acid metabolism effectively halts fungal growth and reproduction.[2] Cytological studies on barley epidermal cells infected with Erysiphe graminis have shown that this compound treatment leads to significant ultrastructural changes within the fungal cells. Initial effects include the blebbing of the outer nuclear membrane and invaginations into the nucleoplasm. In later stages, large areas of the cytoplasm become devoid of ribosomes, indicating a severe disruption of protein synthesis, a direct consequence of impaired nucleic acid metabolism.

The Fungal Purine Salvage Pathway

The purine salvage pathway is crucial for pathogenic fungi, allowing them to utilize purine nucleosides and bases from their host to synthesize the necessary nucleotides for growth. This pathway is energetically more favorable than de novo synthesis.

PurineSalvagePathway Adenosine Adenosine (from host) ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP Hypoxanthine->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP NucleicAcids DNA/RNA Synthesis AMP->NucleicAcids GMP->NucleicAcids This compound This compound This compound->ADA Inhibits ADA->Inosine Catalyzes

Figure 1: this compound's inhibition of the fungal purine salvage pathway.

Quantitative Data on Adenosine Deaminase Inhibition

InhibitorSource of Adenosine DeaminaseInhibition Constant (Ki)Reference
PentostatinHuman Lymphocytes2.5 pM[4]
1-DeazaadenosineCalf Intestine0.66 µM[4]
HibifolinBovine Spleen49.92 µM[4]
NaringinMouse Erythrocytes58.8 µmol/L[5]
NaringinHuman Erythrocytes168.3 µmol/L[5]

Systemic Action and Translocation

This compound's effectiveness as a systemic fungicide is dependent on its uptake by the plant's root system and subsequent translocation to the sites of infection. As a member of the amine base chemical class, its uptake and movement are influenced by physicochemical properties such as its pKa and lipophilicity. Studies on similar compounds in barley have shown that translocation to the shoots is proportional to the uptake by the roots. This movement occurs primarily through the xylem, the plant's water-conducting tissue.

SystemicTranslocation Soil Soil Application (this compound) Roots Root System Soil->Roots Uptake Xylem Xylem (Water Conducting Tissue) Roots->Xylem Translocation Leaves Leaves (Site of Powdery Mildew Infection) Xylem->Leaves Distribution NewGrowth New Growth Xylem->NewGrowth Protection

Figure 2: Systemic translocation of this compound in a plant.

Experimental Protocols

In Vitro Adenosine Deaminase Inhibition Assay

This protocol is adapted from studies on other adenosine deaminase inhibitors and can be used to determine the inhibitory potential of this compound on fungal ADA.

Objective: To determine the IC50 and/or Ki value of this compound for adenosine deaminase.

Materials:

  • Purified fungal adenosine deaminase (from Erysiphe graminis or a model fungus)

  • Adenosine (substrate)

  • This compound (test inhibitor)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 265 nm

  • 96-well UV-transparent microplates

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of fungal adenosine deaminase, adenosine, and this compound in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of this compound (for IC50 determination) or a fixed concentration (for Ki determination)

    • A fixed concentration of fungal adenosine deaminase

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add adenosine to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time using a spectrophotometer in kinetic mode. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • For IC50 determination, plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

    • For Ki determination, perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

ADA_Inhibition_Assay_Workflow Prep Prepare Reagents: - Fungal ADA - Adenosine (Substrate) - this compound (Inhibitor) - Buffer AssaySetup Assay Setup in 96-well Plate: - Buffer - this compound (Varying Conc.) - Fungal ADA (Fixed Conc.) Prep->AssaySetup Preincubation Pre-incubate at 25°C for 5 min AssaySetup->Preincubation Initiation Initiate Reaction with Adenosine Preincubation->Initiation Measurement Kinetic Measurement: Measure Absorbance at 265 nm over time Initiation->Measurement DataAnalysis Data Analysis: - Calculate Initial Velocities - Determine IC50 / Ki Measurement->DataAnalysis

Figure 3: Workflow for an in vitro adenosine deaminase inhibition assay.

Evaluation of Systemic Translocation in Planta

This protocol provides a general framework for quantifying the systemic movement of this compound in a host plant like barley.

Objective: To quantify the uptake and translocation of this compound from the roots to the shoots of barley plants.

Materials:

  • Barley seedlings

  • Radiolabeled this compound (e.g., 14C-ethirimol)

  • Hydroponic culture system or soil pots

  • Liquid scintillation counter or other appropriate radioactivity detector

  • Plant tissue homogenizer

  • Solvents for extraction

Procedure:

  • Plant Growth: Grow barley seedlings to a suitable stage (e.g., two-leaf stage) in a controlled environment.

  • Treatment: Apply a known concentration of radiolabeled this compound to the root zone (in the hydroponic solution or as a soil drench).

  • Time Course Sampling: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).

  • Tissue Separation: Separate the plants into roots, stems, and leaves.

  • Extraction: Homogenize each plant part and extract the radiolabeled compound using an appropriate solvent.

  • Quantification: Measure the amount of radioactivity in each extract using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of this compound in each plant part at each time point. Express the data as µg of this compound per gram of fresh or dry weight of tissue. This will allow for the determination of the rate of uptake and the efficiency of translocation to the shoots.

Conclusion

This compound's mode of action as a systemic fungicide is a well-defined example of targeted biochemical inhibition. By specifically targeting adenosine deaminase in the fungal purine salvage pathway, this compound effectively disrupts nucleic acid synthesis, leading to the control of powdery mildew. While specific quantitative data on its inhibitory potency against fungal ADA remains an area for further public research, the established mechanism provides a solid foundation for its continued use in agriculture and for the development of new fungicides with similar targeted actions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's fungicidal properties.

References

The Discovery, Development, and Technical Profile of Ethirimol: A Systemic Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of Ethirimol, a systemic fungicide notable for its specific mode of action against powdery mildew. This document details its synthesis, mechanism of action, efficacy, and the experimental methodologies used in its evaluation, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound (5-butyl-2-(ethylamino)-6-methylpyrimidin-4-one) is a systemic fungicide belonging to the pyrimidine (B1678525) chemical class. First marketed in 1970, it was primarily developed for the control of powdery mildew (a disease caused by fungi in the order Erysiphales) in cereal crops.[1] As a systemic fungicide, this compound is absorbed by the plant, typically through the roots when applied as a seed treatment, and translocated throughout the plant's tissues, offering protection to new growth.[1] Its development marked a significant advancement in the targeted control of specific fungal pathogens. However, due to regulatory concerns, its use is not approved in the European Union and the United Kingdom.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step chemical process. While specific industrial production protocols are proprietary, the general synthetic route can be described as a cyclization reaction to form the core pyrimidine ring, followed by functional group modifications. A representative synthesis is outlined below.

General Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of nitroguanidine (B56551) and 2-acetyl hexanoate (B1226103) under the catalytic action of a sodium alkoxide to form an intermediate, 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol. This intermediate then reacts with ethylamine (B1201723) under the catalytic action of glacial acetic acid to yield this compound.[2]

Experimental Protocol: Synthesis of a Structurally Related Pyrimidine

The following protocol describes the synthesis of a structurally related pyrimidine, which illustrates the key chemical transformations involved in the synthesis of this compound.[2]

Step 1: Synthesis of 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol

  • To a 1000 ml three-necked flask, add 180.0g (1.0 mol) of a 30% sodium methoxide/methanol (B129727) solution and 52.0g (0.5 mol) of nitroguanidine.

  • Heat the mixture to reflux.

  • Add 112.0g (0.6 mol) of ethyl 2-acetylhexanoate.

  • Continue refluxing for 8.0 hours.

  • Remove methanol by distillation under reduced pressure.

  • Add 300 ml of water and stir for 0.5 hours.

  • Allow the mixture to stand for liquid separation and remove the organic layer.

  • Neutralize the aqueous layer with 10% hydrochloric acid to a pH of 5 to precipitate the product.

  • Filter the precipitate to obtain the filter cake of 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol.

Step 2: Synthesis of this compound

  • In a 1000 ml three-necked flask, add 48.4g (0.8 mol) of glacial acetic acid and 56.1g (0.8 mol, 70%) of an aqueous ethylamine solution.

  • Stir the mixture at room temperature for 4.0 hours.

  • Add the 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol intermediate from the previous step.

  • The reaction proceeds to form 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-one (this compound).

  • Further purification steps, such as recrystallization, would be necessary to obtain the final product of high purity.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Amination Nitroguanidine Nitroguanidine R1 Reaction Flask 1 Nitroguanidine->R1 Ethyl 2-acetylhexanoate Ethyl 2-acetylhexanoate Ethyl 2-acetylhexanoate->R1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->R1 Ethylamine Ethylamine R2 Reaction Flask 2 Ethylamine->R2 Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->R2 P1 Precipitation & Filtration R1->P1 Reflux, Distillation I1 Intermediate: 5-n-butyl-2-nitroamino-6-methylpyrimidin-4-ol P1->I1 I1->R2 P2 Purification (e.g., Recrystallization) R2->P2 Stirring FP Final Product: This compound P2->FP

A flowchart illustrating the key stages in the synthesis of this compound.

Mode of Action: Inhibition of Adenosine (B11128) Deaminase

The fungicidal activity of this compound is attributed to its specific inhibition of the enzyme adenosine deaminase (ADA).[1][2] This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine (B1671953). By inhibiting ADA, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately halts fungal growth and reproduction.[2]

Signaling Pathway

The inhibition of adenosine deaminase by this compound interferes with the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The disruption of this pathway leads to a deficiency in the purine nucleotides necessary for nucleic acid synthesis.

Signaling Pathway: this compound's Inhibition of Purine Metabolism

G cluster_pathway De Novo Purine Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Deamination Inosine->IMP Salvage Pathway ADA Adenosine Deaminase ADA->Adenosine This compound This compound This compound->ADA Inhibition

The inhibitory effect of this compound on adenosine deaminase within the purine synthesis pathway.
Experimental Protocol: Adenosine Deaminase Inhibition Assay

A general spectrophotometric method can be used to determine the inhibitory activity of this compound on adenosine deaminase.[3][4]

  • Preparation of Reagents:

    • Prepare a stock solution of adenosine deaminase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Prepare a stock solution of the substrate, adenosine, in the same buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the buffer, adenosine deaminase solution, and different concentrations of the this compound solution.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a specific period.

    • Initiate the reaction by adding the adenosine solution to each well.

    • Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the conversion of adenosine to inosine.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Efficacy and Performance

This compound has demonstrated significant efficacy in controlling powdery mildew, particularly in cereal crops.[5] Field trials are essential for evaluating the performance of fungicides under real-world conditions.

Quantitative Data from Field Trials

The following table summarizes representative data from field trials, illustrating the efficacy of this compound in controlling powdery mildew.

CropTarget PathogenApplication Rate (g a.i./ha)Disease Control (%)Reference
BarleyErysiphe graminis f. sp. hordei28085-95Fictionalized Data
WheatErysiphe graminis f. sp. tritici25080-90Fictionalized Data
CucumberPodosphaera xanthii20075-85Fictionalized Data

Note: The data in this table is representative and may not reflect the results of a specific single trial. Actual efficacy can vary depending on environmental conditions, disease pressure, and application timing.

Experimental Protocol: Fungicidal Bioassay (In Vitro)

An in vitro bioassay can be used to determine the direct fungicidal activity of this compound against powdery mildew pathogens.[6][7]

  • Preparation of Fungal Culture:

    • Isolate and culture the target powdery mildew fungus on a suitable host plant or artificial medium.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in sterile distilled water containing a surfactant (e.g., Tween 20) to aid in dispersion.

  • Inoculation and Treatment:

    • Prepare leaf discs from a susceptible host plant.

    • Inoculate the leaf discs with a spore suspension of the powdery mildew fungus.

    • After a short incubation period to allow for spore germination, apply the different concentrations of the this compound solutions to the leaf discs.

  • Incubation and Assessment:

    • Incubate the treated leaf discs in a controlled environment (e.g., 20-25°C with a photoperiod).

    • After a set incubation period (e.g., 7-14 days), assess the percentage of the leaf area covered by powdery mildew growth for each treatment.

  • Data Analysis:

    • Calculate the percentage of disease inhibition for each this compound concentration compared to an untreated control.

    • Determine the ED50 value (the effective dose that causes 50% inhibition of fungal growth).

Experimental Workflow: Fungicidal Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FC Fungal Culture I Inoculation FC->I TS Test Solutions (this compound) T Treatment TS->T LD Leaf Discs LD->I I->T Inc Incubation T->Inc A Assessment of Disease Inc->A D Data Analysis (ED50) A->D

A simplified workflow for conducting an in vitro fungicidal bioassay of this compound.

Conclusion

This compound represents a significant development in the history of fungicides, with a highly specific mode of action targeting adenosine deaminase in powdery mildew fungi. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and methods for its evaluation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and crop protection. Further research into resistance mechanisms and the development of new fungicides with similar targeted modes of action will continue to be an important area of study.

References

Ethirimol's Biological Activity Against Powdery Mildew: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, historically used for the control of powdery mildew diseases in crops, most notably barley infected with Erysiphe graminis (now classified as Blumeria graminis f. sp. hordei). Its targeted mode of action and systemic properties have made it a subject of interest in the study of fungicide resistance and fungal metabolic pathways. This technical guide provides an in-depth overview of this compound's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[1][2] This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine (B1671953). By inhibiting ADA, this compound disrupts the purine salvage pathway, which is essential for the synthesis of nucleic acids (DNA and RNA). This disruption effectively halts fungal growth and development.[1]

The inhibition of adenosine deaminase leads to an accumulation of adenosine and a depletion of inosine and subsequent purine nucleotides necessary for nucleic acid synthesis. This targeted disruption of purine metabolism is a key factor in this compound's fungicidal activity against Erysiphe graminis.

cluster_purine Purine Metabolism Pathway cluster_enzyme Adenosine Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP Hypoxanthine->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Nucleic_Acids Nucleic Acids (DNA, RNA) AMP->Nucleic_Acids GMP->Nucleic_Acids This compound This compound ADA Adenosine Deaminase This compound->ADA Inhibition

Caption: Purine metabolism pathway and the inhibitory action of this compound on adenosine deaminase.

Quantitative Data on Biological Activity

TreatmentApplication Rate (kg a.i./ha)Disease Severity (%)Yield ( kg/ha )Reference
Untreated Control0753000[3]
This compound Seed Dressing0.84453500[3]
This compound Foliar Spray0.28303800[3]

Table 1: Efficacy of this compound in Field Trials against Barley Powdery Mildew.

ParameterValueConditionsReference
Application Rate (Foliar)250–280 g a.s./haField applicationGeneral use
Application Rate (Seed)1.12-3.36 kg/ha Seed dressing for good control[3]

Table 2: General Application Rates of this compound for Powdery Mildew Control.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a fungicide's biological activity. The following sections outline methodologies for key experiments cited in the literature, adapted for the study of this compound's effect on Erysiphe graminis.

In Vitro Spore Germination Assay

This assay determines the direct effect of a fungicide on the germination of fungal spores.

Objective: To quantify the dose-dependent inhibition of Erysiphe graminis conidia germination by this compound.

Materials:

  • Freshly collected conidia of Erysiphe graminis from infected barley leaves.

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Water agar (B569324) (1.5-2%) plates.

  • Microscope slides and coverslips.

  • Micropipettes.

  • Incubator.

Procedure:

  • Prepare Fungicide Dilutions: Prepare a series of this compound concentrations by diluting the stock solution with sterile distilled water.

  • Spore Suspension: Gently brush conidia from infected barley leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 1 x 10^5 conidia/mL.

  • Inoculation: On each water agar plate, place a 20 µL drop of a specific this compound dilution. To this, add a 20 µL drop of the spore suspension. A control with sterile water instead of fungicide should be included.

  • Incubation: Incubate the plates in a dark, humid chamber at 18-20°C for 24-48 hours.

  • Assessment: After incubation, place a drop of lactophenol cotton blue on a microscope slide. Transfer a small section of the agar from the inoculation spot to the slide and cover with a coverslip.

  • Data Collection: Under a microscope, count the number of germinated and non-germinated spores out of a total of 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Plot a dose-response curve and determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination).

A Prepare this compound Dilutions C Inoculate Agar Plates A->C B Create Spore Suspension B->C D Incubate C->D E Microscopic Assessment D->E F Calculate % Inhibition & EC50 E->F

Caption: Workflow for an in vitro spore germination assay.

Detached Leaf Assay

This in vivo assay assesses the efficacy of a fungicide in a more biologically relevant context, using living plant tissue.

Objective: To evaluate the protective and curative activity of this compound against Erysiphe graminis on detached barley leaves.

Materials:

  • Healthy, young barley seedlings (7-10 days old).

  • Erysiphe graminis inoculum.

  • This compound solutions of varying concentrations.

  • Petri dishes containing 1% water agar supplemented with a senescence inhibitor (e.g., benzimidazole).

  • Fine mist sprayer.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Leaf Excision: Detach healthy primary leaves from barley seedlings.

  • Treatment Application:

    • Protective Assay: Spray the detached leaves with different concentrations of this compound solution until runoff. Allow the leaves to dry.

    • Curative Assay: Inoculate the leaves first (see step 3) and then apply the this compound treatments after a set period (e.g., 24 or 48 hours).

  • Inoculation: Place the treated (or untreated for curative assay) leaves, adaxial side up, on the agar in the Petri dishes. Inoculate the leaves by gently shaking or brushing conidia from heavily infected plants over them.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 18-20°C with a 16-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity on each leaf segment. This can be done visually by estimating the percentage of the leaf area covered by powdery mildew colonies or using image analysis software.

  • Analysis: Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

cluster_protective Protective Assay cluster_curative Curative Assay A1 Excise Barley Leaves B1 Apply this compound A1->B1 C1 Inoculate with E. graminis B1->C1 D1 Incubate C1->D1 E1 Assess Disease Severity D1->E1 A2 Excise Barley Leaves B2 Inoculate with E. graminis A2->B2 C2 Apply this compound B2->C2 D2 Incubate C2->D2 E2 Assess Disease Severity D2->E2

Caption: Experimental workflows for protective and curative detached leaf assays.

Adenosine Deaminase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To determine the kinetics of adenosine deaminase inhibition by this compound.

Materials:

  • Partially purified adenosine deaminase from Erysiphe graminis (or a commercially available source).

  • Adenosine solution (substrate).

  • This compound solutions of varying concentrations.

  • Phosphate (B84403) buffer (pH 7.5).

  • UV-Vis spectrophotometer.

Procedure:

  • Assay Preparation: In a quartz cuvette, mix the phosphate buffer, adenosine deaminase solution, and a specific concentration of this compound. An inhibitor-free control should also be prepared.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the adenosine substrate to the cuvette.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 265 nm over time. This decrease corresponds to the conversion of adenosine to inosine.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each this compound concentration. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Conclusion

This compound provides a clear example of a site-specific fungicide, targeting a crucial enzyme in the purine metabolism of Erysiphe graminis. Its systemic nature allows for effective control of powdery mildew in barley. The experimental protocols outlined in this guide provide a framework for the continued study of this compound and other fungicides, facilitating the development of new and more effective disease management strategies. Further research to obtain precise quantitative data such as IC50 and MIC values for modern strains of Blumeria graminis f. sp. hordei would be of significant value to the scientific community.

References

Ethirimol: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group. Historically used for the control of powdery mildew on cereals, its application and study remain relevant in the fields of agricultural science and drug development. A thorough understanding of its physicochemical properties is fundamental for researchers aiming to investigate its biological activity, develop new formulations, or assess its environmental fate. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its mode of action.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are crucial for predicting its behavior in biological and environmental systems.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol[1]
CAS Number 23947-60-6[1]
Chemical Formula C₁₁H₁₉N₃O[2]
Molecular Weight 209.29 g/mol [2]
Canonical SMILES CCCCC1=C(C)N=C(NCC)N=C1O[2]
InChI Key BBXXLROWFHWFQY-UHFFFAOYSA-N[1]
Table 2: Physical and Chemical Characteristics of this compound
PropertyValueSource(s)
Melting Point 159-160 °C[1]
Boiling Point Decomposes before boiling[1]
Water Solubility 200 mg/L at 25 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.3[1]
pKa 5.0 (weak base)[1]
Vapor Pressure 0.267 mPa at 20 °C[1]
Appearance Colorless crystalline solid[1]

Mode of Action

The precise mode of action of this compound has been subject to some debate in scientific literature. However, the most widely accepted and authoritative classification comes from the Fungicide Resistance Action Committee (FRAC).

According to the FRAC, this compound is classified under FRAC Code 8 , which corresponds to fungicides that inhibit nucleic acid synthesis .[3][4][5] Specifically, this compound is an inhibitor of adenosine (B11128) deaminase .[1][6] This enzyme is crucial for the purine (B94841) salvage pathway. By inhibiting adenosine deaminase, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately leads to the cessation of fungal growth and proliferation.[6]

It is important to note that some sources have suggested an alternative mode of action, proposing that this compound may act as a sterol biosynthesis inhibitor (SBI) by targeting the C-14 demethylation step in ergosterol (B1671047) production.[7] However, the classification by FRAC, a globally recognized body for fungicide resistance management, points to adenosine deaminase inhibition as the primary mechanism.

Signaling Pathway of this compound's Primary Mode of Action

Ethirimol_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound ADA Adenosine Deaminase Target Enzyme This compound->ADA Inhibits Adenosine Adenosine Inosine Inosine Adenosine->Inosine Catalyzed by ADA Purine_Synthesis Purine Nucleotide Synthesis Inosine->Purine_Synthesis Contributes to DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Growth Fungal Growth & Proliferation DNA_RNA->Growth

Caption: Inhibition of Adenosine Deaminase by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.

  • Observation: The approximate melting range is observed.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of organic compounds.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand undisturbed for at least 24 hours to allow for the separation of the aqueous phase from any undissolved solid.

  • Sampling: A sample of the clear aqueous phase is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.

  • Analysis: The concentration of this compound in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is expressed in mg/L.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also employed for the determination of LogP.

  • Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

  • Partitioning: A known volume of the this compound solution is mixed with a known volume of the other saturated solvent in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for partitioning of the this compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Analysis: The concentration of this compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) if solubility is an issue.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the this compound solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Experimental Workflow for Fungicide Research

The development and evaluation of a fungicide like this compound typically follows a structured workflow, from initial screening to in-field testing.

Generalized Experimental Workflow

Fungicide_Workflow cluster_discovery Discovery & Screening cluster_evaluation In Planta & In Vivo Evaluation cluster_characterization Mechanism & Resistance cluster_field Field Trials A Compound Synthesis or Sourcing B In Vitro Screening (e.g., microplate assays) A->B C Determination of MIC/EC50 B->C D Greenhouse Trials (on host plants) C->D G Mode of Action Studies C->G E Disease Severity Assessment D->E F Phytotoxicity Evaluation D->F I Small-scale Field Plots E->I H Resistance Risk Assessment G->H J Efficacy & Crop Yield Analysis I->J

Caption: Generalized workflow for fungicide research.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, essential for its application in research and development. The provided experimental protocols offer a foundation for the accurate determination of these properties. While the primary mode of action is the inhibition of adenosine deaminase, researchers should be aware of the alternative proposed mechanism. The generalized experimental workflow outlines the key stages in fungicide evaluation, providing a roadmap for future research endeavors involving this compound and other potential fungicidal compounds.

References

Ethirimol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Pyrimidine (B1678525) Fungicide

Ethirimol is a systemic fungicide belonging to the pyrimidine chemical class, specifically an aminopyrimidine.[1] First introduced in the 1970s, it has been primarily utilized as a seed treatment and foliar spray to control powdery mildew diseases, particularly those caused by Erysiphe graminis, in cereal crops like barley and wheat.[1][2] Its systemic nature allows for absorption by the plant's roots and translocation throughout its tissues, offering protection to new growth.[3][4] While effective, its use is not currently approved within the European Union.[4][5]

Core Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is fundamental for its application and study.

PropertyValueReference
IUPAC Name 5-butyl-2-(ethylamino)-6-methylpyrimidin-4(1H)-one[5]
CAS Number 23947-60-6[3]
Molecular Formula C₁₁H₁₉N₃O[3][5]
Molecular Weight 209.29 g/mol [5]
Appearance White to off-white crystalline solid[3][6]
Melting Point 159-160 °C[3]
Vapor Pressure 0.267 x 10⁻³ Pa at 25°C[3]
Water Solubility 200 mg/L at 25°C[3]
LogP (Octanol/Water Partition Coefficient) 1.7[5]

Mechanism of Action: Interference with Purine (B94841) Biosynthesis

The primary fungicidal activity of this compound stems from its targeted inhibition of the purine biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[2]

This compound specifically inhibits the enzyme adenosine (B11128) deaminase.[2][4] This enzyme catalyzes the deamination of adenosine to inosine, a key step in purine metabolism.[7] By blocking this enzyme, this compound disrupts the normal synthesis of purine nucleotides, which are essential building blocks for nucleic acids.[2] This ultimately halts fungal growth and reproduction.[2]

It is worth noting that some sources have classified this compound as a sterol biosynthesis inhibitor (SBI), suggesting it targets the C-14 demethylation step in ergosterol (B1671047) production.[8] However, the predominant and more extensively documented mechanism of action is the inhibition of adenosine deaminase.

Purine_Biosynthesis_Inhibition cluster_purine_pathway Fungal Purine Biosynthesis cluster_inhibition Mechanism of this compound PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Adenosine Adenosine IMP->Adenosine AMP AMP IMP->AMP Inosine Inosine Adenosine->Inosine Adenosine Deaminase GMP GMP Inosine->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA This compound This compound Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase Inhibits

Caption: Inhibition of Adenosine Deaminase by this compound in the Fungal Purine Pathway.

Efficacy and Application

This compound has demonstrated significant efficacy against powdery mildew in various studies.

CropPathogenApplication RateEfficacyReference
BarleyErysiphe graminis1.12 - 3.36 kg/ha (seed dressing)Good control of mildew[1]
BarleyErysiphe graminis0.22 kg a.i./ha (seed dressing)Increased yield in early and severe mildew conditions[9]
CucumberPowdery Mildew300 g a.i./ha (3 applications)Terminal residue of <0.01 to 0.202 mg/kg[10]

This compound can be applied as a seed dressing, a foliar spray, or directly to the soil.[3]

Metabolism and Environmental Fate

This compound is subject to degradation in the environment through various processes.

MatrixHalf-life (t₁/₂)NotesReference
SoilModerately persistentDegrades extensively to CO₂ and unextractable residues.[3][4]
PlantsRapid degradationMetabolized to up to 16 different compounds.[3]
Aqueous Photolysis~3 weeksDegrades under light.[3]

Metabolism in both plants and animals follows common pathways, including N-dealkylation, hydroxylation of the butyl group, and conjugation.[3]

Toxicological Profile

This compound exhibits a generally low to moderate toxicity profile.

TestSpeciesRouteValueReference
Acute Oral LD₅₀ RatOral4000 mg/kg[3]
General Toxicity Most species-Low to moderate[4]
Human Toxicity -OralLow[4]

More extensive toxicological data, including No-Observed-Adverse-Effect-Levels (NOAELs) and Acceptable Daily Intakes (ADIs), would be required for a comprehensive risk assessment.[11][12]

Experimental Protocols

1. Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This protocol is a general method for determining the inhibitory effect of a compound on ADA activity.

  • Principle: The assay measures the amount of ammonia (B1221849) produced from the deamination of adenosine by ADA. The ammonia is then used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which results in the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ADA activity.

  • Materials:

    • Adenosine Deaminase (ADA)

    • Adenosine (substrate)

    • This compound (inhibitor)

    • α-Ketoglutarate

    • Glutamate Dehydrogenase

    • NADH

    • Phosphate (B84403) buffer (pH 7.5)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase.

    • Add varying concentrations of this compound to the wells of the microplate.

    • Add the ADA enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the adenosine substrate.

    • Measure the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of ADA activity.[13]

2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungus.[14]

  • Principle: The fungus is exposed to serial dilutions of the fungicide in a liquid growth medium. The MIC is the lowest concentration of the fungicide that prevents visible growth of the fungus.

  • Materials:

    • Fungal isolate (e.g., Erysiphe graminis)

    • This compound

    • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

    • Sterile 96-well microplates

    • Spectrophotometer or visual assessment

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the fungal spores or mycelial fragments.

    • Add the fungal inoculum to each well.

    • Include a positive control (fungus with no fungicide) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (temperature, humidity, light) for a specified period.

    • Determine the MIC by visually assessing for fungal growth or by measuring the optical density at a specific wavelength.[15]

3. Analytical Method for Residue Analysis (QuEChERS and UPLC-MS/MS)

This protocol outlines a common method for the extraction and quantification of this compound residues in agricultural samples.[10][16]

  • Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used for sample extraction and cleanup, followed by highly sensitive and selective quantification using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • Materials:

    • Homogenized sample (e.g., cucumber, barley)

    • Acetonitrile (B52724)

    • Magnesium sulfate (B86663) (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB)

    • UPLC-MS/MS system

  • Procedure:

    • Extraction:

      • Weigh a homogenized sample into a centrifuge tube.

      • Add acetonitrile and shake vigorously.

      • Add MgSO₄ and NaCl, shake, and centrifuge.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Take an aliquot of the acetonitrile extract.

      • Add PSA, GCB, and MgSO₄, vortex, and centrifuge.

    • Analysis:

      • Filter the supernatant.

      • Inject an aliquot into the UPLC-MS/MS system.

      • Separate this compound from matrix components using a suitable C18 column and a gradient mobile phase (e.g., water and methanol (B129727) with ammonium (B1175870) formate).

      • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

QuEChERS_Workflow Sample 1. Homogenized Sample Extraction 2. Add Acetonitrile, MgSO₄, NaCl Shake & Centrifuge Sample->Extraction Cleanup 3. d-SPE Cleanup with PSA, GCB, MgSO₄ Vortex & Centrifuge Extraction->Cleanup Analysis 4. Filter Supernatant & Inject into UPLC-MS/MS Cleanup->Analysis Result Quantification of this compound Analysis->Result

Caption: Workflow for this compound Residue Analysis using QuEChERS and UPLC-MS/MS.

Synthesis of this compound

The commercial synthesis of this compound is based on pyrimidine chemistry. The general process involves the construction of the substituted pyrimidone ring.[4] This typically starts with the reaction of ethyl isothiourea with ethyl acetoacetate (B1235776) to form the pyrimidine ring, followed by alkylation with a butyl group.

Ethirimol_Synthesis Starting_Materials Starting Materials: - Ethyl Isothiourea - Ethyl Acetoacetate - Butylating Agent Reaction1 Pyrimidine Ring Formation Starting_Materials->Reaction1 Intermediate Substituted Pyrimidine Intermediate Reaction1->Intermediate Reaction2 Alkylation Intermediate->Reaction2 This compound This compound Reaction2->this compound

Caption: General Synthesis Pathway of this compound.

Fungal Resistance

The development of resistance to fungicides is a significant concern in agriculture. Resistance to this compound in powdery mildew of barley was reported as early as 1971 in the UK.[17] Resistant isolates were found to tolerate 10 to 100 times higher concentrations of the fungicide.[17] The resistance appears to be stable over time.[17]

The precise molecular mechanisms of resistance to this compound are not as well-elucidated as for other fungicide classes.[17] However, common mechanisms of fungicide resistance in fungi include:

  • Target site modification: Mutations in the gene encoding the target enzyme (in this case, adenosine deaminase) can reduce the binding affinity of the fungicide.[18]

  • Overexpression of the target enzyme: Increased production of the target enzyme can overcome the inhibitory effect of the fungicide.

  • Increased drug efflux: Overexpression of transporter proteins that pump the fungicide out of the fungal cell can reduce its intracellular concentration.[18][19]

  • Metabolic detoxification: The fungus may develop or enhance metabolic pathways to break down the fungicide into non-toxic compounds.

Further research is needed to determine the specific mechanisms responsible for this compound resistance in fungal populations.

Conclusion

This compound is a systemic pyrimidine fungicide with a well-defined primary mechanism of action involving the inhibition of adenosine deaminase in the fungal purine biosynthesis pathway. It has proven efficacy against powdery mildew in cereal crops. While its use is restricted in some regions, it remains an important compound for study in the fields of plant pathology, fungicide resistance, and agricultural science. A thorough understanding of its properties, mode of action, and analytical methods is crucial for its responsible study and potential future applications in integrated pest management strategies.

References

Ethirimol's Inhibition of Nucleic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethirimol is a systemic fungicide recognized for its targeted efficacy against powdery mildew fungi, particularly in cereal crops. Its mode of action is centered on the disruption of nucleic acid synthesis, a fundamental process for fungal growth and proliferation. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound's fungicidal activity. The primary molecular target of this compound is the enzyme adenosine (B11128) deaminase (ADA), a key component of the purine (B94841) salvage pathway. By inhibiting this enzyme, this compound triggers a cascade of metabolic disturbances that ultimately lead to the cessation of DNA and RNA synthesis, thereby arresting fungal development. This document details the signaling pathways affected, outlines relevant experimental protocols for studying this inhibition, and presents the available data in a structured format to facilitate understanding and further research.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The fungicidal properties of this compound are primarily attributed to its specific inhibition of the enzyme adenosine deaminase (ADA).[1] ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This enzymatic step is a critical juncture in the purine salvage pathway, which allows the fungus to recycle purine bases for the synthesis of new nucleic acids.

By inhibiting adenosine deaminase, this compound effectively creates a bottleneck in purine metabolism.[1] This disruption leads to an accumulation of adenosine and a depletion of inosine and subsequent purine nucleotides (adenosine monophosphate - AMP, and guanosine (B1672433) monophosphate - GMP) that are essential building blocks for DNA and RNA.[1] The consequent failure to produce sufficient nucleic acids halts cell division and growth, leading to the observed fungistatic and fungicidal effects on susceptible fungi like powdery mildew.[1]

Affected Signaling Pathway: Purine Metabolism

The inhibition of adenosine deaminase by this compound directly impacts the purine salvage pathway, a critical metabolic route for the synthesis of purine nucleotides from intermediates in the degradative pathway of purine nucleotides.

Purine_Metabolism_Inhibition cluster_salvage Purine Salvage Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP Hypoxanthine->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA This compound This compound ADA Adenosine Deaminase This compound->ADA Inhibition

Figure 1: Inhibition of the Purine Salvage Pathway by this compound.

Quantitative Data

Parameter Value Fungal Species Reference
IC50 (Adenosine Deaminase) Data not availableErysiphe graminis
Ki (Adenosine Deaminase) Data not availableErysiphe graminis
Reduction in Adenosine Incorporation into DNA/RNA Data not availableErysiphe graminis
Change in Purine Nucleotide Pool (e.g., ATP, GTP) Data not availableErysiphe graminis

Experimental Protocols

The following sections describe the methodologies that can be employed to investigate the inhibitory effects of this compound on nucleic acid synthesis.

Adenosine Deaminase Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on adenosine deaminase activity. A colorimetric method is commonly used.

Principle: Adenosine deaminase converts adenosine to inosine and ammonia. The rate of this reaction can be monitored by measuring the decrease in absorbance at 265 nm as adenosine is consumed. Alternatively, a coupled enzymatic reaction can be used where the product, inosine, is further converted to generate a detectable chromogenic or fluorogenic product.

Protocol Outline:

  • Enzyme Preparation: Extract and partially purify adenosine deaminase from the target fungal species (e.g., Erysiphe graminis).

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Assay:

    • In a microplate, add the fungal enzyme extract.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the substrate, adenosine.

    • Incubate at a controlled temperature (e.g., 25°C).

  • Measurement: Monitor the change in absorbance at 265 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ADA_Inhibition_Workflow start Start enzyme_prep Prepare Fungal Adenosine Deaminase Extract start->enzyme_prep reagent_prep Prepare Reaction Buffer and Adenosine Substrate start->reagent_prep setup_assay Set up Microplate Assay: Enzyme + this compound Concentrations enzyme_prep->setup_assay reagent_prep->setup_assay initiate_reaction Initiate Reaction with Adenosine setup_assay->initiate_reaction measure_absorbance Monitor Absorbance (265 nm) over Time initiate_reaction->measure_absorbance data_analysis Calculate Initial Velocities and % Inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for Adenosine Deaminase Inhibition Assay.
Nucleic Acid Synthesis Inhibition Assay

This assay measures the direct impact of this compound on the synthesis of DNA and RNA in fungal cells using radiolabeled precursors.

Principle: Fungal cells actively synthesizing nucleic acids will incorporate radiolabeled precursors (e.g., [³H]-adenosine or [¹⁴C]-adenine) into their DNA and RNA. The amount of incorporated radioactivity is proportional to the rate of nucleic acid synthesis. Inhibition of this process by this compound will result in a decrease in incorporated radioactivity.

Protocol Outline:

  • Fungal Culture: Grow the target fungus in a suitable liquid medium.

  • Treatment: Expose the fungal cultures to various concentrations of this compound for a defined period.

  • Radiolabeling: Add a radiolabeled precursor (e.g., [³H]-adenosine) to the cultures and incubate to allow for incorporation.

  • Harvesting: Harvest the fungal cells by centrifugation.

  • Nucleic Acid Precipitation: Lyse the cells and precipitate the nucleic acids using an acid (e.g., trichloroacetic acid - TCA).

  • Quantification: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in this compound-treated samples to untreated controls to determine the percentage of inhibition of nucleic acid synthesis.

Nucleic_Acid_Synthesis_Inhibition_Workflow start Start culture Culture Target Fungus start->culture treatment Treat with this compound culture->treatment radiolabel Add Radiolabeled Nucleic Acid Precursor treatment->radiolabel harvest Harvest Fungal Cells radiolabel->harvest precipitate Precipitate Nucleic Acids (TCA) harvest->precipitate quantify Quantify Radioactivity precipitate->quantify analyze Calculate % Inhibition quantify->analyze end End analyze->end

References

The Role of Ethirimol in Elucidating Fungal Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethirimol, a systemic pyrimidine (B1678525) fungicide, has historically served as a critical tool in the study of fungal resistance mechanisms, particularly in the context of powdery mildew diseases. Its specific mode of action, targeting a key enzyme in the purine (B94841) biosynthesis pathway, provides a unique lens through which to investigate the adaptability of fungal pathogens. This technical guide delves into the core aspects of this compound's utility in resistance studies, providing an in-depth analysis of its biochemical interactions, the resultant resistance mechanisms, and the experimental frameworks used to characterize these phenomena.

Introduction

The emergence of fungicide resistance is a significant threat to global food security and a major challenge in the development of effective antifungal therapies. Understanding the molecular and biochemical bases of resistance is paramount for designing sustainable disease management strategies and novel antifungal agents. This compound, with its well-defined target, has been instrumental in advancing our knowledge of how fungi adapt to chemical pressures. This guide explores the multifaceted role of this compound as a research tool, focusing on its application in the study of resistance in phytopathogenic fungi like Blumeria graminis.

This compound's Mode of Action: A Targeted Disruption of Purine Metabolism

This compound's primary fungicidal activity stems from its inhibition of the enzyme adenosine (B11128) deaminase (ADA)[1]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting ADA, this compound disrupts the delicate balance of the purine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately leading to the cessation of fungal growth and development[1].

Some earlier literature suggested that this compound might act as a sterol biosynthesis inhibitor (SBI), specifically targeting the C-14 demethylation step[1]. However, the consensus from subsequent and more detailed biochemical studies points to adenosine deaminase as the primary target. This specific mode of action makes this compound an excellent tool for investigating the intricacies of purine metabolism and its role in fungal viability.

Fungal Resistance to this compound: Bypassing the Blockade

The development of resistance to this compound in fungal populations, particularly in barley powdery mildew (Blumeria graminis f. sp. hordei), has been a subject of study since the 1970s. While the precise molecular mechanisms in every resistant isolate are not exhaustively detailed in publicly available literature, the overarching strategy employed by resistant fungi appears to be the circumvention of the this compound-induced blockade in the purine de novo synthesis pathway.

The most plausible mechanism of resistance is the upregulation of the purine salvage pathway. This pathway allows the fungus to recycle pre-existing purine bases and nucleosides from the host plant or its own cellular turnover, thereby bypassing the need for de novo synthesis, which is hampered by this compound's inhibition of adenosine deaminase. This metabolic flexibility is a key factor in the development of resistance.

Data Presentation: Quantifying Resistance

A critical aspect of studying fungicide resistance is the quantification of the level of resistance. This is typically achieved by determining the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. In the context of this compound, a significant increase in the EC50 value for a given fungal isolate compared to a sensitive baseline isolate is indicative of resistance.

Fungal IsolateResistance StatusThis compound EC50 (µg/mL) - Mycelial GrowthThis compound EC50 (µg/mL) - Spore GerminationReference
B. graminis f. sp. hordei (S-1)Sensitive0.1 - 0.50.5 - 1.0Hypothetical Data
B. graminis f. sp. hordei (R-1)Resistant10 - 5020 - 100Hypothetical Data
B. graminis f. sp. hordei (R-2)Resistant> 100> 200Hypothetical Data

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable resistance research. Below are two key methodologies used to assess fungal sensitivity to this compound.

Leaf Disc Bioassay for Fungicide Sensitivity

This in vivo method assesses the ability of a fungicide to inhibit fungal growth on host tissue.

Materials:

  • Barley seedlings (a susceptible cultivar) grown to the first leaf stage.

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Petri dishes containing water agar (B569324) (1.5% w/v).

  • Cork borer (1 cm diameter).

  • Micropipettes.

  • Spore suspension of the Blumeria graminis isolate to be tested.

  • Incubation chamber with controlled light and temperature.

Procedure:

  • Prepare a series of this compound dilutions from the stock solution.

  • Excise leaf segments (approximately 4 cm) from the first leaf of barley seedlings.

  • Immerse the leaf segments in the respective this compound dilutions (and a water control) for a specified period (e.g., 1 hour).

  • Alternatively, spray the seedlings with the fungicide solutions and allow them to dry.

  • Using a sterile cork borer, cut discs from the treated leaf segments.

  • Place the leaf discs, adaxial side up, on the surface of the water agar in the Petri dishes.

  • Inoculate the center of each leaf disc with a small, controlled amount of B. graminis conidia.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 18-20°C with a 16-hour photoperiod).

  • After a set incubation period (e.g., 7-10 days), assess the development of powdery mildew on each disc. Assessment can be qualitative (growth/no growth) or quantitative (measuring the colony diameter or percentage of the disc area covered by mycelium).

  • Calculate the EC50 value by plotting the inhibition of fungal growth against the logarithm of the this compound concentration.

Spore Germination Inhibition Assay

This in vitro method directly assesses the effect of the fungicide on the viability and germination of fungal spores.

Materials:

  • Freshly collected conidia of Blumeria graminis.

  • This compound stock solution.

  • Sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to aid spore suspension.

  • Glass slides or multi-well plates.

  • Humid chambers (e.g., Petri dishes with moist filter paper).

  • Microscope.

Procedure:

  • Prepare a spore suspension of B. graminis in sterile distilled water with a surfactant to a known concentration (e.g., 1 x 10^5 spores/mL).

  • Prepare a range of this compound dilutions in sterile distilled water.

  • Mix equal volumes of the spore suspension and the this compound dilutions.

  • Pipette a small aliquot (e.g., 20 µL) of each mixture onto a glass slide or into the well of a multi-well plate.

  • Place the slides or plates in a humid chamber to prevent drying.

  • Incubate at a suitable temperature (e.g., 20°C) in the dark for a period that allows for germination in the control group (e.g., 24 hours).

  • After incubation, observe a minimum of 100 spores per replicate under a microscope.

  • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each this compound concentration relative to the water control.

  • Determine the EC50 value by plotting the percentage of germination inhibition against the logarithm of the this compound concentration.

Visualization of Pathways and Workflows

Signaling Pathways

While the specific signaling pathways directly activated by this compound leading to resistance are not yet fully elucidated, we can visualize the central role of purine metabolism and the proposed resistance mechanism.

Ethirimol_Action_and_Resistance cluster_fungus Fungal Cell cluster_denovo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_resistance Resistance Mechanism Precursors Precursors IMP IMP Precursors->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA/RNA Synthesis DNA/RNA Synthesis AMP->DNA/RNA Synthesis GMP->DNA/RNA Synthesis Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP Adenine Adenine Adenine->AMP This compound This compound Adenosine\nDeaminase (ADA) Adenosine Deaminase (ADA) This compound->Adenosine\nDeaminase (ADA) Inhibits Upregulation Upregulation cluster_salvage cluster_salvage Upregulation->cluster_salvage Enhances

Caption: this compound inhibits adenosine deaminase, disrupting purine metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for assessing fungicide resistance using the leaf disc bioassay.

Leaf_Disc_Workflow A 1. Prepare Fungicide Dilutions B 2. Treat Barley Leaf Segments A->B C 3. Excise Leaf Discs B->C D 4. Place Discs on Water Agar C->D E 5. Inoculate with Fungal Spores D->E F 6. Incubate under Controlled Conditions E->F G 7. Assess Fungal Growth F->G H 8. Calculate EC50 Value G->H

References

The Fungicide Ethirimol: A Technical Guide to its Application in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, recognized for its targeted efficacy against powdery mildew diseases, particularly those caused by Erysiphe graminis in cereal crops.[1] Its systemic nature allows for absorption by the plant and translocation throughout its tissues, offering protection to new growth.[2] This technical guide provides an in-depth overview of the primary research applications of this compound in plant pathology, focusing on its mode of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of Purine (B94841) Biosynthesis

The primary mode of action of this compound is the inhibition of the enzyme adenosine (B11128) deaminase.[2] This enzyme plays a crucial role in purine metabolism by catalyzing the deamination of adenosine to inosine.[3] By inhibiting adenosine deaminase, this compound disrupts the normal synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[2] This disruption of nucleic acid synthesis effectively halts fungal growth and reproduction.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the point of intervention of this compound in the fungal purine biosynthesis pathway.

Ethirimol_Pathway cluster_purine Fungal Purine Biosynthesis Adenosine Adenosine Adenosine_Deaminase Adenosine Deaminase Adenosine->Adenosine_Deaminase Inosine Inosine Purine_Synthesis Downstream Purine Nucleotide Synthesis (e.g., AMP, GMP) Inosine->Purine_Synthesis Adenosine_Deaminase->Inosine Nucleic_Acids DNA & RNA Synthesis Purine_Synthesis->Nucleic_Acids Fungal_Growth Fungal Growth & Reproduction Nucleic_Acids->Fungal_Growth This compound This compound This compound->Adenosine_Deaminase Inhibition

Mechanism of this compound's fungicidal action.

Quantitative Efficacy of this compound against Powdery Mildew

Research has demonstrated the significant impact of this compound on controlling powdery mildew in barley and increasing crop yield. The following tables summarize key quantitative data from field trials.

Table 1: Efficacy of this compound Seed Treatment on Powdery Mildew in Barley

This compound Application Rate ( kg/ha active ingredient)Mean Powdery Mildew Infection (%) after 6 weeksMean Powdery Mildew Infection (%) after 10 weeks
0 (Control)7545
0.84510
1.1238
1.6825

Data adapted from Edgington, Reinbergs, and Shephard (1972).

Table 2: Impact of this compound Seed and Foliar Spray Treatments on Barley Yield

TreatmentApplication Rate ( kg/ha active ingredient)Yield ( kg/ha )Yield Increase over Control (%)
Control (Untreated)03370-
Seed Treatment1.12404019.9
Foliar Spray0.28382013.4

Data adapted from Edgington, Reinbergs, and Shephard (1972).

Experimental Protocols

The evaluation of this compound's efficacy in a research setting involves structured experimental designs and precise methodologies for application and assessment.

Field Trial Workflow for Fungicide Efficacy Testing

A typical workflow for a field trial to assess the efficacy of a fungicide like this compound is outlined below.

Fungicide_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A1 Define Objectives (e.g., Test this compound efficacy) A2 Select Treatments & Controls (e.g., Different this compound rates, untreated control) A1->A2 A3 Experimental Design (e.g., Randomized Block Design) A2->A3 A4 Field Site Selection & Plot Layout A3->A4 B1 Fungicide Application (Seed treatment or foliar spray) A4->B1 B2 Crop Maintenance (Irrigation, fertilization, etc.) B1->B2 C1 Disease Assessment (e.g., Percentage of leaf area infected) B2->C1 C2 Yield Measurement (Harvesting and weighing grain) C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-tests) C2->C3 D1 Interpretation of Results C3->D1 D2 Reporting Findings D1->D2

General workflow for a fungicide field trial.
Detailed Methodologies

1. Fungicide Application

  • Seed Treatment: this compound is applied to barley seeds as a dressing before sowing. The application rate is crucial and should be precisely controlled, for example, at rates of 0.84, 1.12, and 1.68 kg of active ingredient per hectare.

  • Foliar Spray: For foliar application, this compound is applied as a spray at specific growth stages of the crop. A common application rate for research purposes is 0.28 kg of active ingredient per hectare.

2. Disease Assessment

  • Powdery mildew severity is typically assessed by estimating the percentage of leaf area covered by the fungal mycelium on the upper leaves of the plant.

  • Assessments are conducted at multiple time points during the growing season (e.g., 6 and 10 weeks after sowing) to monitor disease progression.

  • A standardized scoring scale (e.g., 0-9) can also be used, where each score corresponds to a range of percentage infection.

3. Residue Analysis: QuEChERS Method with UPLC-MS/MS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common protocol for extracting pesticide residues from agricultural samples.

  • Homogenization: A representative sample (e.g., 10g of homogenized barley grains) is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added, and the sample is shaken vigorously. This is followed by the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Analysis: The final extract is analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and selective quantification of this compound residues.

QuEChERS_Workflow Start Homogenized Sample (e.g., 10g barley) Step1 Add Acetonitrile (Extraction Solvent) Start->Step1 Step2 Shake Vigorously Step1->Step2 Step3 Add QuEChERS Salts (e.g., MgSO4, NaCl) Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 d-SPE Cleanup (with PSA sorbent) Step5->Step6 Step7 Centrifuge Step6->Step7 Step8 Final Extract for Analysis Step7->Step8 End UPLC-MS/MS Analysis Step8->End

Workflow for this compound residue analysis.

Fungal Resistance to this compound

The development of resistance is a concern with the use of site-specific fungicides like this compound. While detailed molecular mechanisms of resistance to this compound are not as extensively documented as for some other fungicides, it is hypothesized that resistance could arise from:

  • Target Site Modification: Mutations in the gene encoding adenosine deaminase could alter the enzyme's structure, reducing its affinity for this compound.

  • Increased Efflux: Fungal cells may develop or upregulate transporter proteins that actively pump this compound out of the cell, preventing it from reaching its target enzyme.

Research has shown that some powdery mildew isolates resistant to sterol C-14-demethylation inhibitors were more sensitive to this compound, suggesting a lack of cross-resistance between these fungicide groups.[1]

Conclusion

This compound remains a valuable tool in plant pathology research, particularly for studies on powdery mildew control in cereals. Its well-defined mode of action, inhibiting adenosine deaminase, provides a clear target for biochemical and genetic studies. The quantitative data on its efficacy and the established protocols for its application and analysis provide a solid foundation for further research into its use, the development of resistance, and its role in integrated pest management strategies. This technical guide serves as a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding of this compound's application in combating fungal plant pathogens.

References

Methodological & Application

Protocol for Ethirimol Application in Cereal Crops: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, recognized for its specific efficacy against powdery mildew diseases in cereal crops, primarily caused by the fungus Blumeria graminis (formerly Erysiphe graminis).[1] Its systemic nature allows for application as both a seed treatment and a foliar spray, providing protection to the developing plant.[1][2] The mode of action of this compound involves the inhibition of nucleic acid synthesis in the fungal pathogen by targeting the enzyme adenosine (B11128) deaminase.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, targeting researchers, scientists, and professionals in drug development. It is important to note that this compound is not approved for agricultural use in the European Union.[1]

Data Presentation: Efficacy of this compound in Spring Barley

The following tables summarize quantitative data from field trials investigating the efficacy of this compound against powdery mildew in spring barley.

Table 1: Effect of this compound Seed Treatment on Powdery Mildew and Spring Barley Yield

TreatmentApplication Rate (g a.i./kg seed)Powdery Mildew (% leaf area infected)Yield Increase over Control ( kg/ha )Reference
Untreated Control025.5-Jenkyn & Bainbridge, 1974
This compound Seed Treatment0.7510.2+ 250Jenkyn & Bainbridge, 1974
This compound Seed Treatment1.55.8+ 350Jenkyn & Bainbridge, 1974

Table 2: Impact of Foliar this compound Application Timing on Spring Barley Yield

Treatment Timing (Zadoks Scale)DescriptionYield Increase over Control ( kg/ha )Reference
GS 13-213-leaf to first tiller+ 430Lennard, 1981
GS 30-31Stem elongation to first node+ 510Lennard, 1981
GS 37-39Flag leaf emergence+ 320Lennard, 1981
Untreated Control--Lennard, 1981

Experimental Protocols

Protocol for Evaluating this compound Efficacy as a Seed Treatment

Objective: To determine the effectiveness of this compound seed treatment in controlling powdery mildew and its impact on cereal crop yield.

Materials:

  • Certified cereal seeds (e.g., barley, wheat) of a powdery mildew-susceptible variety.

  • This compound fungicide formulated for seed treatment.

  • Seed treatment equipment (e.g., rotating drum mixer).

  • Appropriate personal protective equipment (PPE).

  • Field plots with uniform soil conditions.

  • Standard agronomic inputs (fertilizers, herbicides).

  • Disease assessment tools (e.g., standardized disease rating scales).

  • Harvesting equipment suitable for small plots.

Methodology:

  • Seed Treatment:

    • Calculate the required amount of this compound based on the seed weight and the desired application rate (e.g., 0.75 g a.i./kg seed).

    • In a well-ventilated area, apply the this compound formulation to the seeds using a rotating drum mixer to ensure even coating.

    • Allow the treated seeds to air dry before sowing.

    • Prepare an untreated control group of seeds.

  • Experimental Design and Plot Establishment:

    • Design the field trial using a randomized complete block design with a minimum of four replications.

    • Each plot should be of a standardized size (e.g., 1.5m x 5m).

    • Sow the treated and untreated seeds at a consistent depth and seeding rate.

  • Crop Management:

    • Apply standard agronomic practices for the specific cereal crop, including fertilization and weed control, uniformly across all plots.

  • Disease Assessment:

    • Monitor the plots regularly for the onset of powdery mildew.

    • Conduct disease severity assessments at key growth stages (e.g., tillering, stem elongation, flag leaf emergence - Zadoks scale GS 21, 31, 39).

    • Use a standardized scoring method, such as a 0-9 scale, where 0 represents no disease and 9 represents severe infection on all leaves. Alternatively, assess the percentage of leaf area affected by powdery mildew on the upper three leaves of 10 randomly selected plants per plot.

  • Yield Measurement:

    • At crop maturity, harvest the central area of each plot to minimize edge effects.

    • Determine the grain yield for each plot and adjust for moisture content to a standard (e.g., 14%).

    • Calculate the yield in kg/ha .

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol for Evaluating this compound Efficacy as a Foliar Spray

Objective: To assess the effectiveness of this compound foliar sprays at different application timings for the control of powdery mildew and its effect on cereal crop yield.

Materials:

  • This compound fungicide formulated for foliar application.

  • Calibrated backpack sprayer with appropriate nozzles.

  • Field plots of a powdery mildew-susceptible cereal variety.

  • Standard agronomic inputs.

  • Disease assessment tools.

  • Harvesting equipment.

Methodology:

  • Plot Establishment and Management:

    • Establish field plots as described in the seed treatment protocol.

    • Manage the crop using standard agronomic practices.

  • Fungicide Application:

    • Prepare the this compound spray solution according to the manufacturer's recommendations for the target application rate (e.g., 280 g a.s./ha).

    • Apply the foliar spray at specific Zadoks growth stages as per the experimental design (e.g., GS 31, GS 39).

    • Ensure uniform spray coverage of the plant canopy.

    • Include an untreated control group that is sprayed with water only.

  • Disease Assessment:

    • Conduct disease severity assessments before the first fungicide application and at regular intervals (e.g., 14 and 28 days) after each application.

    • Use the same disease scoring methods as described in the seed treatment protocol.

  • Yield Measurement:

    • Harvest the plots at maturity and determine the grain yield as previously described.

  • Data Analysis:

    • Statistically analyze the data to compare the efficacy of different application timings on disease control and yield.

Mandatory Visualizations

Signaling Pathway Diagram

Ethirimol_Mode_of_Action cluster_fungus Fungal Cell (Blumeria graminis) Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP Salvage Pathway AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Nucleic_Acids DNA & RNA Synthesis AMP->Nucleic_Acids GMP->Nucleic_Acids This compound This compound Adenosine Deaminase Adenosine Deaminase This compound->Adenosine Deaminase Inhibits

Caption: Mode of action of this compound in Blumeria graminis.

Experimental Workflow Diagram

Ethirimol_Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_data_collection Data Collection cluster_harvest Harvest & Analysis A This compound Formulation (Seed Treatment or Foliar Spray) D Seed Treatment Application or Foliar Spray at defined Zadoks Stage A->D B Cereal Seed Selection (Susceptible Variety) B->D C Field Plot Preparation C->D E Regular Monitoring for Powdery Mildew D->E F Disease Severity Assessment (0-9 Scale or % Leaf Area) E->F G Crop Growth Monitoring F->G H Plot Harvest G->H I Yield Measurement (kg/ha) H->I J Statistical Analysis I->J

Caption: Experimental workflow for this compound efficacy trials.

References

Ethirimol Seed Treatment: Application Notes and Protocols for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, recognized for its targeted efficacy against powdery mildew diseases, particularly those caused by Erysiphe graminis in cereal crops like barley.[1] Its systemic nature allows for its application as a seed treatment, providing early-season protection to seedlings. This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of this compound as a seed treatment in a research and development context.

Mechanism of Action

This compound functions by inhibiting the nucleic acid synthesis of pathogenic fungi.[1] Specifically, it targets the enzyme adenosine (B11128) deaminase, which is crucial for the purine (B94841) metabolism of the fungus.[2] This disruption of a fundamental metabolic pathway leads to the inhibition of fungal growth and proliferation.

Target Diseases and Crops

The primary application of this compound as a seed treatment is for the control of powdery mildew. It has been extensively studied and used in barley (Hordeum vulgare) and has shown efficacy in other cereals as well.

Data Presentation: Efficacy of this compound Seed Treatment

The following tables summarize quantitative data from various studies on the efficacy of this compound seed treatment against powdery mildew in barley.

Table 1: Effect of this compound Seed Treatment on Powdery Mildew Incidence and Crop Yield in Barley

Application Rate (kg a.i./ha)Disease Incidence Reduction (%)Yield Increase (%)Crop & VarietyReference
0.22Dependent on mildew severity and timingIncreased yield more than sprays in early, severe mildew seasonsSpring Barley[1]
1.12 - 3.36Good control for 6 weeks, maintained for 10 weeks at higher ratesYield increases correlated with sustained disease controlParkland Barley[3]
Not SpecifiedGood control during winter and early spring (in combination with flutriafol (B1673497) + thiabendazole)Not specifiedWinter Barley (cv. Magie)[4]

Table 2: General Efficacy of Fungicide Seed Treatments on Cereal Yield

Fungicide TreatmentAverage Yield Increase (%)Crop(s)Note
General Fungicide Seed Treatment5Oats and BarleyAverage increase observed in management trials.
Triazole Foliar Spray (for comparison)5 - 13BarleyLate booting stage application for powdery mildew control.[5]

Experimental Protocols

Laboratory/Greenhouse Protocol for Evaluating this compound Seed Treatment Efficacy

This protocol outlines a method for assessing the effectiveness of this compound seed treatment against powdery mildew in a controlled environment.

a. Seed Treatment:

  • Preparation of Treatment Slurry: Prepare a slurry of this compound at the desired concentration. A typical application rate for research purposes can be extrapolated from field rates (e.g., 250-280 g a.s./ha) based on seed weight and sowing density.[1] The slurry should contain a sticker or polymer to ensure even coating and adherence to the seed.

  • Seed Coating: In a suitable container (e.g., a rotating drum treater for small batches), apply the this compound slurry to a known weight of barley seeds. Ensure thorough and uniform coverage of all seeds.

  • Drying: Air-dry the treated seeds in a well-ventilated area, away from direct sunlight, until the seed coat is completely dry.

  • Control Groups: Prepare a negative control group with untreated seeds and a placebo control group treated with the slurry formulation without the active ingredient.

b. Plant Cultivation and Inoculation:

  • Sowing: Sow the treated and control seeds in pots or trays containing a sterile potting mix. Maintain optimal growing conditions for barley (e.g., 18-22°C, 16-hour photoperiod).

  • Inoculation: At the two-leaf stage (approximately 10-14 days after sowing), inoculate the seedlings with a fresh suspension of Erysiphe graminis f. sp. hordei conidia. This can be done by gently shaking heavily infected plants over the test seedlings or by using a spore settling tower for more uniform inoculation.

  • Incubation: Maintain the inoculated plants in a controlled environment with high humidity for the initial 24 hours to facilitate infection, followed by conditions conducive to powdery mildew development (e.g., 15-20°C, moderate humidity).

c. Disease Assessment:

  • Timing: Assess disease severity 7, 14, and 21 days post-inoculation.

  • Method: Visually score the percentage of leaf area covered with powdery mildew pustules on the first and second leaves of each plant. A 0-9 rating scale can be used, where 0 represents no disease and 9 represents severe infection.

  • Data Analysis: Calculate the percent disease control for the this compound treatment compared to the untreated control.

Field Trial Protocol for Evaluating this compound Seed Treatment Efficacy

This protocol describes a field trial to evaluate the performance of this compound seed treatment under natural infection conditions.

a. Trial Design and Setup:

  • Experimental Design: Use a randomized complete block design with a minimum of four replications.

  • Plot Size: Individual plot sizes should be sufficient to minimize edge effects, for example, 1.5m x 5m.

  • Treatments: Include an untreated control, a placebo control, and the this compound seed treatment at one or more application rates.

  • Seed Treatment: Treat a sufficient quantity of barley seed for each treatment group as described in the laboratory protocol, using commercial-scale or pilot-scale seed treatment equipment for larger quantities.

b. Sowing and Crop Management:

  • Sowing: Sow the treated and control seeds at a standard seeding rate for the region and barley variety (e.g., 150 kg/ha ).

  • Agronomic Practices: Follow standard agronomic practices for barley cultivation, including fertilization and weed control. Avoid the use of any foliar fungicides that could interfere with the trial results.

c. Data Collection and Assessment:

  • Plant Emergence: Count the number of emerged seedlings in a defined area of each plot at 14 and 21 days after sowing to assess any phytotoxic effects of the treatment.

  • Disease Assessment:

    • Timing: Begin disease assessments at the first sign of powdery mildew in the trial area and continue at regular intervals (e.g., every 10-14 days) until the flag leaf stage.

    • Method: Assess powdery mildew severity on the upper three leaves of 20-25 randomly selected plants per plot, recording the percentage of leaf area infected.

  • Yield and Grain Quality:

    • Harvest: Harvest the central area of each plot at crop maturity.

    • Measurements: Determine the grain yield (t/ha) and assess grain quality parameters such as thousand-grain weight and specific weight.

d. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments for disease severity, plant emergence, yield, and grain quality.

Signaling Pathways and Experimental Workflows

Powdery Mildew Infection and Plant Defense Signaling

The interaction between barley and the powdery mildew fungus, Blumeria graminis f. sp. hordei, triggers a complex network of signaling pathways within the plant. Upon recognition of the pathogen, the plant activates defense responses mediated by key phytohormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and cytokinins.[6][7] Systemic fungicides like this compound, which are translocated within the plant, can potentially influence these defense pathways, contributing to overall disease control.

Powdery_Mildew_Defense_Signaling cluster_pathogen Pathogen: Blumeria graminis cluster_plant Plant Cell cluster_fungicide Fungicide Action Pathogen Powdery Mildew (Blumeria graminis) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs Presents Receptors Pattern Recognition Receptors (PRRs) PAMPs->Receptors Recognized by PTI PAMP-Triggered Immunity (PTI) Receptors->PTI Activates SA_Pathway Salicylic Acid (SA) Signaling PTI->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling PTI->JA_Pathway ABA_Pathway Abscisic Acid (ABA) Signaling PTI->ABA_Pathway Cytokinin_Pathway Cytokinin Signaling PTI->Cytokinin_Pathway Defense_Genes Expression of Defense-Related Genes SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes ABA_Pathway->Defense_Genes Cytokinin_Pathway->Defense_Genes Resistance Disease Resistance Defense_Genes->Resistance Leads to This compound This compound (Systemic Fungicide) Nucleic_Acid_Synthesis Inhibition of Fungal Nucleic Acid Synthesis This compound->Nucleic_Acid_Synthesis Directly Inhibits SAR Systemic Acquired Resistance (SAR) Induction This compound->SAR Potentially Induces Nucleic_Acid_Synthesis->Pathogen Impacts SAR->SA_Pathway Enhances

Caption: Plant defense signaling against powdery mildew and the dual action of this compound.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the logical flow of experiments to evaluate the efficacy of this compound as a seed treatment.

Experimental_Workflow Start Start: Evaluate this compound Seed Treatment Lab_Greenhouse Laboratory/Greenhouse Studies Start->Lab_Greenhouse Field_Trials Field Trials Start->Field_Trials Seed_Treatment Seed Treatment Protocol Lab_Greenhouse->Seed_Treatment Trial_Setup Randomized Block Design Field Setup Field_Trials->Trial_Setup Inoculation Controlled Inoculation with Powdery Mildew Seed_Treatment->Inoculation Disease_Assessment_Lab Disease Severity Assessment Inoculation->Disease_Assessment_Lab Data_Analysis_Lab Data Analysis: Percent Disease Control Disease_Assessment_Lab->Data_Analysis_Lab Conclusion Conclusion: Efficacy and Application Recommendations Data_Analysis_Lab->Conclusion Natural_Infection Natural Powdery Mildew Infection Trial_Setup->Natural_Infection Data_Collection_Field Data Collection: Emergence, Disease Severity, Yield Natural_Infection->Data_Collection_Field Data_Analysis_Field Statistical Analysis: ANOVA Data_Collection_Field->Data_Analysis_Field Data_Analysis_Field->Conclusion

Caption: Workflow for evaluating this compound seed treatment efficacy.

References

Application Notes and Protocols for the Analytical Determination of Ethirimol Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established analytical methodologies for the detection and quantification of Ethirimol residues in various environmental and agricultural matrices. The primary focus is on a robust and sensitive method employing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) following a QuEChERS-based sample preparation.

I. Introduction

This compound is a systemic fungicide belonging to the pyrimidine (B1678525) group, primarily used to control powdery mildew on a variety of crops. Due to its potential persistence in the environment and presence in food commodities, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety. Accurate and sensitive analytical methods are therefore crucial for monitoring this compound residues in matrices such as fruits, vegetables, soil, and water.

The most widely adopted and effective technique for this compound residue analysis is UPLC-MS/MS, which offers high selectivity, sensitivity, and throughput. This is often paired with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which simplifies the extraction and cleanup process.

II. Analytical Methodologies

A. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is the preferred method for the sensitive and selective quantification of this compound residues.

Experimental Workflow for UPLC-MS/MS Analysis of this compound Residues

UPLC_MSMS_Workflow sample_prep Sample Preparation (QuEChERS) uplc UPLC Separation sample_prep->uplc Inject Extract msms MS/MS Detection (Tandem Quadrupole) uplc->msms Eluent Transfer data_analysis Data Acquisition & Quantification msms->data_analysis Ion Signal

Caption: General workflow for this compound residue analysis using UPLC-MS/MS.

1. Detailed Experimental Protocol: UPLC-MS/MS

This protocol is applicable to agricultural commodities such as cucumbers and wax gourds.

a. Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of this compound from complex matrices.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow start Homogenized Sample (e.g., 10 g) extraction Add Acetonitrile (B52724) (20 mL) Shake vigorously (3 min) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Dispersive Solid-Phase Extraction (d-SPE) (Add PSA, GCB, MgSO₄) supernatant->dspe shake_centrifuge Shake (5 min) Centrifuge (2 min) dspe->shake_centrifuge final_extract Filtered Supernatant for UPLC-MS/MS shake_centrifuge->final_extract

Caption: Step-by-step workflow of the QuEChERS method for sample preparation.

  • Homogenization: Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20.0 mL of acetonitrile to the tube. Shake vigorously for 3 minutes at 2500 rpm.

  • First Centrifugation: Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the supernatant into a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA), 20 mg of graphitized carbon black (GCB), and 130 mg of anhydrous MgSO₄. The PSA removes sugars and fatty acids, while GCB helps in the removal of pigments.

  • Second Agitation and Centrifugation: Shake the d-SPE tube for 5 minutes at 2500 rpm and then centrifuge for 2 minutes at 10,000 rpm.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.

  • UPLC Column: A Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent is recommended.

  • Mobile Phase: A gradient elution using deionized water with 0.05% formic acid as mobile phase A and methanol (B129727) as mobile phase B is typically employed.

  • Flow Rate: A constant flow rate of 0.30 mL/min is maintained.

  • Injection Volume: 1 µL of the final extract is injected.

  • Column Temperature: The column is maintained at 35 °C.

  • MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of this compound.

2. Data Presentation: UPLC-MS/MS Method Performance

The following tables summarize the quantitative data for the UPLC-MS/MS analysis of this compound.

Table 1: Mass Spectrometric Parameters for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z)

| this compound | 210.1 | 112.1 |

Note: The specific precursor and product ions, along with collision energies, are crucial for the selective detection and quantification of this compound.

Table 2: Method Validation Data for this compound in Various Matrices

Matrix Spiked Level (mg/kg) Recovery (%) RSD (%) LOQ (mg/kg) Linearity (R²)
Cucumber 0.01, 0.1, 5 95.2 - 98.7 0.92 - 5.54 0.01 >0.99

| Wax Gourd | 0.01, 0.08, 0.5 | 85.2 - 92.0 | 2.5 - 5.1 | 0.01 | Not Specified |

Data sourced from studies on cucumber and wax gourd.

B. Other Analytical Techniques

While UPLC-MS/MS is the most prevalent technique, other methods like Gas Chromatography (GC) can also be employed, although they might require derivatization for the analysis of polar compounds like this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity. Sample preparation often involves a QuEChERS extraction followed by a cleanup step. The choice between GC-MS/MS and LC-MS/MS often depends on the volatility and thermal stability of the target analytes. For this compound, LC-MS/MS is generally preferred due to its polar nature.

III. Application in Different Matrices

A. Agricultural Commodities

The described UPLC-MS/MS method with QuEChERS sample preparation is highly effective for analyzing this compound residues in various fruits and vegetables, such as cucumbers and wax gourds. The combination of PSA and GCB in the d-SPE cleanup step is particularly useful for matrices with high pigment content.

B. Soil and Water

For the analysis of this compound residues in soil, the QuEChERS method can be adapted. The extraction and cleanup steps may need optimization based on the soil type and organic matter content. For water samples, a direct injection after filtration may be possible for clean samples, while for more complex water matrices, a solid-phase extraction (SPE) step might be necessary to concentrate the analyte and remove interferences prior to LC-MS/MS analysis.

IV. Conclusion

The detailed UPLC-MS/MS method combined with QuEChERS sample preparation provides a reliable and sensitive approach for the routine monitoring of this compound residues in diverse matrices. This methodology supports regulatory compliance and ensures food safety. The provided protocols and data serve as a valuable resource for researchers and analytical scientists in the field of pesticide residue analysis.

Application Notes and Protocols for Studying Fungicide Resistance to Ethirimol in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, historically used to control powdery mildew diseases, particularly those caused by Blumeria graminis f. sp. hordei on barley. Its targeted mechanism of action and the emergence of resistant fungal populations make it a valuable tool for studying the dynamics of fungicide resistance. These application notes provide a comprehensive guide to utilizing this compound in research settings to investigate resistance mechanisms, quantify sensitivity levels, and assess the fitness of resistant fungal strains.

The primary mode of action of this compound is the inhibition of the enzyme adenosine (B11128) deaminase.[1] This enzyme is a critical component of the purine (B94841) salvage pathway, responsible for the deamination of adenosine to inosine. By inhibiting adenosine deaminase, this compound disrupts the normal synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting fungal growth and development.[1] The development of resistance to this compound in fungal populations, a known concern in agricultural settings, provides a practical model for studying the evolution of fungicide resistance.

Quantitative Data Summary

The effective concentration of a fungicide is a critical parameter in resistance studies. The half-maximal effective concentration (EC50) is a standard measure of fungicide sensitivity. While specific EC50 values can vary between fungal isolates and experimental conditions, the following table provides a representative overview of expected values for sensitive and resistant populations of Blumeria graminis. Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive isolate.

Fungal SpeciesStrain TypeThis compound EC50 (mg/L)Resistance Factor (RF)Reference
Blumeria graminis f. sp. hordeiSensitive (Wild-Type)0.1 - 1.0-Hypothetical Data
Blumeria graminis f. sp. hordeiResistant10 - >10010 - >100Hypothetical Data

Note: The data in this table is hypothetical and serves as an example. Researchers should establish baseline sensitivity for their specific fungal isolates.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in fungicide resistance. The following protocols are adapted for the study of this compound resistance in powdery mildew fungi.

Protocol 1: Detached Leaf Assay for this compound Sensitivity Screening

This protocol determines the EC50 value of this compound against fungal isolates.

Materials:

  • Healthy, young barley (or other host) leaves

  • This compound stock solution (e.g., 1000 mg/L in DMSO or water)

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Water agar (B569324) (6 g/L) or filter paper

  • Benzimidazole (B57391) solution (e.g., 50 mg/L, optional, to delay leaf senescence)

  • Spore suspension of the fungal isolate (e.g., 1 x 10^5 conidia/mL)

  • Micropipettes and sterile tips

  • Incubation chamber with controlled light and temperature (e.g., 16-22°C, 12-16h photoperiod)

Procedure:

  • Prepare Media: Prepare water agar and add benzimidazole if desired. Pour into Petri dishes. Alternatively, place sterile filter paper in the Petri dishes and moisten with sterile water or a benzimidazole solution.

  • Prepare Leaf Segments: Cut healthy leaves into 3-4 cm segments. Place 2-3 segments, adaxial side up, on the surface of the agar or moistened filter paper in each Petri dish.

  • Prepare Fungicide Dilutions: Create a serial dilution of the this compound stock solution in sterile distilled water to achieve a range of concentrations (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0, 30.0, 100.0 mg/L).

  • Inoculation: Inoculate the leaf segments with the fungal spore suspension. This can be done by spraying the suspension onto the leaves or by gently brushing conidia from a sporulating culture.

  • Fungicide Application: Immediately after inoculation, apply a standardized volume (e.g., 20 µL) of each this compound dilution to the surface of each leaf segment. Ensure even coverage.

  • Incubation: Seal the Petri dishes with parafilm and incubate them under controlled conditions.

  • Assessment: After 7-10 days, assess the percentage of the leaf area covered by powdery mildew growth for each treatment.

  • Data Analysis: Calculate the percent inhibition of fungal growth for each this compound concentration relative to the control (0 mg/L). Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: Assessing Fitness Costs of this compound Resistance

This protocol evaluates potential fitness penalties associated with this compound resistance in the absence of the fungicide.

Materials:

  • This compound-sensitive and resistant fungal isolates

  • Healthy host plants

  • Growth chambers with controlled environmental conditions

  • Microscope and hemocytometer or spore counter

  • Calipers or imaging software for lesion size measurement

Procedure:

  • Mycelial Growth Rate:

    • Inoculate the center of host leaves with a standardized amount of spores from both sensitive and resistant isolates.

    • Incubate under optimal conditions for fungal growth.

    • Measure the diameter of the fungal colonies at regular intervals (e.g., every 24 hours) for 7-10 days.

    • Calculate the radial growth rate (mm/day).

  • Sporulation Capacity:

    • After a set incubation period (e.g., 10 days), harvest individual colonies from the leaves.

    • Suspend the spores from each colony in a known volume of water with a wetting agent (e.g., Tween 20).

    • Use a hemocytometer to count the number of conidia produced per colony or per unit area of the colony.

  • Infection Efficiency (Virulence):

    • Prepare spore suspensions of known concentrations for both sensitive and resistant isolates.

    • Inoculate a set of healthy host plants with a standardized number of spores.

    • After an appropriate incubation period (e.g., 7-10 days), count the number of successful infection sites (lesions) per leaf or per unit area.

    • The infection efficiency can be expressed as the percentage of spores that successfully established an infection.

  • Data Analysis:

    • Compare the measured fitness parameters (mycelial growth rate, sporulation, and infection efficiency) between the sensitive and resistant isolates using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in any of these parameters in the resistant isolate in the absence of this compound indicates a fitness cost.

Visualizations

Signaling Pathway and Experimental Workflow

Ethirimol_Action_Pathway

Resistance_Workflow start Isolate Fungal Strains (e.g., Blumeria graminis) sensitivity_assay Protocol 1: Detached Leaf Sensitivity Assay start->sensitivity_assay calc_ec50 Calculate EC50 Values sensitivity_assay->calc_ec50 classify_strains Classify Strains: Sensitive vs. Resistant calc_ec50->classify_strains fitness_assay Protocol 2: Fitness Cost Assessment classify_strains->fitness_assay Resistant molecular_analysis Molecular Analysis (e.g., Gene Sequencing) classify_strains->molecular_analysis Resistant compare_fitness Compare Fitness Parameters (Growth, Sporulation, Virulence) fitness_assay->compare_fitness end Characterize Resistance compare_fitness->end identify_mutation Identify Resistance Mutations (e.g., in ADA gene) molecular_analysis->identify_mutation identify_mutation->end

Molecular Basis of Resistance

Resistance to this compound in fungi is likely conferred by modifications in the target enzyme, adenosine deaminase. The primary mechanism is expected to be a target-site mutation in the gene encoding this enzyme.

Key Points:

  • Target-Site Mutation: A point mutation in the adenosine deaminase gene can lead to an amino acid substitution in the enzyme's active site. This change can reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.

  • Gene Amplification/Overexpression: While less common for this class of fungicides, an increase in the copy number of the adenosine deaminase gene or upregulation of its expression could lead to higher levels of the enzyme, requiring a greater concentration of this compound to achieve inhibition.

Investigative Approach:

  • Sequence Analysis: Isolate genomic DNA from both this compound-sensitive and -resistant fungal strains.

  • PCR Amplification: Design primers to amplify the adenosine deaminase gene.

  • DNA Sequencing: Sequence the amplified gene from both sensitive and resistant isolates.

  • Comparative Analysis: Compare the nucleotide and deduced amino acid sequences to identify any mutations that are consistently present in the resistant isolates but absent in the sensitive ones.

Conclusion

The study of this compound resistance in fungi provides a valuable model for understanding the molecular and ecological factors that drive the evolution of fungicide resistance. The protocols and information provided in these application notes offer a framework for researchers to quantify fungicide sensitivity, assess the fitness implications of resistance, and investigate the underlying genetic mechanisms. A thorough understanding of these aspects is essential for the development of sustainable disease management strategies and the design of novel fungicides that are less prone to resistance.

References

Application Notes and Protocols for Ethirimol in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethirimol, a systemic fungicide, for its potential application within Integrated Pest Management (IPM) strategies. The information compiled is intended for research and drug development purposes.

Introduction

This compound is a pyrimidine (B1678525) fungicide recognized for its systemic activity against powdery mildew, particularly Erysiphe graminis, in cereal crops like barley and wheat.[1] As a systemic fungicide, it is absorbed by the plant and translocated through its tissues, offering protection to new growth.[2] Its targeted mode of action makes it a candidate for inclusion in IPM programs, which aim to minimize reliance on broad-spectrum pesticides. However, it is important to note that this compound is not currently approved for use in the European Union and the United Kingdom.[1][3]

Mode of Action

This compound's primary mode of action is the inhibition of nucleic acid synthesis in fungi.[1][2] Specifically, it targets and inhibits the enzyme adenosine (B11128) deaminase.[2] This enzyme is crucial for purine (B94841) metabolism, catalyzing the conversion of adenosine to inosine.[2] By blocking this step, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately halts fungal growth and reproduction.[2]

Signaling Pathway Diagram

Ethirimol_Mode_of_Action cluster_fungal_cell Fungal Cell Purine Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Purine_Synthesis Purine Nucleotide Synthesis (DNA, RNA) Inosine->Purine_Synthesis This compound This compound Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase Inhibits

This compound's inhibition of adenosine deaminase in the fungal purine pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and risk assessment.

Table 1: Efficacy of this compound against Powdery Mildew
ParameterOrganismValueCropReference
Application Rate Erysiphe graminis250–280 g a.s./haCereals[1]
EC50 Blumeria graminis f. sp. hordeiData not available in searched literature.Barley

Note: EC50 (Effective Concentration 50) data for this compound against powdery mildew was not found in the available search results. Researchers would need to perform dose-response studies to determine this value.

Table 2: Environmental Fate of this compound
ParameterMediumValueClassificationReference
Soil Half-life (t½) SoilModerately PersistentModerate[3]
Water Solubility WaterModerate-[3]
Mobility SoilModerately Mobile-[3]
Table 3: Ecotoxicological Data for this compound
OrganismTest TypeValueToxicity ClassificationReference
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC5060.8 mg/LModerate[3]
Daphnia (Daphnia magna) Acute EC50-Moderate[3]
Honeybee (Apis mellifera) Acute Oral LD50-Moderate[3]
Earthworm (Eisenia fetida) Chronic-Moderate[3]

Note: Specific LD50/LC50 values for Daphnia, honeybees, and earthworms were not available in the searched literature. The toxicity classification is based on a qualitative assessment from the cited source. Standardized ecotoxicological tests would be required to determine precise values.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and application of this compound in an IPM context.

Protocol 1: Seed Treatment Efficacy against Powdery Mildew in Barley

Objective: To evaluate the efficacy of this compound as a seed treatment for the control of powdery mildew (Blumeria graminis f. sp. hordei) in barley under controlled conditions.

Materials:

  • Barley seeds (a susceptible variety)

  • This compound technical grade or formulated product

  • Fungicide seed treatment application equipment (e.g., rotating drum mixer)

  • Potting mix (sterilized)

  • Pots (e.g., 15 cm diameter)

  • Growth chamber or greenhouse with controlled temperature (15-20°C) and light cycle (16h light/8h dark)

  • Powdery mildew inoculum (B. graminis f. sp. hordei)

  • Disease assessment scale (e.g., 0-9 scale)

Methodology:

  • Seed Treatment:

    • Prepare different concentrations of this compound treatment solutions.

    • Divide barley seeds into batches for each treatment group, including an untreated control.

    • Apply the this compound solutions to the respective seed batches using a calibrated seed treater to ensure uniform coverage. Allow the seeds to dry completely.

  • Planting and Growth:

    • Fill pots with sterilized potting mix.

    • Sow a predetermined number of treated and untreated seeds in each pot.

    • Arrange the pots in a randomized complete block design within the growth chamber or greenhouse.

    • Water the plants as needed and maintain optimal growing conditions.

  • Inoculation:

    • At the two-leaf stage (approximately 10-14 days after sowing), inoculate the barley seedlings with a fresh, viable suspension of B. graminis f. sp. hordei conidia.

    • Ensure uniform inoculation across all plants.

  • Disease Assessment:

    • Beginning 7-10 days after inoculation, and weekly thereafter for 3-4 weeks, assess the severity of powdery mildew on the leaves.

    • Use a standardized disease assessment scale (e.g., percentage of leaf area covered with mildew).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each this compound concentration relative to the untreated control.

Protocol 2: Field Trial for Foliar Application Efficacy against Powdery Mildew in Wheat

Objective: To assess the field efficacy of foliar applications of this compound for the control of powdery mildew (Blumeria graminis f. sp. tritici) in wheat.

Materials:

  • Wheat plot (a susceptible variety)

  • This compound formulated product

  • Calibrated boom sprayer

  • Plot markers

  • Data collection tools (e.g., notebooks, tablets)

  • Disease assessment guides

Methodology:

  • Experimental Design:

    • Establish a randomized complete block design with multiple replicates for each treatment.

    • Treatments should include different application rates of this compound, a positive control (a standard commercial fungicide), and an untreated control.

  • Application:

    • Monitor the wheat crop for the first signs of powdery mildew.

    • Apply the fungicide treatments at the appropriate growth stage (e.g., flag leaf emergence) using a calibrated boom sprayer to ensure accurate and uniform application.

    • Record all application details, including date, time, weather conditions, and application volume.

  • Disease and Yield Assessment:

    • Assess powdery mildew severity on the flag leaf and the leaf below at regular intervals (e.g., 14, 21, and 28 days after treatment).

    • At the end of the growing season, harvest the plots and measure the grain yield and quality parameters (e.g., thousand-grain weight).

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA).

    • Compare the performance of the this compound treatments to the untreated and positive controls.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating a fungicide like this compound within an IPM framework.

IPM_Workflow cluster_lab Laboratory & Greenhouse Studies cluster_field Field Trials cluster_analysis Data Analysis & Risk Assessment A In Vitro Fungicide Screening (Dose-response, EC50) B Seed Treatment Efficacy (Controlled Environment) A->B D Small-Plot Efficacy Trials (Application Rates & Timing) B->D C Phytotoxicity Assessment C->D F Large-Scale IPM Strategy Trials (Integration with other methods) D->F G Statistical Analysis of Efficacy & Yield Data D->G E Impact on Non-Target Organisms (Beneficial Insects, Soil Microflora) H Ecotoxicological Risk Assessment E->H F->G I Resistance Risk Analysis G->I H->I J J I->J Decision on IPM Suitability

References

Ethirimol as a Research Tool in Fungal Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, recognized for its specific mode of action in controlling fungal pathogens, most notably powdery mildew species such as Blumeria graminis. Its targeted biochemical activity makes it a valuable tool for researchers in fungal biology and drug development to investigate fundamental cellular processes, including purine (B94841) metabolism and nucleic acid synthesis. This document provides detailed application notes and protocols for the use of this compound as a research tool.

Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme adenosine (B11128) deaminase (ADA).[1][2] This enzyme is a key component of the purine salvage pathway, responsible for the deamination of adenosine to inosine. By inhibiting ADA, this compound disrupts the normal synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] This disruption of nucleic acid synthesis ultimately halts fungal growth and reproduction.[1][2]

It is important to note that while some sources may erroneously classify this compound as a sterol biosynthesis inhibitor (SBI), the well-documented and primary mechanism of action is the inhibition of adenosine deaminase.

Applications in Fungal Biology Research

This compound's specific mechanism of action allows for its application in various research contexts:

  • Studying Purine Metabolism: As a specific inhibitor of adenosine deaminase, this compound can be used to probe the intricacies of the purine salvage pathway in fungi. Researchers can study the metabolic consequences of blocking this pathway and its effects on fungal growth, development, and pathogenesis.

  • Investigating Nucleic Acid Synthesis: By disrupting the supply of purine nucleotides, this compound serves as a tool to study the impact of nucleotide pool imbalances on DNA and RNA synthesis. This can provide insights into the regulation of these critical cellular processes.

  • Elucidating Drug Resistance Mechanisms: The development of resistance to this compound in fungal populations is an area of active research.[2] Studying resistant strains can help identify the genetic and biochemical mechanisms that fungi employ to overcome the effects of this fungicide, which can have broader implications for understanding drug resistance.

  • Screening for Novel Antifungal Targets: By understanding the downstream effects of adenosine deaminase inhibition, researchers may identify other potential targets within the purine metabolism pathway for the development of new antifungal drugs.

Data Presentation

Table 1: General Properties of this compound
PropertyValue
Chemical Name5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol
Molecular FormulaC₁₁H₁₉N₃O
Molecular Weight209.29 g/mol
Primary TargetAdenosine Deaminase (ADA)
Primary Fungal TargetPowdery Mildew (Blumeria graminis)
Table 2: Efficacy of this compound Against Powdery Mildew (Blumeria graminis f. sp. hordei)
TreatmentConcentrationEfficacy (% control)Reference
Seed Treatment1.12 kg a.i./ha80-90[3]
Foliar Spray0.28 kg a.i./ha70-85[3]
Note: Specific IC50 values for this compound against various fungal species are not readily available in the public domain and would likely require access to specialized databases or original research publications. The efficacy data presented here is derived from agricultural field studies and may vary under laboratory conditions.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Powdery Mildew Spore Germination

This protocol is designed to assess the direct effect of this compound on the germination of powdery mildew conidia.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile distilled water

  • Water agar (B569324) plates (2%)

  • Freshly collected powdery mildew conidia (Blumeria graminis)

  • Microscope slides and coverslips

  • Micropipettes

  • Incubator

Procedure:

  • Prepare this compound dilutions: Prepare a series of this compound dilutions in sterile distilled water from the stock solution. A suggested range is 0.1, 1, 10, 50, and 100 µg/mL. Include a control with the same concentration of DMSO as the highest this compound concentration.

  • Prepare spore suspension: Gently brush conidia from infected plant leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 1 x 10⁵ conidia/mL using a hemocytometer.

  • Inoculation: On water agar plates, place 100 µL droplets of each this compound dilution and the control.

  • Spore addition: Add 10 µL of the spore suspension to each droplet.

  • Incubation: Incubate the plates in the dark at 20-22°C for 24 hours.

  • Observation: After incubation, place a coverslip over each droplet and observe under a microscope (100x or 200x magnification).

  • Data collection: Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Analysis: Calculate the percentage of spore germination for each concentration and the control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Assay for Adenosine Deaminase (ADA) Activity Inhibition

This protocol provides a general method to measure the inhibitory effect of this compound on ADA activity from a fungal protein extract.

Materials:

  • Fungal mycelium

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitor cocktail)

  • Spectrophotometer

  • Adenosine solution (substrate)

  • This compound solutions of varying concentrations

  • Bradford reagent for protein quantification

Procedure:

  • Protein Extraction:

    • Harvest fungal mycelium by filtration.

    • Grind the mycelium in liquid nitrogen to a fine powder.

    • Resuspend the powder in lysis buffer and sonicate on ice.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using the Bradford assay.

  • ADA Activity Assay:

    • The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

    • Set up a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and the fungal protein extract.

    • Add different concentrations of this compound to the cuvettes and pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding a known concentration of adenosine.

    • Immediately monitor the change in absorbance at 265 nm over time using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the reaction velocity against the this compound concentration to determine the inhibitory kinetics and the IC50 value.

Visualizations

Ethirimol_Mechanism_of_Action cluster_fungal_cell Fungal Cell Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Substrate Inosine Inosine Purine_Salvage Purine Salvage Pathway Inosine->Purine_Salvage ADA->Inosine Product Nucleic_Acid DNA/RNA Synthesis Purine_Salvage->Nucleic_Acid Growth Fungal Growth & Reproduction Nucleic_Acid->Growth This compound This compound This compound->ADA Inhibition

Caption: Mechanism of action of this compound in a fungal cell.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., Blumeria graminis) Spore_Germination Spore Germination Assay Fungal_Culture->Spore_Germination Mycelial_Growth Mycelial Growth Assay Fungal_Culture->Mycelial_Growth ADA_Assay Adenosine Deaminase Activity Assay Fungal_Culture->ADA_Assay Ethirimol_Prep Prepare this compound Stock Solutions Ethirimol_Prep->Spore_Germination Ethirimol_Prep->Mycelial_Growth Ethirimol_Prep->ADA_Assay Data_Collection Data Collection (% Inhibition, Activity) Spore_Germination->Data_Collection Mycelial_Growth->Data_Collection ADA_Assay->Data_Collection Nucleic_Acid_Quant Nucleic Acid Quantification Nucleic_Acid_Quant->Data_Collection IC50_Determination IC50 Determination Data_Collection->IC50_Determination Conclusion Conclusion on Efficacy and Mechanism IC50_Determination->Conclusion

References

Application Notes and Protocols for Immunoassay-Based Detection of Ethirimol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethirimol is a systemic fungicide belonging to the pyrimidine (B1678525) group, primarily used to control powdery mildew on crops. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and environmental protection. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of small molecules like this compound. These application notes provide detailed protocols for the development of immunoassays for this compound detection, with a focus on an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

Principle of this compound Immunoassays

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, the this compound in a sample competes with a labeled this compound derivative (in an ELISA, this is often a protein conjugate) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The following tables summarize the key performance data for a developed indirect competitive ELISA (ic-ELISA) for this compound detection.

Table 1: Performance Characteristics of the this compound ic-ELISA

ParameterValueReference
IC50 (Inhibitory Concentration 50%) 1.35 µg/L[1]
Limit of Detection (LOD) - Irrigation Water 0.0066 mg/kg[2]
Limit of Detection (LOD) - Strawberry 0.036 mg/kg[2]
Linear Range Not explicitly stated, but derived from IC20 to IC80[2]

Table 2: Cross-Reactivity of the Anti-Ethirimol Monoclonal Antibody

CompoundCross-Reactivity (%)Reference
This compound100[1]
Analog 1 < 0.20[1]
Analog 2 < 0.20[1]
... (up to 13 analogs) < 0.20[1]

Table 3: Recovery Rates of this compound in Spiked Samples using ic-ELISA

Sample MatrixSpiked ConcentrationRecovery (%)Coefficient of Variation (%)Reference
Irrigation Water Various80 - 100< 10[2]
Strawberry Various80 - 100< 10[2]

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a hapten, a derivative of this compound with a reactive group for conjugation.

Materials:

  • This compound

  • Reagents for chemical synthesis of the hapten (specifics depend on the chosen synthetic route)

  • Carrier proteins (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

  • Conjugation reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))

  • Dialysis tubing

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Hapten Synthesis: Synthesize a derivative of this compound that incorporates a functional group (e.g., a carboxyl group) suitable for conjugation to a carrier protein. The specific synthetic route will depend on the desired linkage and the starting materials.

  • Activation of Hapten: Activate the functional group on the hapten. For a carboxyl group, this can be achieved using DCC and NHS to form an NHS ester.

  • Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., BSA for coating antigen, KLH for immunogen) in an appropriate buffer (e.g., PBS). The molar ratio of hapten to protein should be optimized.

  • Dialysis: Remove unconjugated hapten and by-products by dialysis against PBS at 4°C for 72 hours, with several buffer changes.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

  • Storage: Store the immunogen and coating antigen at -20°C.

Hapten_Synthesis_and_Immunogen_Preparation This compound This compound Hapten_Synthesis Hapten Synthesis (Introduce reactive group) This compound->Hapten_Synthesis Activated_Hapten Activated Hapten (e.g., NHS ester) Hapten_Synthesis->Activated_Hapten Conjugation Conjugation Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA or KLH) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (this compound-KLH) Purification->Immunogen Coating_Antigen Coating Antigen (this compound-BSA) Purification->Coating_Antigen

Fig. 1: Workflow for Hapten Synthesis and Immunogen Preparation.
Protocol 2: Monoclonal Antibody Production

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • 96-well cell culture plates

  • ELISA reagents for screening

Procedure:

  • Immunization: Immunize BALB/c mice with the this compound-KLH immunogen emulsified with an adjuvant. Administer booster injections at regular intervals (e.g., every 3 weeks).

  • Spleen Cell Fusion: Three to five days after the final booster, collect the spleen from the mouse with the highest antibody titer. Fuse the splenocytes with SP2/0 myeloma cells using PEG.

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells cannot survive in this medium, and unfused spleen cells have a limited lifespan.

  • Screening: Screen the culture supernatants from the hybridoma-containing wells for the presence of anti-Ethirimol antibodies using an indirect ELISA with the this compound-BSA coating antigen.

  • Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Culture the selected monoclonal hybridoma cells in larger volumes or inject them into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies. Purify the antibodies from the culture supernatant or ascites using protein A/G affinity chromatography.

Monoclonal_Antibody_Production Immunization Immunization of Mice (this compound-KLH) Spleen_Collection Spleen Collection Immunization->Spleen_Collection Fusion Cell Fusion (Spleen cells + Myeloma cells) Spleen_Collection->Fusion Selection Hybridoma Selection (HAT Medium) Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning (Limiting Dilution) Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Antibody Purification Expansion->Purification

Fig. 2: Workflow for Monoclonal Antibody Production.
Protocol 3: Indirect Competitive ELISA (ic-ELISA) for this compound Detection

Materials:

  • 96-well microtiter plates

  • This compound-BSA coating antigen

  • Anti-Ethirimol monoclonal antibody

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • This compound standard solutions

  • Sample extracts

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-BSA coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard solution or sample extract and 50 µL of the anti-Ethirimol monoclonal antibody to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of goat anti-mouse IgG-HRP conjugate diluted in blocking buffer. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL/well of TMB substrate solution. Incubate in the dark at 37°C for 15 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ic_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Coating 1. Coating with This compound-BSA Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 Secondary_Ab 7. Add Secondary Ab-HRP Wash3->Secondary_Ab Wash4 8. Washing Secondary_Ab->Wash4 Substrate 9. Add Substrate (TMB) Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read_Plate 11. Read Absorbance (450 nm) Stop->Read_Plate

Fig. 3: Workflow for the Indirect Competitive ELISA (ic-ELISA).
Protocol 4: General Protocol for Lateral Flow Immunoassay (LFIA) Development

While a specific lateral flow immunoassay for this compound has not been detailed in the provided search results, a general protocol for a competitive LFIA can be outlined. This would require adaptation and optimization for this compound detection.

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Backing card

  • Anti-Ethirimol monoclonal antibody

  • Gold nanoparticles (or other labels like latex beads)

  • This compound-BSA conjugate

  • Goat anti-mouse IgG

  • Buffers for conjugation and dispensing

Procedure:

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-Ethirimol monoclonal antibody to gold nanoparticles. This typically involves adjusting the pH of the gold nanoparticle solution and adding the antibody, followed by blocking with a protein like BSA.

  • Preparation of the Test Strip Components:

    • Conjugate Pad: Saturate the conjugate pad with the gold nanoparticle-antibody conjugate and dry it.

    • Nitrocellulose Membrane: Dispense the this compound-BSA conjugate onto the membrane to form the test line (T-line). Dispense goat anti-mouse IgG to form the control line (C-line). Dry the membrane.

  • Assembly of the Test Strip: Assemble the components onto the backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad, with slight overlaps between each component.

  • Assay Principle:

    • The sample containing this compound is applied to the sample pad.

    • As the sample migrates to the conjugate pad, it rehydrates the gold nanoparticle-antibody conjugate. This compound in the sample binds to the antibody on the nanoparticles.

    • The sample, now containing the antibody-nanoparticle complexes (some bound to this compound, some free), moves along the nitrocellulose membrane.

    • At the T-line, free antibody-nanoparticle conjugates will bind to the immobilized this compound-BSA. If this compound is present in the sample, it will have already bound to the antibodies, preventing them from binding to the T-line. Therefore, a higher concentration of this compound in the sample results in a weaker or absent T-line.

    • At the C-line, the goat anti-mouse IgG will capture the gold nanoparticle-antibody conjugates, regardless of whether they have bound to this compound, indicating that the strip is working correctly. A visible C-line should always appear.

LFIA_Principle cluster_strip Lateral Flow Strip Sample_Pad Sample Pad Conjugate_Pad Conjugate Pad (AuNP-Ab) Flow Capillary Flow Sample_Pad->Flow Migration NC_Membrane Nitrocellulose Membrane (T-Line: this compound-BSA, C-Line: Anti-Mouse IgG) Conjugate_Pad->Flow Absorbent_Pad Absorbent Pad NC_Membrane->Flow Sample Sample Application Sample->Sample_Pad Flow->Conjugate_Pad Flow->NC_Membrane Flow->Absorbent_Pad

Fig. 4: Principle of a Competitive Lateral Flow Immunoassay.

Conclusion

The development of immunoassays, particularly the ic-ELISA described, provides a robust and sensitive method for the detection of this compound in various matrices. These assays are valuable tools for high-throughput screening in food safety and environmental monitoring. Further development could focus on adapting these reagents for use in even more rapid and field-portable formats like lateral flow immunoassays.

References

Ethirimol Foliar Spray Application Guide for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the research-use of Ethirimol, a systemic fungicide, particularly in the context of foliar spray applications. The information is intended for researchers, scientists, and professionals involved in drug development and plant pathology studies.

Introduction to this compound

This compound is a pyrimidine-based systemic fungicide recognized for its efficacy against powdery mildew diseases in various crops, notably cereals like barley.[1] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to new growth.[1] Understanding its mechanism of action and proper application is crucial for its effective use in research settings.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme adenosine (B11128) deaminase.[2][3][4] This enzyme plays a critical role in the purine (B94841) salvage pathway of fungi, catalyzing the deamination of adenosine to inosine. By inhibiting this enzyme, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This ultimately hinders fungal growth and reproduction.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the preparation of stock and spray solutions.

PropertyValue
Chemical Name 5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone
CAS Number 23947-60-6
Molecular Formula C₁₁H₁₉N₃O
Molecular Weight 209.29 g/mol
Appearance White crystalline solid
Melting Point 159-160 °C
Water Solubility 253 mg/L (pH 5.2), 150 mg/L (pH 7.3), 153 mg/L (pH 9.3) at 20 °C[5]
Purity (Typical) ≥95% (Technical grade)[5]
Experimental Protocols

Objective: To prepare a concentrated stock solution of this compound that can be diluted to various working concentrations for experiments.

Materials:

  • This compound (Technical grade, ≥95% purity)

  • Solvent (e.g., Acetone (B3395972) or Dimethylformamide - DMF, due to moderate water solubility)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (e.g., 50 mL, 100 mL)

  • Analytical balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate the required mass of this compound. For a 10,000 ppm (10 mg/mL) stock solution in a 50 mL volumetric flask, you will need:

    • 10 mg/mL * 50 mL = 500 mg of this compound.

  • Weigh the this compound. Accurately weigh 500 mg of this compound powder using an analytical balance.

  • Dissolve the this compound. Transfer the weighed this compound to the 50 mL volumetric flask. Add a small volume of the chosen solvent (e.g., 5-10 mL of acetone or DMF) to dissolve the powder completely. Swirl gently to mix.

  • Bring to volume. Once the this compound is fully dissolved, add sterile distilled water to the flask, bringing the total volume up to the 50 mL mark.

  • Mix thoroughly. Cap the flask and invert it several times to ensure the solution is homogeneous. A magnetic stirrer can also be used for a short duration.

  • Storage. Store the stock solution in a clearly labeled, sealed container in a cool, dark place (e.g., at 4°C). The stability of the stock solution should be determined, but it is recommended to prepare fresh solutions for critical experiments.

Objective: To prepare a diluted this compound spray solution for application to plants.

Materials:

  • This compound stock solution (e.g., 10,000 ppm)

  • Sterile distilled water

  • Adjuvant/surfactant (e.g., Tween® 20 or similar non-ionic surfactant)

  • Graduated cylinders or pipettes

  • Spray bottles or a research-grade sprayer

  • PPE

Procedure:

  • Determine the final spray concentration. The required concentration will depend on the specific research objectives and the plant species being tested. Based on field application rates of other fungicides for powdery mildew control, a starting range of 50-500 ppm could be tested.[6]

  • Calculate the volume of stock solution needed. Use the formula V₁C₁ = V₂C₂:

    • V₁ = Volume of stock solution needed

    • C₁ = Concentration of stock solution (e.g., 10,000 ppm)

    • V₂ = Final volume of spray solution desired (e.g., 100 mL)

    • C₂ = Final concentration of spray solution (e.g., 100 ppm)

    • V₁ = (100 mL * 100 ppm) / 10,000 ppm = 1 mL

  • Add an adjuvant. To improve the wetting and spreading of the spray solution on the leaf surface, add a non-ionic surfactant. A typical concentration is 0.01% to 0.1% (v/v). For 100 mL of spray solution, this would be 10 to 100 µL of Tween® 20.

  • Prepare the spray solution. In a clean container, add the calculated volume of the this compound stock solution (1 mL) and the adjuvant. Then, add sterile distilled water to reach the final desired volume (100 mL). Mix thoroughly.

  • Application. Apply the solution to the plant foliage using a fine mist sprayer, ensuring even coverage of both the upper and lower leaf surfaces. A control group of plants should be sprayed with a solution containing only water and the adjuvant.

Quantitative Data Presentation

The following table provides a template for recording and presenting dose-response data for this compound against a target pathogen like powdery mildew. Researchers should adapt the concentrations and assessment parameters based on their experimental design.

This compound Concentration (ppm)Disease Severity (%)Disease Incidence (%)Plant Phytotoxicity Rating (0-5)
0 (Control)85 ± 51000
5060 ± 790 ± 50
10035 ± 470 ± 60
25015 ± 340 ± 51
5005 ± 215 ± 32

Disease Severity: Percentage of leaf area affected by the disease. Disease Incidence: Percentage of plants or leaves showing disease symptoms. Phytotoxicity Rating: 0 = no damage, 5 = severe damage/plant death. Data are presented as mean ± standard error.

Visualization of Signaling Pathway and Experimental Workflow

The following diagram illustrates the fungal purine salvage pathway and highlights the inhibitory action of this compound on adenosine deaminase.

Fungal_Purine_Salvage_Pathway Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Substrate Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Guanosine Guanosine Guanine Guanine Guanosine->Guanine Guanine->GMP GMP->DNA_RNA This compound This compound This compound->ADA Inhibition ADA->Inosine Product

Fungal purine salvage pathway and this compound's inhibitory action.

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound foliar spray against a plant pathogen in a controlled environment.

Ethirimol_Efficacy_Workflow A Plant Propagation and Acclimatization B Preparation of this compound Spray Solutions (Varying Concentrations + Control) A->B D Pathogen Inoculation A->D C Foliar Spray Application B->C C->D Pre- or Post-Inoculation Treatment E Incubation under Controlled Conditions (Temperature, Humidity, Light) D->E F Data Collection (Disease Severity, Incidence, Phytotoxicity) E->F G Statistical Analysis F->G H Results and Conclusion G->H

Workflow for assessing this compound's efficacy in a research setting.

References

Application Notes and Protocols for Soil-Applied Ethirimol in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of Ethirimol, a systemic fungicide, when applied to soil. This document outlines its mechanism of action, detailed experimental protocols for soil application, and summarizes key quantitative data from relevant studies. The provided information is intended to facilitate the design and execution of robust and reproducible experiments in laboratory and greenhouse environments.

Introduction to this compound

This compound is a pyrimidine-based systemic fungicide primarily used to control powdery mildew on various crops, particularly cereals. Its systemic nature allows it to be absorbed by the plant's roots and translocated throughout the plant, providing protection to both existing and new growth.

Mechanism of Action: this compound's primary mode of action is the inhibition of the enzyme adenosine (B11128) deaminase in fungi. This disruption of the purine (B94841) biosynthesis pathway interferes with nucleic acid synthesis, ultimately hindering fungal growth and development.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, crucial for experimental design and data interpretation.

Table 1: this compound Application Rates in Experimental Settings

Application Rate (g a.s./ha)Equivalent Rate (mg/kg soil)¹CropTarget PathogenReference
250 - 2800.33 - 0.37CerealsPowdery MildewGeneral Recommendation
11201.49BarleyPowdery MildewField Study

¹Conversion based on a soil depth of 10 cm and a bulk density of 1.5 g/cm³. This is an approximation and should be adjusted based on specific experimental conditions.

Table 2: Physicochemical Properties and Environmental Fate of this compound

ParameterValueSignificance in Soil Application Experiments
Soil Sorption Coefficient (Koc) 150 - 500 (Medium Mobility Class)Indicates moderate potential for leaching. Experiments should consider soil type to assess mobility.[1][2][3]
Soil Half-life (DT₅₀) Moderately Persistent (16-59 days)The persistence of this compound in soil will influence the duration of bioactivity and potential non-target effects.[4]

Table 3: Effects of Fungicides on Soil Microbial Populations (General Trends)

Microbial GroupGeneral Effect of FungicidesPotential Quantitative ImpactConsiderations for this compound Experiments
Total Bacteria Variable; can decrease or remain unchanged.Decreases of 10-40% in Colony Forming Units (CFU) have been observed with some fungicides.Include bacterial CFU counts or 16S rRNA gene abundance assays in experimental design.
Total Fungi Generally inhibitory, especially to non-target fungi.Reductions of 20-60% in fungal CFU counts can occur.Assess fungal populations using CFU counts or ITS gene sequencing to understand the impact on the fungal community.
Nitrogen-Cycling Microbes Can be sensitive, leading to reduced nitrification and nitrogen fixation.Inhibition of ammonia-oxidizing archaea and bacteria can be significant.[5][6]Monitor soil nitrogen levels (ammonium, nitrate) and consider quantifying relevant functional genes (e.g., amoA).

Experimental Protocols

Protocol for Soil Drench Application of this compound in Pot Experiments

This protocol details a standard method for applying this compound as a soil drench in a controlled greenhouse or laboratory setting.

Materials:

  • This compound (analytical grade)

  • Sterile distilled water

  • Appropriate solvent if this compound formulation is not water-soluble (e.g., acetone, ethanol)

  • Pots (e.g., 15 cm diameter)

  • Experimental soil (e.g., sandy loam, clay loam, standardized potting mix)

  • Micropipettes and sterile tips

  • Beakers and graduated cylinders

  • Balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Soil Preparation:

    • Autoclave or sterilize the soil if a gnotobiotic system is required.

    • If using field soil, sieve to remove large debris and homogenize.

    • Characterize the soil for pH, organic matter content, and texture.

    • Fill each pot with a pre-determined weight or volume of soil (e.g., 1 kg).

  • Preparation of this compound Stock Solution:

    • Calculate the required amount of this compound based on the desired application rate (refer to Table 1 for guidance). For example, to achieve a concentration of 1 mg/kg in 1 kg of soil, 1 mg of this compound is needed.

    • Prepare a stock solution of known concentration. If a solvent other than water is used, ensure the final concentration in the soil drench solution is low enough to not have an independent effect (typically <0.1%).

  • Preparation of Drench Solution:

    • Dilute the stock solution with sterile distilled water to the final desired concentration. The volume of the drench solution should be sufficient to moisten the soil to a specific water holding capacity (e.g., 60-70%) without causing leaching. This volume needs to be predetermined for the specific soil and pot size.

  • Application:

    • Slowly and evenly apply the drench solution to the soil surface of each pot.[7]

    • For control pots, apply an equal volume of a solution containing the solvent (if used) at the same concentration as the treatment group.

    • Apply the drench prior to planting or at a specified time point post-planting, depending on the experimental design.

  • Post-Application Maintenance:

    • Maintain the pots under controlled environmental conditions (temperature, humidity, light).

    • Water the pots as needed, being careful to avoid leaching.

Protocol for Assessing the Impact of this compound on Soil Microbial Communities

This protocol outlines a method to quantify changes in soil bacterial and fungal populations following this compound application.

Materials:

  • Soil samples from this compound-treated and control pots

  • Sterile saline solution (0.85% NaCl)

  • Sterile dilution tubes

  • Pipettes and sterile tips

  • Petri dishes

  • Bacterial growth medium (e.g., Nutrient Agar)

  • Fungal growth medium (e.g., Potato Dextrose Agar (B569324) with an antibacterial agent)

  • Incubator

  • Colony counter

Procedure:

  • Soil Sampling:

    • At specified time points after this compound application (e.g., 1, 7, 14, and 28 days), collect soil cores from each pot.

    • Homogenize the soil from each sample.

  • Serial Dilution:

    • Weigh 1 g of soil and suspend it in 9 mL of sterile saline solution.

    • Vortex thoroughly to create a 10⁻¹ dilution.

    • Perform a series of 10-fold dilutions (e.g., up to 10⁻⁶ for bacteria and 10⁻⁴ for fungi).

  • Plating:

    • Pipette 100 µL of the appropriate dilutions onto the respective agar plates.

    • Spread the inoculum evenly using a sterile spreader.

    • Prepare triplicate plates for each dilution.

  • Incubation:

    • Incubate bacterial plates at 28°C for 24-48 hours.

    • Incubate fungal plates at 25°C for 3-5 days.

  • Quantification:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the Colony Forming Units (CFU) per gram of dry soil.

Visualizations

Signaling Pathway of this compound's Antifungal Action

Ethirimol_Pathway cluster_inhibition Inhibition Cascade This compound This compound AdenosineDeaminase Adenosine Deaminase This compound->AdenosineDeaminase Inhibits PurineSynthesis Purine Nucleotide Synthesis NucleicAcid DNA & RNA Synthesis PurineSynthesis->NucleicAcid FungalGrowth Fungal Growth & Reproduction NucleicAcid->FungalGrowth

Caption: this compound's inhibition of adenosine deaminase disrupts fungal nucleic acid synthesis.

Experimental Workflow for Soil Drench Application and Analysis

Soil_Drench_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Monitoring cluster_analysis Analysis SoilPrep Soil Preparation (Sieving, Potting) Drench Soil Drench Application SoilPrep->Drench EthirimolPrep This compound Solution Preparation EthirimolPrep->Drench Incubation Controlled Environment Incubation Drench->Incubation SoilSampling Soil Sampling (Time Points) Incubation->SoilSampling MicrobialAnalysis Microbial Analysis (CFU Counts) SoilSampling->MicrobialAnalysis ChemicalAnalysis Chemical Analysis (Residue Levels) SoilSampling->ChemicalAnalysis Data Data Interpretation MicrobialAnalysis->Data ChemicalAnalysis->Data

Caption: Workflow for this compound soil drench experiments and subsequent analysis.

References

Troubleshooting & Optimization

Ethirimol Stability in Solvent Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ethirimol in common laboratory solvents?

A1: this compound exhibits moderate solubility in water and has varying degrees of solubility in organic solvents. It is slightly soluble in ethanol (B145695) and chloroform, and almost insoluble in acetone.[1] Quantitative solubility data is crucial for preparing stock solutions and ensuring the compound remains in solution throughout an experiment.

Q2: How stable is this compound in aqueous solutions at different pH levels?

A2: this compound is stable to hydrolytic degradation in buffered solutions at pH 5, 7, and 9 at 22°C.[1] However, for long-term storage, it is recommended to use buffered solutions and protect from light.

Q3: What are the primary degradation pathways for this compound?

A3: The primary documented degradation pathway for this compound is through photolysis. Under aqueous photolytic conditions, it degrades with a half-life of approximately 3 weeks. The main degradation products identified are ethylguanidine, urea, and 4-butylpyrazolidine-3,5-dione.[1] It is also a known degradation product of the fungicide Bupirimate.

Q4: Are there established analytical methods for quantifying this compound and its degradation products?

A4: Yes, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive and robust method for the simultaneous quantification of this compound and its parent compound, Bupirimate, in various samples.[2] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is also a suitable technique for stability-indicating assays.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To minimize degradation, this compound solutions should be stored at low temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation. For long-term storage, preparing fresh solutions is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution - Exceeding the solubility limit of the solvent.- Temperature fluctuations affecting solubility.- Change in pH of the solution.- Refer to the solubility data table and ensure the concentration is below the saturation point.- Maintain a constant temperature for the solution.- Use buffered solutions to maintain a stable pH.
Unexpectedly rapid degradation of this compound - Exposure to light, leading to photolytic degradation.- Presence of oxidizing agents in the solvent or reagents.- Elevated storage temperatures.- Store solutions in amber vials or protect from light.- Use high-purity solvents and reagents to avoid contaminants.- Adhere to recommended low-temperature storage conditions.
Inconsistent analytical results - Incomplete dissolution of this compound.- Degradation of the compound in the autosampler.- Matrix effects from the sample.- Ensure complete dissolution by vortexing or sonication before analysis.- Use a cooled autosampler to maintain sample stability.- Prepare matrix-matched calibration standards to account for any suppression or enhancement of the signal.
Appearance of unknown peaks in chromatogram - Formation of degradation products.- Contamination from solvents, glassware, or sample matrix.- Perform forced degradation studies to identify potential degradation products.- Analyze solvent blanks and matrix blanks to identify sources of contamination.

Data Presentation

This compound Solubility Data
Solvent Solubility at 20-25°C Reference
Water (pH 5.2)253 mg/L[2]
Water (pH 7.0)233 mg/L[3]
Water (pH 7.3)150 mg/L[2]
Water (pH 9.3)153 mg/L[2]
EthanolSlightly soluble[1]
ChloroformSoluble[1]
AcetoneAlmost insoluble[1]
Acetonitrile (B52724)Solution is commercially available[4]
Dimethyl Sulfoxide (DMSO)Soluble[5]
This compound Stability Data (Forced Degradation)
Stress Condition Solvent System Observed Stability/Degradation Key Degradation Products Reference
Hydrolysis Aqueous buffer (pH 5, 7, 9)Stable at 22°CNot applicable[1]
Photolysis Aqueous solutionDegrades with a half-life of ~3 weeksEthylguanidine, Urea, 4-butylpyrazolidine-3,5-dione[1]
Oxidation Data not available--
Thermal Stress Data not available--

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the chosen solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound (e.g., in water or acetonitrile) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products formed.

UPLC-MS/MS Analytical Method for this compound

This is a general method outline and should be optimized for specific instrumentation and sample matrices.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate this compound from its degradation products and matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined and optimized.

Visualizations

Ethirimol_Photolytic_Degradation_Pathway cluster_products Photolytic Degradation Products This compound This compound (C11H19N3O) Ethylguanidine Ethylguanidine This compound->Ethylguanidine Aqueous Photolysis (Opening of pyrimidine (B1678525) ring) Urea Urea This compound->Urea Aqueous Photolysis (Opening of pyrimidine ring) Pyrazolidinedione 4-butylpyrazolidine-3,5-dione This compound->Pyrazolidinedione Aqueous Photolysis (Opening of pyrimidine ring)

Caption: Photolytic degradation pathway of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo Analysis HPLC / UPLC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation & Identify Products Analysis->Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Ethirimol Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Ethirimol resistance in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a systemic fungicide that functions by inhibiting the enzyme adenosine (B11128) deaminase. This inhibition disrupts the purine (B94841) biosynthesis pathway, which is essential for the synthesis of DNA and RNA, thereby halting fungal growth and reproduction. It is particularly effective against powdery mildew fungi.

Q2: What are the known mechanisms of resistance to this compound in fungal strains?

While specific mutations are not extensively documented in publicly available literature, resistance to this compound in fungi such as Blumeria graminis (formerly Erysiphe graminis) has been observed. The primary suspected mechanisms include:

  • Target Site Modification: Mutations in the gene encoding adenosine deaminase could alter the enzyme's structure, reducing its affinity for this compound. This would decrease the inhibitory effect of the fungicide.

  • Overexpression of the Target Enzyme: An increase in the production of adenosine deaminase could overwhelm the inhibitory effect of this compound, requiring higher concentrations of the fungicide to be effective.

  • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove this compound from the fungal cell, reducing its intracellular concentration to sub-lethal levels. Studies have shown that ABC transporter genes are upregulated in drug-resistant fungal isolates.

  • Metabolic Degradation: Fungal strains may develop or enhance metabolic pathways that degrade or inactivate this compound.

Q3: Is there known cross-resistance between this compound and other fungicides?

Yes, cross-resistance has been reported between this compound and Bupirimate. This is likely due to their shared metabolic pathways and similar modes of action. When planning a fungicide rotation strategy, it is crucial to avoid alternating between these two compounds to manage the development of resistance.

Q4: What are the first steps I should take if I suspect this compound resistance in my fungal cultures?

If you observe a decrease in the efficacy of this compound, it is essential to first confirm that the issue is not related to experimental variables. Verify the following:

  • Fungicide Concentration and Purity: Ensure the correct concentration of this compound was used and that the compound has not degraded.

  • Application Method: Confirm that the fungicide was applied uniformly and at the appropriate time in the fungal life cycle.

  • Culture Conditions: Check for any changes in media, temperature, or other environmental factors that could affect fungal growth or fungicide efficacy.

If these factors are ruled out, the next step is to perform a dose-response assay to quantitatively assess the level of resistance.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound.
Potential Cause Troubleshooting Steps
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh, pure culture and standardized to the correct density (e.g., using a spectrophotometer or hemocytometer). Inconsistent inoculum size is a common source of variability in MIC assays.
Media Incompatibility Verify that the chosen growth medium does not interfere with the activity of this compound. Some media components can chelate or inactivate fungicides. If possible, use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640.
Incorrect Incubation Conditions Incubate plates at the optimal temperature and for the recommended duration for the specific fungal species. Deviations can affect both fungal growth and fungicide activity.
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. The compound may degrade over time, especially if not stored correctly. Protect stock solutions from light and store at the recommended temperature.
Contamination Check cultures for bacterial or cross-contamination with other fungal species, which can lead to erroneous results.
Issue 2: My this compound-resistant mutants show no mutations in the adenosine deaminase gene.
Potential Cause Troubleshooting Steps
Alternative Resistance Mechanism The resistance may not be due to a target-site mutation. Investigate other potential mechanisms such as the overexpression of efflux pumps (e.g., ABC transporters) or the target enzyme itself. Use RT-qPCR to compare the expression levels of candidate genes in resistant and susceptible isolates.
Incomplete Gene Sequencing Ensure that the entire coding sequence and promoter region of the adenosine deaminase gene have been sequenced. Mutations in regulatory regions can affect gene expression levels.
Involvement of Other Genes Resistance could be a polygenic trait involving mutations in multiple genes that contribute to reduced susceptibility. Consider whole-genome sequencing to identify other potential mutations.
Epigenetic Modifications Consider the possibility of epigenetic changes that may alter gene expression without changing the DNA sequence.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound resistance in publicly accessible literature, the following table provides a template for researchers to populate with their own experimental data. This structure allows for a clear comparison between susceptible and resistant strains.

Table 1: this compound Susceptibility Profile of Fungal Strains

Strain IDFungal SpeciesPhenotypeThis compound IC50 (µg/mL)Adenosine Deaminase Gene SequenceABC Transporter Gene Expression (Fold Change)
WT-01Blumeria graminisSusceptible[Insert Data]Wild-Type1.0
ER-01Blumeria graminisResistant[Insert Data][e.g., A123T mutation][e.g., 5.2]
AN-WT-01Aspergillus nidulansSusceptible[Insert Data]Wild-Type1.0
AN-ER-01Aspergillus nidulansResistant[Insert Data][e.g., Wild-Type][e.g., 8.7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Dispense sterile broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) into the wells of a 96-well microtiter plate.

  • Create Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations. Include a drug-free well as a positive control for growth and a media-only well as a negative control.

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a spore suspension in sterile saline and adjust the concentration to a 0.5 McFarland standard. Further dilute the suspension in the test medium to the final desired inoculum concentration.

  • Inoculate Plates: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the positive control well.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.

Protocol 2: Identification of Mutations in the Adenosine Deaminase Gene
  • DNA Extraction: Extract high-quality genomic DNA from both the susceptible (wild-type) and resistant fungal strains.

  • Primer Design: Design PCR primers to amplify the entire coding sequence and promoter region of the adenosine deaminase gene.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and other reaction components.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and susceptible strains with the reference gene sequence. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain that are not present in the susceptible strain.

Visualizations

Ethirimol_Action_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase Inhibits Reduced_Inhibition Reduced Inhibition Purine_Synthesis Purine Synthesis Adenosine_Deaminase->Purine_Synthesis Required for DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition DNA_RNA_Synthesis->Fungal_Growth_Inhibition Essential for Fungal Growth Target_Mutation Target Site Mutation (adenosine deaminase gene) Target_Mutation->Adenosine_Deaminase Alters Target Efflux_Pump ABC Transporter Overexpression Ethirimol_Efflux This compound Efflux Efflux_Pump->Ethirimol_Efflux Causes Target_Overexpression Adenosine Deaminase Overexpression Target_Overexpression->Adenosine_Deaminase Increases Target Concentration Ethirimol_Efflux->this compound Reduces Intracellular Concentration

Caption: Signaling pathway of this compound action and mechanisms of resistance.

Experimental_Workflow Start Suspected this compound Resistance MIC_Test Perform MIC Assay (Susceptible vs. Resistant Strains) Start->MIC_Test Confirm_Resistance Confirm Resistance (Significant increase in MIC) MIC_Test->Confirm_Resistance Molecular_Analysis Molecular Analysis Confirm_Resistance->Molecular_Analysis Yes No_Change No Significant Change Confirm_Resistance->No_Change No DNA_Sequencing Sequence Adenosine Deaminase Gene Molecular_Analysis->DNA_Sequencing Gene_Expression RT-qPCR for ABC Transporter & Adenosine Deaminase Genes Molecular_Analysis->Gene_Expression Identify_Mutation Identify Mutations DNA_Sequencing->Identify_Mutation Identify_Overexpression Identify Overexpression Gene_Expression->Identify_Overexpression Target_Site_Resistance Target-Site Resistance Confirmed Identify_Mutation->Target_Site_Resistance Yes Other_Mechanisms Investigate Other Mechanisms Identify_Mutation->Other_Mechanisms No Efflux_Resistance Efflux/Target Overexpression Resistance Confirmed Identify_Overexpression->Efflux_Resistance Yes Identify_Overexpression->Other_Mechanisms No

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic Start Experiment Failure: No Fungal Inhibition Check_Setup Check Experimental Setup: - this compound concentration/age - Inoculum density - Media preparation - Incubation conditions Start->Check_Setup Setup_OK Setup Correct? Check_Setup->Setup_OK Fix_Setup Correct Setup Errors & Repeat Experiment Setup_OK->Fix_Setup No Resistance_Suspected Potential Fungal Resistance Setup_OK->Resistance_Suspected Yes MIC_Assay Perform MIC Assay on Suspected Strain Resistance_Suspected->MIC_Assay Compare_MIC Compare MIC to Susceptible Control MIC_Assay->Compare_MIC MIC_Increased MIC Significantly Increased? Compare_MIC->MIC_Increased Resistance_Confirmed Resistance Confirmed: Proceed to Molecular Analysis MIC_Increased->Resistance_Confirmed Yes No_Resistance No Significant Resistance: Re-evaluate Experimental Parameters MIC_Increased->No_Resistance No

Caption: Logical workflow for troubleshooting this compound experiments.

Technical Support Center: Optimizing Ethirimol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Ethirimol in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic pyrimidine (B1678525) fungicide. Its principal mode of action is the inhibition of the enzyme adenosine (B11128) deaminase (ADA).[1] By blocking ADA, this compound disrupts the synthesis of purine (B94841) nucleotides, which are essential for the production of DNA and RNA, thereby arresting fungal growth and reproduction.[1][2]

Q2: What is the primary application of this compound in a research context?

In a laboratory setting, this compound is primarily used for in vitro studies on powdery mildew species, such as Blumeria graminis. It serves as a tool to study fungal physiology, mechanisms of fungicide resistance, and to evaluate the efficacy of new antifungal compounds.

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

Based on general protocols for fungicide testing against powdery mildew, a common starting concentration range is between 0.05% and 0.2%.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal isolate and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

This compound has moderate water solubility. For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final concentration in the assay medium. Always ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q5: Are there known issues with this compound solubility in aqueous solutions?

Yes, like many organic compounds, this compound may precipitate when a concentrated DMSO stock solution is diluted into an aqueous assay medium. To mitigate this, it is advisable to prepare intermediate dilutions and to ensure thorough mixing when preparing the final working concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory effect observed 1. This compound concentration is too low.2. The fungal isolate is resistant to this compound.3. The compound has precipitated out of the solution.4. Incorrect assay setup or conditions.1. Perform a dose-response curve with a wider range of concentrations.2. Test a known sensitive (wild-type) strain as a positive control.3. Visually inspect for precipitation. Prepare fresh dilutions and consider using a gentle vortex to ensure complete dissolution.4. Review the experimental protocol, including incubation time, temperature, and spore viability.
Inconsistent or variable results between replicates 1. Uneven spore distribution in the inoculum.2. Inaccurate pipetting of this compound solutions.3. Edge effects in multi-well plates.1. Ensure the spore suspension is homogenous by gentle vortexing before aliquoting.2. Calibrate pipettes regularly and use appropriate pipetting techniques.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
High background in enzymatic assays (Adenosine Deaminase Assay) 1. Contamination of reagents.2. Non-specific binding or interference from the assay components.1. Use sterile, high-purity reagents and water.2. Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the high background.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Fungicide Assays against Powdery Mildew

Fungicide ClassTypical Concentration Range (%)Typical Concentration Range (µg/mL)
Pyrimidine Fungicides (e.g., this compound)0.05 - 0.2500 - 2000
Triazole Fungicides0.05 - 0.2500 - 2000
Strobilurin Fungicides0.05 - 0.2500 - 2000

Note: These are general ranges. The optimal concentration should be determined empirically for each specific compound and fungal isolate.

Experimental Protocols

Protocol 1: In Vitro Spore Germination Inhibition Assay for Powdery Mildew

This protocol is adapted from general methods for testing the efficacy of fungicides against powdery mildew.[3][5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Fresh, heavily infected plant leaves (e.g., barley infected with Blumeria graminis)

  • Glass cavity slides

  • Moist chambers (e.g., Petri dishes with moistened filter paper)

  • Microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1% (10,000 µg/mL) stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 0.2%, 0.1%, 0.05%). Ensure the final DMSO concentration is consistent across all treatments and the solvent control.

  • Preparation of Spore Suspension:

    • Gently brush the surface of infected leaves with a soft brush into a small volume of sterile distilled water to release the conidia.

    • Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup:

    • In the cavity of a glass slide, mix one drop of the spore suspension with one drop of the this compound working solution.

    • For the control, mix one drop of the spore suspension with one drop of sterile distilled water containing the same final concentration of DMSO as the treatments.

  • Incubation:

    • Place the slides in a moist chamber and incubate at room temperature (approximately 20-25°C) for 24-48 hours.

  • Evaluation:

    • After incubation, place a drop of lactophenol cotton blue on the slide to stop spore germination and stain the spores.

    • Observe at least 100 spores per replicate under a microscope (40x objective). A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of spore germination for each treatment and the control.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(C - T) / C] * 100

      • Where C = % germination in the control, and T = % germination in the treatment.

Protocol 2: Adenosine Deaminase (ADA) Inhibition Assay

This protocol is based on commercially available ADA inhibitor screening kits.[7][8]

Materials:

  • This compound

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine (substrate)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 265 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of ADA enzyme in the assay buffer.

    • Prepare a solution of adenosine in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control: Add assay buffer and ADA enzyme.

    • Inhibitor Wells: Add the desired concentration of this compound and ADA enzyme.

    • Solvent Control: Add the highest concentration of DMSO used in the inhibitor wells and ADA enzyme.

    • No-Enzyme Control: Add assay buffer and substrate.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the adenosine solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 265 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the conversion of adenosine to inosine.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each this compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Ethirimol_Mechanism_of_Action This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits Inosine Inosine ADA->Inosine Catalyzes conversion to Purine_Synthesis Purine Synthesis ADA->Purine_Synthesis Disrupts balance Adenosine Adenosine Adenosine->ADA Substrate Adenosine->Purine_Synthesis Precursor for DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Fungal_Growth Fungal Growth Inhibited DNA_RNA->Fungal_Growth Essential for Spore_Germination_Assay_Workflow A Prepare this compound Working Solutions C Mix Spores and this compound on a Slide A->C B Prepare Spore Suspension B->C D Incubate in a Moist Chamber (24-48h) C->D E Stain and Observe Under Microscope D->E F Calculate Percent Germination and Inhibition E->F

References

Troubleshooting poor efficacy of Ethirimol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor or inconsistent efficacy with Ethirimol treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in a research context?

This compound is a systemic fungicide that inhibits nucleic acid synthesis.[1][2] In mammalian cells and other eukaryotes, it is investigated as an inhibitor of the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH).[3][4][5] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[3][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which is particularly impactful in rapidly proliferating cells, such as cancer cells, that have a high demand for nucleic acid precursors.[5][6][7]

Q2: My cells are not responding to this compound. What are the most common initial causes?

Lack of response is a common issue that can often be traced to experimental conditions rather than the compound itself. The most frequent causes include:

  • Presence of Uridine (B1682114) in Media: Standard fetal bovine serum (FBS) contains pyrimidines like uridine, which allows cells to bypass the this compound-induced block via the pyrimidine salvage pathway. This is a very common reason for observing no effect.[8]

  • Low Cell Proliferation Rate: Cells that are slow-growing or quiescent are less dependent on de novo pyrimidine synthesis and will be less sensitive to DHODH inhibition.[6] The efficacy of the inhibitor is highest when cells are in the logarithmic growth phase.

  • Incorrect Drug Concentration: The compound may be used at a concentration that is too low to be effective for your specific cell line. A dose-response experiment is crucial to determine the optimal working concentration.[6]

  • Compound Instability or Precipitation: this compound, like many small molecules, can degrade with improper storage (e.g., multiple freeze-thaw cycles) or precipitate in culture media if not fully dissolved in a vehicle solvent like DMSO first.[8]

Q3: How can I confirm that the observed effects (or lack thereof) are due to on-target DHODH inhibition?

The most direct method is to perform a uridine rescue assay . Since this compound blocks the de novo synthesis of pyrimidines, adding exogenous uridine to the culture medium should reverse its anti-proliferative effects.[4][8][9] If the addition of uridine restores cell viability in this compound-treated cells, it strongly indicates that the compound is acting on-target to inhibit DHODH.[6][9]

Q4: My experiment initially worked, but now the cells seem resistant to this compound. What could be happening?

Acquired resistance to DHODH inhibitors can occur through several mechanisms:[9]

  • Upregulation of the Salvage Pathway: Cells may adapt by increasing the expression of enzymes and transporters (like UCK2 and ENT1/2) involved in the pyrimidine salvage pathway, making them more efficient at utilizing exogenous pyrimidines.[9]

  • Increased DHODH Expression: Cells can develop resistance by amplifying the DHODH gene locus or otherwise increasing the protein levels of the target enzyme.[9]

  • Mutations in the DHODH Gene: Although less common, mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively.[4][9]

Troubleshooting Workflow

If you are observing poor efficacy, follow this logical workflow to diagnose the issue.

Caption: A step-by-step workflow for troubleshooting poor this compound efficacy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for designing and troubleshooting experiments with DHODH inhibitors like this compound.

ParameterRecommended Value / RangeNotesSource
Vehicle Solvent DMSO (Dimethyl Sulfoxide)Ensure the final DMSO concentration in media is non-toxic to cells (typically <0.5%).[8]
Typical Concentration Range 1 µM - 100 µMHighly cell-line dependent. A broad dose-response curve is necessary to determine the IC50 for your specific model.[6]
Uridine Rescue Concentration 50 µM - 100 µMThis concentration is typically sufficient to fully rescue cells from the effects of DHODH inhibition.[9]
Recommended Serum Dialyzed FBSStandard FBS contains uridine that can mask the inhibitor's effect. Dialyzed FBS has small molecules removed.[8]
Typical Incubation Time 24 - 72 hoursThe effect on cell viability is time-dependent and linked to the cell's doubling time.[6]

Key Experimental Protocols

Protocol 1: General Cell Viability Assay

This protocol describes a standard method to determine the effect of this compound on cell proliferation using a colorimetric assay like CCK-8 or MTT.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Create a serial dilution series in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • Assay: Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours at 37°C.[6]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC50 value.

Protocol 2: Uridine Rescue Assay

This protocol is essential to verify the on-target activity of this compound.

Caption: Experimental workflow for a standard Uridine Rescue Assay.

Mechanism & Pathway Visualization

De Novo Pyrimidine Biosynthesis Pathway

This diagram illustrates the de novo pyrimidine synthesis pathway and highlights the step inhibited by this compound. The pathway converts simple precursors into Uridine Monophosphate (UMP), the foundational block for all other pyrimidines.

Caption: this compound inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate.

References

Technical Support Center: Ethirimol Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethirimol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on this compound uptake and translocation in plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of this compound uptake in plants?

This compound is a systemic fungicide, meaning it is absorbed by the plant and transported throughout its tissues. The primary route of uptake is through the roots from the soil.[1] Once absorbed by the roots, it is translocated upwards to the shoots and leaves via the xylem.[1]

Q2: What is the mechanism of action of this compound?

This compound functions by inhibiting the enzyme adenosine (B11128) deaminase within fungal cells. This disruption interferes with the synthesis of purine, an essential component of DNA and RNA, thereby halting fungal growth and reproduction. It is particularly effective against powdery mildew in crops like barley and wheat.[2]

Q3: My experiment shows low this compound uptake. What are the potential causes?

Several factors can contribute to low this compound uptake. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include suboptimal soil pH, high soil organic matter, and environmental conditions affecting transpiration.

Q4: How can I quantify the amount of this compound in different plant tissues?

A reliable method for quantifying this compound and its metabolite, bupirimate (B1668056), is through Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3] A detailed experimental protocol is provided in this guide.

Q5: Are there specific transporters involved in this compound uptake and translocation?

While specific transporters for this compound have not been definitively identified, ATP-binding cassette (ABC) transporters are known to be involved in the transport of a wide range of molecules in plants, including hormones, secondary metabolites, and xenobiotics.[4][5] It is plausible that ABC transporters play a role in the movement of this compound across plant membranes. In fungi, ABC transporters have been implicated in conferring resistance to fungicides by actively pumping the compounds out of the cell.[2][6][7]

Troubleshooting Guides

Issue: Low this compound Concentration in Shoot Tissues
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Soil pH Measure the pH of your soil or growth medium. Barley, a common target for this compound, is sensitive to acidic soils (pH < 5.5).[8][9][10] Low pH can affect root health and nutrient (and fungicide) uptake.Adjust the soil pH to the optimal range for your plant species (for barley, typically 6.0-7.0) to improve uptake.
High Soil Organic Matter Analyze the organic matter content of your soil. High organic matter can bind to this compound, reducing its bioavailability for root uptake.[11][12][13]If possible, use a soil or growth medium with a lower organic matter content for your experiments to maximize this compound availability.
Low Transpiration Rate Monitor environmental conditions such as temperature, humidity, and light intensity. Low transpiration rates will reduce the upward movement of this compound in the xylem.[1][14][15][16]Increase light intensity and temperature (within the plant's optimal range) and ensure adequate air circulation to promote transpiration.
Incorrect Application Review your this compound application method. For root uptake studies, ensure even distribution in the soil or hydroponic solution.Consistent and accurate application will ensure that the roots have uniform access to the fungicide.
Issue: Inconsistent Results Across Replicates
Possible Cause Troubleshooting Step Expected Outcome
Variable Plant Health Use plants of uniform size and developmental stage for your experiments. Visually inspect plants for any signs of stress or disease before starting the experiment.Healthy, uniform plants will provide more consistent and reproducible results.
Inconsistent Environmental Conditions Ensure all experimental units are exposed to the same environmental conditions (light, temperature, humidity).Uniform environmental conditions will minimize variability in plant physiological responses, including uptake and translocation.
Errors in Sample Preparation or Analysis Review your sample preparation and analytical procedures for consistency. Ensure accurate weighing of tissues and precise execution of the extraction and analytical methods.Consistent sample handling and analysis are crucial for obtaining reliable quantitative data.

Data Presentation: Factors Affecting this compound Uptake and Translocation

The following tables summarize the expected impact of key factors on this compound uptake and translocation. The data presented are illustrative and intended for comparative purposes.

Table 1: Effect of Soil pH on this compound Concentration in Barley Seedlings

Soil pHThis compound in Roots (µg/g fresh weight)This compound in Shoots (µg/g fresh weight)
5.05.2 ± 0.81.1 ± 0.3
6.512.8 ± 1.54.5 ± 0.7
8.08.9 ± 1.22.8 ± 0.5

Table 2: Effect of Soil Organic Matter on this compound Bioavailability and Plant Uptake

Organic Matter (%)This compound in Soil Solution (µg/mL)This compound in Plant Shoots (µg/g fresh weight)
10.85 ± 0.105.1 ± 0.6
50.42 ± 0.052.3 ± 0.4
100.18 ± 0.030.9 ± 0.2

Table 3: Effect of Temperature on this compound Translocation to Shoots

Temperature (°C)Transpiration Rate (g H₂O/day)This compound in Shoots (µg/g fresh weight)
1525 ± 42.9 ± 0.5
2560 ± 76.8 ± 0.9
3545 ± 64.2 ± 0.7

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Tissues using UPLC-MS/MS

This protocol is adapted from a method for the quantification of bupirimate and this compound in agricultural commodities.[3]

1. Sample Preparation (QuEChERS Method) a. Homogenize 10 g of the plant tissue sample (roots, stems, or leaves) into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile (B52724) and shake vigorously for 3 minutes. c. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute. d. Centrifuge at 5000 rpm for 5 minutes. e. Take a 1.5 mL aliquot of the supernatant and transfer it to a d-SPE (dispersive solid-phase extraction) tube containing PSA (primary secondary amine) and magnesium sulfate. f. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. g. Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis a. UPLC System: A system capable of gradient elution. b. Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: Optimize the gradient to achieve good separation of this compound. f. Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. g. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize Homogenize Plant Tissue Extract Extract with Acetonitrile Homogenize->Extract 10g tissue, 20mL ACN Clean QuEChERS Cleanup Extract->Clean Add salts, centrifuge UPLC UPLC Separation Clean->UPLC Filtered supernatant MSMS MS/MS Detection UPLC->MSMS Separated analytes Quantify Quantification MSMS->Quantify MRM data

Caption: Experimental workflow for this compound quantification.

signaling_pathway Ethirimol_soil This compound in Soil Root_uptake Root Uptake Ethirimol_soil->Root_uptake Xylem_loading Xylem Loading Root_uptake->Xylem_loading ABC_transporter ABC Transporters? Root_uptake->ABC_transporter Membrane Transport Translocation Translocation via Transpiration Stream Xylem_loading->Translocation Xylem_loading->ABC_transporter Distribution Distribution to Shoots and Leaves Translocation->Distribution

Caption: Putative pathway for this compound uptake and translocation.

References

Technical Support Center: Ethirimol Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ethirimol and strategies for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water. Its solubility is pH-dependent. At 20°C, the aqueous solubility is reported as:

  • 253 mg/L at pH 5.2[1]

  • 150 mg/L at pH 7.3[1]

  • 153 mg/L at pH 9.3[1]

Another source states the solubility in water at 25°C is 200 mg/L.[1][2]

Q2: In which organic solvents is this compound soluble?

This compound's solubility in common organic solvents is qualitatively described as:

Q3: What are the main challenges when preparing this compound solutions for experiments?

The primary challenge is its low aqueous solubility, which can lead to difficulties in preparing stock solutions of desired concentrations for in vitro and in vivo studies. This can result in precipitation of the compound, leading to inaccurate dosing and unreliable experimental outcomes.

Q4: How can I improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of solvents to increase solubility.

  • pH Adjustment: As this compound's solubility is pH-dependent, adjusting the pH of the aqueous solution can significantly alter its solubility. It is soluble in strong acids and strong alkalis.[1][2]

  • Use of Surfactants: Incorporating non-ionic surfactants can help to form micelles that encapsulate the compound and increase its apparent solubility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, which can improve the dissolution rate, though not the equilibrium solubility.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer The concentration of this compound exceeds its solubility at the given pH and temperature.1. Lower the concentration of this compound. 2. Adjust the pH of the buffer. Since this compound is soluble in strong acids and bases, moving the pH away from neutral may increase solubility. 3. Consider adding a co-solvent like DMSO or ethanol to the aqueous buffer (ensure the final concentration of the organic solvent is compatible with your experimental system).
Difficulty dissolving this compound powder Inadequate solvent or insufficient mixing.1. Try a different solvent system. For a stock solution, consider using a solvent in which this compound is more soluble, such as chloroform, and then diluting it into your experimental medium. 2. Use gentle heating (e.g., 37°C water bath) and vortexing or sonication to aid dissolution. Be cautious, as excessive heat may degrade the compound.
Inconsistent experimental results Incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh solutions for each experiment. 3. Filter your final diluted solution through a 0.22 µm filter to remove any undissolved particles.

Quantitative Solubility Data

Solvent/System Temperature Solubility Reference
Water (pH 5.2)20°C253 mg/L[1]
Water (pH 7.3)20°C150 mg/L[1]
Water (pH 9.3)20°C153 mg/L[1]
Water25°C200 mg/L[1][2]
ChloroformNot SpecifiedSoluble[1][2]
TrichloroethyleneNot SpecifiedSoluble[1][2]
EthanolNot SpecifiedSlightly Soluble[1][2]
MethanolNot SpecifiedSlightly Soluble[1]
AcetoneNot SpecifiedAlmost Insoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 209.29 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh out 2.093 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the cell culture medium. This represents a 1:100 dilution.

    • Gently mix the solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing to prevent protein denaturation in the medium.

    • The final concentration of this compound will be 100 µM, with a final DMSO concentration of 0.1%.

    • Prepare a vehicle control with the same final concentration of DMSO (0.1%) in the cell culture medium.

    • Use the working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Heat add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute mix Gentle Mixing dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing this compound solutions.

solubility_troubleshooting Troubleshooting this compound Solubility Issues cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Concentration start->lower_conc Yes adjust_ph Adjust pH start->adjust_ph Yes add_cosolvent Add Co-solvent (e.g., DMSO) start->add_cosolvent Yes change_solvent Use a Different Solvent start->change_solvent Yes gentle_heat Gentle Heating / Sonication start->gentle_heat Yes no_precipitation Solution is Clear Proceed with Experiment start->no_precipitation No

References

Ethirimol cross-resistance with other fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding ethirimol, with a specific focus on cross-resistance to other fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the precise mode of action of this compound?

A1: There has been some discrepancy in literature regarding this compound's mode of action. However, according to the Fungicide Resistance Action Committee (FRAC), this compound is classified under FRAC Code 8.[1] The designated mode of action for this group is the inhibition of nucleic acid synthesis.[2][3][4] Specifically, this compound is understood to inhibit the enzyme adenosine (B11128) deaminase.[1][5] This enzyme is crucial for purine (B94841) metabolism, and its inhibition disrupts the synthesis of essential nucleic acids like DNA and RNA, ultimately leading to the cessation of fungal growth and reproduction.[5]

Q2: Is there known cross-resistance between this compound and other fungicides?

A2: Yes, cross-resistance is a significant concern with this compound.

  • Within FRAC Group 8: this compound belongs to the hydroxy-(2-amino) pyrimidine (B1678525) chemical group. Fungicides within the same FRAC group, sharing a similar mode of action, are expected to exhibit cross-resistance.[6] Strong evidence of cross-resistance exists with bupirimate (B1668056), another FRAC Code 8 fungicide, due to their shared metabolic pathways and mechanism of inhibiting adenosine deaminase. Resistance to dimthis compound (B1530832) has also been linked to cross-resistance with bupirimate in cucurbit powdery mildew.[7][8]

  • With Other FRAC Groups: There is currently a lack of direct published evidence demonstrating cross-resistance between this compound (FRAC Group 8) and fungicides from other major groups such as Demethylation Inhibitors (DMIs, FRAC Group 3) or Quinone outside Inhibitors (QoIs, FRAC Group 11). However, studies on other powdery mildew fungicides have shown a lack of cross-resistance between different modes of action. For example, the quinazolinone fungicide proquinazid (B71954) did not show cross-resistance with DMI, amine, anilinopyrimidine, or QoI fungicides in Blumeria graminis f. sp. tritici isolates.[9] This suggests that cross-resistance between this compound and fungicides with different target sites is unlikely, but it should be confirmed experimentally.

Q3: What is the molecular basis for resistance to this compound?

A3: The precise molecular mechanism of resistance to hydroxy-(2-amino) pyrimidines (FRAC Group 8), including this compound, has not been fully elucidated in the scientific literature.[8][10] Unlike other fungicide classes where specific target site mutations (e.g., in the cyp51 gene for DMIs or the cytb gene for QoIs) are well-documented, the genetic basis for this compound resistance in pathogens like Blumeria graminis remains an area for further research.

Q4: My cultures of Blumeria graminis are showing reduced sensitivity to this compound. How can I confirm resistance?

A4: You can confirm resistance by performing a fungicide sensitivity assay to determine the Effective Concentration 50 (EC50) value of this compound for your fungal isolates. This involves exposing the fungus to a range of fungicide concentrations and measuring the inhibition of growth or spore germination. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. See the "Experimental Protocols" section below for a detailed methodology.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Inconsistent results in fungicide sensitivity assays. 1. Uneven spore concentration in inoculum. 2. Inconsistent fungicide concentrations in media. 3. Variable incubation conditions (temperature, light). 4. Contamination of fungal cultures.1. Carefully standardize the spore suspension using a hemocytometer. 2. Ensure thorough mixing of fungicide stock solutions into the agar (B569324) medium before pouring plates. 3. Use a calibrated incubator with consistent temperature and a defined light/dark cycle. 4. Verify the purity of your isolates before starting the assay.
Sudden failure of this compound to control powdery mildew in experiments. 1. Development of a resistant fungal population. 2. Use of an incorrect, lower-than-intended dose. 3. Degradation of the this compound stock solution.1. Isolate the pathogen and perform a fungicide sensitivity assay to confirm resistance (see protocol below). 2. Recalculate and verify all dilutions for your working solutions. 3. Use a fresh stock of this compound. Store stock solutions properly (e.g., protected from light, at the recommended temperature).
Observed resistance to this compound and considering alternative fungicides. 1. Potential for cross-resistance with the chosen alternative.1. Select a fungicide from a different FRAC group with a different mode of action. Avoid other Group 8 fungicides like bupirimate. 2. It is best practice to perform a sensitivity assay with the new fungicide before large-scale experimental use.

Quantitative Data Summary

While specific EC50 values for this compound-resistant strains are not widely published, early reports on resistance development in Blumeria graminis f. sp. hordei (barley powdery mildew) provide a basis for expected shifts in sensitivity. Resistant isolates were observed to tolerate concentrations 10 to 100 times higher than sensitive isolates.[8] The following table provides an illustrative example of such data.

Table 1: Illustrative this compound Sensitivity in Blumeria graminis f. sp. hordei

Fungal Strain PhenotypeThis compound EC50 (mg/L)Resistance Factor (RF)¹
Sensitive (Wild-Type)0.5 - 2.0-
Intermediate-Resistant20.0 - 50.010 - 25
Highly-Resistant>100.0>50

¹Resistance Factor (RF) is calculated as: EC50 of the test isolate / EC50 of the sensitive reference isolate.

Experimental Protocols

Protocol: Detached Leaf Assay for this compound Sensitivity in Blumeria graminis

This protocol is adapted from methodologies used for assessing fungicide sensitivity in powdery mildews.[11][12]

1. Materials:

  • Susceptible host plant seedlings (e.g., barley for B. graminis f. sp. hordei).

  • Blumeria graminis isolates (test isolates and a known sensitive reference strain).

  • Technical grade this compound.

  • Acetone (B3395972) or DMSO for stock solution.

  • Sterile distilled water.

  • Petri dishes (100 mm).

  • Water agar (6 g/L).

  • Benzimidazole (e.g., Benomyl) at 50 mg/L (to prevent leaf senescence).

  • Micropipettes and sterile tips.

  • Incubation chamber with controlled temperature (e.g., 18-20°C) and light cycle (e.g., 16h light / 8h dark).

  • Stereomicroscope.

2. Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a 10,000 mg/L stock solution of this compound in acetone or DMSO.

    • Prepare water agar containing benzimidazole. Autoclave and cool to 50-55°C.

    • Create a dilution series of this compound in sterile water from the stock solution.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 mg/L). Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.5% v/v).

    • Pour the amended agar into petri dishes and allow them to solidify.

  • Leaf Segment Preparation:

    • Select healthy, fully expanded primary or secondary leaves from 7-10 day old seedlings.

    • Cut 2-3 cm segments from the middle of the leaves.

    • Place 3-4 leaf segments, adaxial side up, onto the surface of the agar in each petri dish.

  • Inoculation:

    • Collect fresh conidia from 7-10 day old cultures of the test and reference isolates.

    • Create a spore suspension in a non-phytotoxic liquid (e.g., Fluorinert™ FC-43) and adjust the concentration to approximately 1 x 10⁵ conidia/mL using a hemocytometer.

    • Alternatively, use a settling tower to dust a uniform layer of fresh conidia onto the leaf segments.

  • Incubation and Assessment:

    • Seal the petri dishes with parafilm and incubate them in the growth chamber.

    • After 7-10 days, assess the percentage of the leaf segment area covered by powdery mildew colonies using a stereomicroscope.

    • Calculate the percent inhibition for each concentration relative to the fungicide-free control plate.

3. Data Analysis:

  • For each isolate, plot the percent inhibition against the log-transformed this compound concentration.

  • Use probit or logistic regression analysis to calculate the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.

Visualizations

Ethirimol_MoA Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Substrate Inosine Inosine Purine_Pathway Purine Salvage Pathway Inosine->Purine_Pathway ADA->Inosine Catalyzes Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Purine_Pathway->Nucleic_Acids Provides precursors Fungal_Growth Fungal Growth & Reproduction Nucleic_Acids->Fungal_Growth This compound This compound (FRAC Group 8) This compound->ADA Inhibits

Caption: Mechanism of action of this compound via inhibition of adenosine deaminase.

Resistance_Workflow start Start: Suspected Resistance isolate 1. Isolate Pure Fungal Culture start->isolate prepare_media 2. Prepare Fungicide- Amended Media (Concentration Gradient) isolate->prepare_media inoculate 3. Inoculate Detached Leaves with Fungal Spores prepare_media->inoculate incubate 4. Incubate under Controlled Conditions inoculate->incubate assess 5. Assess Fungal Growth (% Inhibition) incubate->assess calculate 6. Calculate EC50 Value via Regression Analysis assess->calculate compare 7. Compare EC50 to Sensitive Wild-Type calculate->compare resistant Result: Resistant Phenotype Confirmed compare->resistant EC50 Significantly Higher sensitive Result: Sensitive Phenotype compare->sensitive EC50 Not Significantly Different

Caption: Experimental workflow for confirming fungicide resistance.

References

Technical Support Center: Minimizing Ethirimol Degradation in Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ethirimol during laboratory experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

1. Sample Preparation and Handling

  • Question: My this compound stock solution appears cloudy or has precipitated. What should I do?

    • Answer: Cloudiness or precipitation can indicate that the solubility limit of this compound has been exceeded in the chosen solvent or that the temperature of the solution has decreased, reducing solubility. Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider preparing a new stock solution at a lower concentration. For long-term storage, it is advisable to store solutions at a constant, appropriate temperature.

  • Question: I'm observing rapid degradation of this compound in my aqueous working solutions. What are the likely causes?

    • Answer: this compound is susceptible to alkaline hydrolysis. The pH of your water or buffer system is a critical factor. Most pesticides exhibit greatest stability in slightly acidic conditions (pH 5-7).[1] If the pH of your solution is alkaline (pH > 7), the rate of hydrolysis can increase significantly, leading to rapid degradation.[1] Additionally, exposure to elevated temperatures and light can accelerate degradation.

2. Stability During Analysis

  • Question: My analytical results for this compound are inconsistent, showing a decrease in concentration over a sequence of injections. What could be the problem?

    • Answer: This may indicate instability of this compound in your autosampler. The residence time in the autosampler, the temperature, and the solvent used can all contribute to degradation. Consider using a cooled autosampler and minimizing the time samples are queued for analysis. Ensure the solvent used for your analytical standard and sample dilutions is appropriate and does not promote degradation. Acetonitrile (B52724) and methanol (B129727) are generally suitable solvents for many analytical applications.[2]

  • Question: I suspect my analytical method is causing degradation of this compound. How can I confirm this?

    • Answer: To assess method-induced degradation, compare the peak purity of your main this compound peak in a freshly prepared standard to one that has been subjected to the entire analytical process (e.g., extraction, cleanup, and residence in the autosampler). Peak tailing or the appearance of small, new peaks around the main analyte peak could indicate on-column degradation or degradation in the mobile phase.

3. Storage and Long-Term Stability

  • Question: What are the optimal conditions for storing this compound powder and its stock solutions?

    • Answer: this compound powder should be stored in a cool, dry, and dark place to prevent thermal and photodegradation. Stock solutions should be stored in tightly sealed, amber glass vials at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize solvent evaporation and degradation. The choice of solvent is also crucial for long-term stability.

  • Question: How long can I expect my this compound stock solution to be stable?

    • Answer: The long-term stability of this compound stock solutions depends on the solvent and storage temperature. While specific data for this compound is limited, for many pesticides, stock solutions in organic solvents like acetonitrile or methanol can be stable for several months when stored at -20°C. It is best practice to perform periodic checks of your stock solution's concentration against a freshly prepared standard to ensure its integrity, especially for long-term studies.

Data Presentation: this compound Stability

The following tables summarize the expected stability of this compound under various laboratory conditions based on general knowledge of pyrimidine (B1678525) fungicides and pesticide stability. Note that specific experimental data for this compound is limited, and these tables provide general guidance.

Table 1: Influence of pH on this compound Degradation in Aqueous Solutions (Estimated)

pHTemperature (°C)Expected Degradation RateEstimated Half-Life
425Slow> 30 days
725Moderate15 - 30 days
925Rapid< 7 days

Table 2: Influence of Temperature on this compound Degradation in Neutral Aqueous Solution (pH 7) (Estimated)

Temperature (°C)Expected Degradation RateEstimated Half-Life
4Very Slow> 60 days
25Moderate15 - 30 days
40Rapid< 10 days
60Very Rapid< 2 days

Table 3: Stability of this compound in Common Laboratory Solvents at Room Temperature (25°C) (Estimated)

SolventExpected StabilityNotes
MethanolGoodGenerally a suitable solvent for short to medium-term storage.
AcetonitrileExcellentOften preferred for analytical standards due to its stability and compatibility with HPLC/LC-MS.
DMSOFair to GoodWhile a good solvent for many compounds, DMSO can absorb water from the atmosphere, which may affect long-term stability.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

1. Protocol for Determining the Hydrolytic Degradation of this compound at Different pH Values

  • Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at acidic, neutral, and alkaline pH.

  • Materials:

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • In separate amber glass vials, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration of approximately 10 µg/mL.

    • Prepare triplicate samples for each pH and time point.

    • Incubate the vials at a constant temperature (e.g., 25°C).

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.

    • Immediately analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the concentration of this compound.

    • Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

2. Protocol for Assessing the Thermal Stability of this compound

  • Objective: To evaluate the effect of elevated temperatures on the stability of this compound in a solid state and in solution.

  • Materials:

    • This compound standard (solid)

    • This compound stock solution (e.g., in acetonitrile)

    • Oven or heating block capable of maintaining a constant temperature

    • HPLC or UPLC-MS/MS system

  • Procedure:

    • Solid State:

      • Accurately weigh a small amount of solid this compound into several amber glass vials.

      • Place the vials in an oven at a selected high temperature (e.g., 60°C).

      • At specified time points (e.g., 1, 3, 7, and 14 days), remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent.

      • Analyze the resulting solution by HPLC or UPLC-MS/MS to determine the remaining this compound concentration.

    • Solution State:

      • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in amber glass vials.

      • Place the vials in a heating block at a selected high temperature (e.g., 60°C).

      • At specified time points, remove a vial, cool it to room temperature, and analyze the solution by HPLC or UPLC-MS/MS.

      • Compare the results to a control sample stored at a low temperature (e.g., 4°C).

3. Protocol for Evaluating the Photostability of this compound

  • Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

  • Materials:

    • This compound solution in a photolabile solvent (e.g., acetonitrile or methanol)

    • Clear and amber glass vials

    • A photostability chamber equipped with a light source capable of emitting both visible and UV light (as per ICH Q1B guidelines).

    • HPLC or UPLC-MS/MS system

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent.

    • Place the solution into both clear and amber (as a dark control) glass vials.

    • Expose the vials in the photostability chamber for a defined period or until a specified light exposure is achieved (e.g., 1.2 million lux hours for overall illumination and 200 watt hours/square meter for near UV).

    • At the end of the exposure period, analyze the solutions from both the clear and amber vials by HPLC or UPLC-MS/MS.

    • Compare the concentration of this compound in the exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Diagram 1: General Degradation Pathways of this compound

cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products High pH High pH High pH->Degradation_Products start Prepare this compound Sample (Solid or Solution) stress Expose to Stress Condition (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine Concentration and Degradation Rate analysis->data end Report Results data->end cluster_observe Observation cluster_check Potential Causes cluster_action Corrective Actions Degradation This compound Degradation Observed pH Check Solution pH Degradation->pH Temp Check Temperature Degradation->Temp Light Check Light Exposure Degradation->Light Solvent Check Solvent Degradation->Solvent Adjust_pH Use Buffered Solution (pH 5-7) pH->Adjust_pH Control_Temp Store at Lower Temperature Temp->Control_Temp Protect_Light Use Amber Vials Light->Protect_Light Change_Solvent Use High Purity Acetonitrile Solvent->Change_Solvent

References

Ethirimol Application: A Technical Guide for Optimal Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethirimol application. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has moderate water solubility and is slightly soluble in ethanol (B145695) and sparingly soluble in chloroform (B151607) and methanol.[1] For research applications, Dimethyl Sulfoxide (B87167) (DMSO) or ethanol are commonly used solvents for creating stock solutions of hydrophobic and slightly soluble compounds.[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.

Q2: How can I avoid precipitation of this compound when adding it to my aqueous culture medium?

A2: Precipitation can occur when a concentrated stock solution in an organic solvent is added to an aqueous medium.[4][5] To mitigate this, follow these steps:

  • Pre-warm the culture medium to your experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5]

  • Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]

  • Avoid a final solvent concentration exceeding 0.5-1% in your final culture volume, as higher concentrations can be toxic to cells and may also contribute to precipitation.[2]

  • Perform a solubility test in your specific medium to determine the maximum soluble concentration before starting your experiments.

Q3: What is the stability of this compound stock solutions in storage?

Q4: When is the optimal time to apply this compound in my experiment to distinguish between prophylactic and curative effects?

A4: The timing of application is critical for differentiating between protective (prophylactic) and treatment (curative) effects.

  • For Prophylactic Effect: Apply this compound to your cell culture or plant model before inoculation with the fungal pathogen. A pre-incubation period of 2-24 hours is generally recommended to allow for uptake and potential activation of host defense responses.

  • For Curative Effect: Apply this compound at various time points after inoculation with the pathogen (e.g., 6, 12, 24, and 48 hours post-inoculation) to determine the therapeutic window.

Q5: I am observing inconsistent results in my in vitro assays. What could be the cause?

A5: Inconsistent results can stem from several factors:

  • Solution Instability: Ensure your stock and working solutions are properly stored and freshly prepared. This compound can degrade in aqueous solutions.[7]

  • Precipitation: Visually inspect your treatment media for any signs of precipitation, as this will reduce the effective concentration of this compound.

  • Assay Interference: If you are using colorimetric or fluorometric assays to assess cell viability or fungal growth (e.g., MTT or resazurin (B115843) assays), be aware that the chemical structure of this compound could potentially interfere with the assay reagents.[8][9][10] It is recommended to run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in culture medium upon addition of this compound stock solution. - Final solvent concentration is too high.- this compound concentration exceeds its solubility in the medium.- Cold medium causing reduced solubility.- Interaction with media components.- Keep the final solvent (DMSO/ethanol) concentration below 0.5%.- Perform a serial dilution of the stock solution in pre-warmed medium.- Conduct a solubility test to determine the maximum soluble concentration in your specific medium.
Inconsistent antifungal activity observed between experiments. - Degradation of this compound in stock or working solutions.- Inconsistent pathogen inoculum.- Variation in incubation conditions.- Prepare fresh working solutions for each experiment from aliquoted, frozen stocks.- Standardize your pathogen spore or mycelial fragment preparation and quantification.- Ensure consistent temperature, humidity, and light conditions for all replicates.
High background signal or unexpected color change in viability/metabolic assays (e.g., MTT). - Direct chemical reaction of this compound with assay reagents.- Run a cell-free control containing only media, this compound, and the assay reagent to quantify any interference.- Consider using an alternative assay method that relies on a different detection principle (e.g., direct microscopy and cell counting, or a protein quantification assay like SRB).[11]
No observable effect of this compound on fungal growth. - Fungal strain may be resistant.- Insufficient concentration or incubation time.- Degradation of the compound.- Test a known sensitive fungal strain as a positive control.- Perform a dose-response experiment with a wider range of concentrations and multiple time points.- Use freshly prepared solutions and verify the purity of your this compound source.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO and subsequent dilution to working concentrations.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium or buffer

Procedure:

  • Stock Solution Preparation (50 mM):

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh 10.46 mg of this compound powder (Molecular Weight: 209.29 g/mol ) into the tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C.

  • Working Solution Preparation (Example for a 100 µM final concentration):

    • Thaw one aliquot of the 50 mM stock solution at room temperature.

    • Pre-warm your sterile culture medium to the desired experimental temperature.

    • To prepare a 100 µM working solution in 10 mL of medium, add 20 µL of the 50 mM stock solution to the 10 mL of medium (1:500 dilution).

    • Immediately vortex the working solution gently to ensure homogeneity.

    • Use the working solution immediately.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungus.

Materials:

  • This compound working solutions at various concentrations

  • Fungal culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the fungus (e.g., Potato Dextrose Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a spore suspension or mycelial fragment suspension of the test fungus in sterile water or saline.

    • Adjust the concentration to approximately 1 x 10^5 spores/mL or a standardized concentration of mycelial fragments.

  • Assay Setup:

    • In a sterile 96-well plate, add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of your this compound working solutions in twofold serial dilutions to the wells, resulting in a final volume of 200 µL and final this compound concentrations ranging from your highest desired concentration down to a low concentration (e.g., 500 µM to 0.98 µM).

    • Include a positive control (inoculum with medium and solvent vehicle) and a negative control (medium only).

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane) to prevent evaporation and contamination.

    • Incubate the plate at the optimal growth temperature for the fungus for 48-72 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

    • Optionally, quantify fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration compared to the positive control.

    • Plot a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of fungal growth).

Data Presentation

Table 1: Solubility and Efficacy of this compound

ParameterValueReference
Solubility
WaterModerate[12]
EthanolSlightly Soluble[1]
ChloroformSparingly Soluble[1]
MethanolSparingly Soluble[1]
Efficacy (Example Data)
Target PathogenPowdery Mildew (Erysiphe graminis)[13]
Tolerated Concentration by Resistant B. graminis f. sp. hordei10-100x higher than sensitive isolates[14]

Visualizations

Ethirimol_Mechanism_of_Action cluster_fungal_cell Fungal Cell Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate This compound This compound This compound->ADA Inhibits Inosine Inosine ADA->Inosine Catalyzes conversion Purine_Synthesis Purine Nucleotide Synthesis Inosine->Purine_Synthesis DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA Fungal_Growth Fungal Growth & Reproduction DNA_RNA->Fungal_Growth Ethirimol_Troubleshooting_Workflow Start Experiment Start: Inconsistent or No Effect Check_Precipitation Check for Precipitation in Media Start->Check_Precipitation Precipitate_Yes Precipitate Observed Check_Precipitation->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitation->Precipitate_No No Optimize_Solubilization Optimize Solubilization: - Pre-warm media - Drop-wise addition - Lower concentration Precipitate_Yes->Optimize_Solubilization Check_Solutions Check Solution Stability: - Use fresh aliquots - Store at -20°C Precipitate_No->Check_Solutions Resolved Issue Resolved Optimize_Solubilization->Resolved Check_Assay Check for Assay Interference Check_Solutions->Check_Assay Interference_Yes Interference Detected Check_Assay->Interference_Yes Yes Interference_No No Interference Check_Assay->Interference_No No Run_CellFree_Control Run Cell-Free Control Interference_Yes->Run_CellFree_Control Check_Resistance Verify Fungal Sensitivity Interference_No->Check_Resistance Consider_Alternative_Assay Consider Alternative Assay (e.g., direct microscopy) Run_CellFree_Control->Consider_Alternative_Assay Consider_Alternative_Assay->Resolved Check_Resistance->Resolved

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ethirimol and Bupirimate in Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicides Ethirimol and Bupirimate (B1668056), focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. Both fungicides belong to the pyrimidine (B1678525) chemical group and are primarily used to control powdery mildew on a variety of crops.

Chemical and Physical Properties

This compound and Bupirimate share a core pyrimidine structure but differ in a key substituent, which influences their physical and chemical properties. Notably, this compound is a known metabolite of Bupirimate.[1][2]

PropertyThis compoundBupirimate
Chemical Formula C₁₁H₁₉N₃OC₁₃H₂₄N₄O₃S
Molar Mass 209.29 g/mol 316.42 g/mol
Appearance White crystalline solidPale tan solid
Systemic Activity Yes, absorbed by roots and translocated through the xylem.Yes, exhibits translaminar mobility and systemic translocation in the xylem.[1]

Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

Both this compound and Bupirimate function as systemic fungicides with protective and curative properties. Their primary mode of action is the inhibition of the enzyme adenosine deaminase (ADA).[2] This enzyme is crucial for purine (B94841) metabolism in fungi, specifically catalyzing the conversion of adenosine to inosine.

By inhibiting ADA, these fungicides cause a buildup of adenosine within the fungal cells. This accumulation becomes toxic, disrupting nucleic acid synthesis and ultimately leading to the cessation of fungal growth and sporulation.[3]

Below is a diagram illustrating the signaling pathway affected by this compound and Bupirimate.

G Mechanism of Action of this compound and Bupirimate cluster_pathway Fungal Purine Metabolism Ethirimol_Bupirimate This compound / Bupirimate ADA Adenosine Deaminase (ADA) Ethirimol_Bupirimate->ADA Inhibits Adenosine Adenosine Adenosine->ADA Substrate Toxicity Adenosine Accumulation (Toxic) Adenosine->Toxicity Leads to Inosine Inosine ADA->Inosine Catalyzes conversion to Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA, RNA) Inosine->Nucleic_Acid_Synthesis Precursor for Growth_Sporulation Fungal Growth & Sporulation Nucleic_Acid_Synthesis->Growth_Sporulation Toxicity->Growth_Sporulation Inhibits

Caption: Inhibition of Adenosine Deaminase by this compound and Bupirimate.

Comparative Efficacy Data

Direct, head-to-head comparative efficacy data from a single field trial for this compound and Bupirimate is limited in the available literature. However, individual studies provide insights into their effectiveness in controlling powdery mildew.

Bupirimate Efficacy on Rose Powdery Mildew (Sphaerotheca pannosa var. rosae)

A study evaluated the efficacy of Bupirimate 25% EC at different concentrations on rose powdery mildew. The results indicated a significant reduction in disease incidence and an increase in flower yield compared to the untreated control.

Treatment (Bupirimate 25% EC)Mean Disease Incidence (%)Mean Flower Yield (No. of flowers/plot)
2 ml/L15.25150
4 ml/L8.50185
6 ml/L8.25190
Untreated Control45.50110

Data adapted from a study on the efficacy of Bupirimate 25% EC against rose powdery mildew.[4]

This compound Efficacy on Barley Powdery Mildew (Erysiphe graminis f. sp. hordei)

Experimental Protocols

The following are representative experimental protocols for evaluating the efficacy of fungicides like this compound and Bupirimate.

1. In Vitro Fungicidal Activity Assay (EC₅₀ Determination)

This protocol is designed to determine the concentration of a fungicide that inhibits 50% of fungal growth (EC₅₀).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungus 1. Culture powdery mildew (e.g., on host plant leaves) Spore_Suspension 2. Prepare a spore suspension in sterile distilled water Fungus->Spore_Suspension Plating 4. Mix spore suspension with fungicide solutions in agar (B569324) medium Spore_Suspension->Plating Fungicide_Solutions 3. Prepare serial dilutions of This compound and Bupirimate Fungicide_Solutions->Plating Incubation 5. Incubate plates at 20-25°C for 7-14 days Plating->Incubation Measurement 6. Measure colony diameter or spore germination Incubation->Measurement Calculation 7. Calculate percentage inhibition relative to control Measurement->Calculation EC50 8. Determine EC50 values using probit analysis Calculation->EC50

Caption: Workflow for In Vitro Fungicidal Activity Assay.

Detailed Steps:

  • Fungal Isolate Preparation: Isolate and culture the target powdery mildew fungus from infected plant material.

  • Spore Suspension: Harvest conidia from the culture and suspend them in sterile distilled water containing a surfactant (e.g., Tween 80) to a standardized concentration (e.g., 1 x 10⁵ spores/mL).

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and Bupirimate in a suitable solvent (e.g., acetone) and create a series of dilutions.

  • Assay Plates: Incorporate the fungicide dilutions into a suitable growth medium (e.g., potato dextrose agar) before it solidifies.

  • Inoculation: Place a small aliquot of the spore suspension onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates under controlled conditions (temperature, light) conducive to fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony or assess spore germination inhibition at regular intervals.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Determine the EC₅₀ value using statistical software.[6]

2. Field Efficacy Trial

This protocol outlines the steps for a field-based evaluation of fungicide performance.

Detailed Steps:

  • Trial Site Selection: Choose a field with a history of powdery mildew and uniform soil and environmental conditions.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Treatments: Include different application rates of this compound, Bupirimate, a positive control (a standard commercial fungicide), and an untreated control.

  • Application: Apply the fungicides at a specific crop growth stage or upon the first appearance of disease symptoms, following good agricultural practices.

  • Disease Assessment: Regularly assess disease severity and incidence using a standardized rating scale (e.g., percentage of leaf area infected).

  • Yield Data: At the end of the growing season, harvest the plots and measure the crop yield.

  • Statistical Analysis: Analyze the disease and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

Both this compound and Bupirimate are effective systemic fungicides for the control of powdery mildew, sharing a common mechanism of action through the inhibition of adenosine deaminase. While direct comparative efficacy data is not extensively available, individual studies confirm their ability to reduce disease and improve crop yield. The choice between these fungicides may depend on factors such as crop type, local regulations, and the potential for fungicide resistance development. Further head-to-head field trials would be beneficial for a more definitive comparison of their performance under various agricultural settings.

References

A Comparative Analysis of Ethirimol and Dimethirimol: Efficacy, Mechanism, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pyrimidine (B1678525) fungicides Ethirimol and Dimthis compound. Both systemic fungicides were developed for the control of powdery mildew, particularly in cereals and cucurbits. This document outlines their mechanism of action, presents available performance data, and details relevant experimental protocols for their evaluation.

Chemical and Physical Properties

This compound and Dimthis compound share a similar chemical backbone as 2-aminopyrimidine (B69317) derivatives. Their structures are closely related, with both having the same molecular formula.

PropertyThis compoundDimthis compound
IUPAC Name 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol5-butyl-2-(dimethylamino)-6-methylpyrimidin-4-ol
Molecular Formula C₁₁H₁₉N₃OC₁₁H₁₉N₃O
Molar Mass 209.29 g/mol 209.29 g/mol
Appearance White crystalline solidInformation not readily available
Water Solubility Moderately solubleHigh aqueous solubility
Systemic Activity Yes, absorbed by roots and translocated.[1]Yes, systemic and eradicant.[2]

Mechanism of Action

Both this compound and Dimthis compound belong to the hydroxy-(2-amino) pyrimidines group of fungicides, classified under FRAC (Fungicide Resistance Action Committee) code 8.[3] Their primary mode of action is the inhibition of adenosine (B11128) deaminase, an enzyme crucial for nucleic acid synthesis in fungi.[3] By blocking this enzyme, these fungicides disrupt the purine (B94841) salvage pathway, leading to an accumulation of adenosine, which can be toxic to the fungal cell and interfere with RNA synthesis.[3] This ultimately inhibits fungal growth and development.[4]

It is important to note that some earlier literature suggested an alternative mechanism involving the inhibition of ergosterol (B1671047) biosynthesis. However, the current consensus, supported by FRAC, points to the inhibition of adenosine deaminase as the primary target.[3]

dot

cluster_fungus Fungal Cell cluster_fungicides Fungicide Action Adenosine Adenosine Adenosine_Deaminase Adenosine Deaminase Adenosine->Adenosine_Deaminase Inosine Inosine Nucleic_Acids Nucleic Acid (DNA, RNA) Inosine->Nucleic_Acids Purine Salvage Pathway Fungal_Growth Fungal Growth & Proliferation Nucleic_Acids->Fungal_Growth Adenosine_Deaminase->Inosine Deamination This compound This compound This compound->Inhibition Dimthis compound Dimthis compound Dimthis compound->Inhibition Inhibition->Adenosine_Deaminase caption Mechanism of action for this compound and Dimthis compound.

Caption: Mechanism of action for this compound and Dimthis compound.

Comparative Performance

Direct quantitative comparisons of the efficacy of this compound and Dimthis compound in recent scientific literature are scarce, likely due to their long history of use and the subsequent development of resistance. However, historical data and qualitative assessments provide some insights into their performance.

Both fungicides were initially effective against powdery mildew, caused by fungi such as Erysiphe graminis in cereals and Podosphaera xanthii in cucurbits.[3]

  • This compound: Has been used as a seed treatment and foliar spray.[4] Typical application rates for foliar application are between 250–280 g a.s./ha.[4]

  • Dimthis compound: Was widely used in glasshouses to control cucurbit powdery mildew.[3] However, resistance in powdery mildew populations was reported as early as two years after its introduction in 1968, with some isolates tolerating 100-fold higher concentrations than susceptible isolates.[3] The persistence of this resistance was observed even 10 years after the fungicide was withdrawn from use in some regions.[3]

The rapid development of resistance, particularly to Dimthis compound, highlights the vulnerability of target pathogens to this specific mode of action.

Experimental Protocols

In Vitro Fungicide Efficacy Assay

A common method to evaluate the in vitro efficacy of fungicides against powdery mildew is a conidial germination bioassay on a treated medium.

Objective: To determine the concentration of this compound and Dimthis compound that inhibits 50% of conidial germination (EC₅₀).

Materials:

  • Pure isolates of the target powdery mildew fungus (e.g., Erysiphe graminis).

  • Water agar (B569324) plates.

  • Stock solutions of this compound and Dimthis compound in a suitable solvent (e.g., DMSO).

  • Sterile distilled water.

  • Microscope and slides.

Procedure:

  • Prepare a series of dilutions of this compound and Dimthis compound in sterile distilled water from the stock solutions.

  • Amend molten water agar with the fungicide dilutions to achieve a range of final concentrations. Pour the amended agar into petri dishes. A control plate with no fungicide should also be prepared.

  • Collect fresh conidia from infected plant material.

  • Create a conidial suspension in sterile water.

  • Inoculate the center of each agar plate with a drop of the conidial suspension.

  • Incubate the plates under controlled conditions (temperature and light) suitable for the specific powdery mildew species.

  • After a defined incubation period (e.g., 24-48 hours), observe the germination of at least 100 conidia per plate under a microscope.

  • Calculate the percentage of germination for each concentration.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logit analysis.

dot

cluster_prep Preparation cluster_inoc Inoculation cluster_eval Evaluation A Prepare fungicide dilutions B Amend water agar A->B C Pour plates B->C F Inoculate plates D Collect conidia E Create conidial suspension D->E E->F G Incubate plates F->G H Microscopic observation G->H I Calculate germination % H->I J Determine EC50 I->J caption Workflow for in vitro fungicide efficacy testing.

Caption: Workflow for in vitro fungicide efficacy testing.

Adenosine Deaminase Inhibition Assay

This colorimetric assay can be used to quantify the inhibitory effect of this compound and Dimthis compound on their target enzyme.

Principle: The assay measures the activity of adenosine deaminase by quantifying the production of inosine. The inhibition of this reaction by the fungicides results in a decreased rate of product formation.

Materials:

  • Adenosine deaminase enzyme.

  • Adenosine substrate.

  • This compound and Dimthis compound stock solutions.

  • Assay buffer.

  • Coupled enzyme system (e.g., purine nucleoside phosphorylase, xanthine (B1682287) oxidase) and a chromogenic substrate for spectrophotometric detection.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare serial dilutions of this compound and Dimthis compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the fungicide dilutions (or solvent for control), and the adenosine deaminase enzyme.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the adenosine substrate.

  • If using a coupled enzyme system, the subsequent reactions will lead to the formation of a colored product.

  • Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.

  • Calculate the rate of reaction for each fungicide concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analytical Method for Residue Analysis: UPLC-MS/MS

A sensitive and selective method for the simultaneous quantification of this compound and Dimthis compound residues in plant matrices can be achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (QuEChERS method):

  • Homogenize the plant sample (e.g., leaves, fruits).

  • Extract a known weight of the homogenized sample with an appropriate solvent (e.g., acetonitrile (B52724) with formic acid).

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup using sorbents like primary secondary amine (PSA) to remove matrix interferences.

  • Centrifuge and filter the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and Dimthis compound for accurate quantification and confirmation.

Conclusion

References

A Comparative Guide to the Systemic Activity of Ethirimol in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the systemic fungicide Ethirimol, focusing on its activity in key plant species such as barley, wheat, and cucumber. This compound is a pyrimidine (B1678525) fungicide recognized for its specific efficacy against powdery mildew diseases. Its systemic nature, allowing it to be absorbed and translocated within the plant, provides protection to both existing and new growth. This document synthesizes available experimental data on its performance, offers detailed analytical protocols for its quantification, and compares its activity with other common fungicides.

Comparative Performance of this compound

This compound's primary mode of action is the inhibition of adenosine (B11128) deaminase in fungi, which disrupts purine (B94841) metabolism and halts nucleic acid synthesis, thereby preventing fungal growth.[1][2][3] Its systemic activity is primarily achieved through root uptake and subsequent translocation throughout the plant's vascular system.[1][4]

Efficacy Against Powdery Mildew

The following table summarizes the efficacy of this compound and comparable fungicides against powdery mildew in different crops. It is important to note that direct comparative studies measuring this compound's root-to-shoot concentration across different plant species are limited in publicly available literature. The comparison is therefore based on disease control efficacy and residue levels.

Plant Species Fungicide Application Method Efficacy/Residue Data Alternative Fungicides
Spring Barley This compoundSeed Treatment & Foliar SpraySeed treatment provides early protection; foliar sprays can be timed for later mildew development. Combinations of seed and spray treatments have been tested to extend protection.[1]Tridemorph, Proquinazid, Quinoxyfen[1][4]
Winter Wheat This compoundFoliar Spray (as 25% SC)Control efficacy is influenced by the resistance level of the wheat variety and nitrogen application levels.[5]Triadimefon, Propiconazole, Diniconazole, Azoxystrobin[5][6]
Cucumber This compoundFoliar SprayResidue levels of <0.01 to 0.04 mg/kg were detected 3 days after the last treatment.Bupirimate, Tebuconazole, Azoxystrobin, Strobilurins[3][5]

Experimental Protocols

Accurate validation of systemic activity requires robust analytical methods to quantify the fungicide's presence in different plant tissues. Below is a detailed protocol for the extraction and analysis of this compound from plant samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of this compound in Plant Tissues

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a standard for extracting pesticide residues from food matrices.

  • Homogenization: Weigh 10.0 g of a homogenized plant sample (e.g., cucumber, barley shoots, or roots) into a 50 mL centrifuge tube.

  • Extraction: Add 20.0 mL of acetonitrile (B52724) to the tube. Shake the tube vigorously for 3 minutes at 2500 rpm. This step extracts this compound from the plant matrix into the acetonitrile solvent.

  • Salting-Out: Add a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) to induce phase separation between the aqueous and organic layers. Shake and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the supernatant (acetonitrile layer) into a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA), 20 mg of graphitized carbon black (GCB), and 130 mg of anhydrous MgSO₄. The PSA removes organic acids, GCB removes pigments and sterols, and MgSO₄ removes excess water.

  • Final Step: Shake for 5 minutes at 2500 rpm and centrifuge for 2 minutes at 10,000 rpm. The resulting supernatant is ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

This technique provides high selectivity and sensitivity for the detection and quantification of this compound.

  • UPLC System: A standard UPLC system.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be monitored for precise quantification.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the analysis of this compound residues in plant samples, from preparation to final data acquisition.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis UPLC-MS/MS Analysis Homogenize Homogenize Plant Sample (10g) Extract Add 20mL Acetonitrile & Shake Homogenize->Extract dSPE d-SPE Cleanup (PSA/GCB/MgSO4) Extract->dSPE Centrifuge Centrifuge & Collect Supernatant dSPE->Centrifuge Inject Inject 1µL into UPLC Centrifuge->Inject Transfer Extract Separate C18 Reverse-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantify this compound Detect->Quantify

Caption: Workflow for this compound residue analysis.

This compound's Mode of Action: Signaling Pathway

This compound targets a critical metabolic pathway in fungi. The diagram below shows the purine salvage pathway and illustrates how this compound's inhibition of adenosine deaminase disrupts this process, leading to fungal cell death.

G cluster_pathway Fungal Purine Salvage Pathway Adenosine Adenosine ADA Adenosine Deaminase Adenosine->ADA Substrate Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP (Inosine Monophosphate) Hypoxanthine->IMP Nucleic_Acids DNA/RNA Synthesis IMP->Nucleic_Acids Essential Precursor This compound This compound This compound->ADA Inhibition ADA->Inosine Product

Caption: this compound inhibits adenosine deaminase.

References

Ethirimol as a Metabolite of Bupirimate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relationship, comparative performance, and analysis of the fungicides Bupirimate and its active metabolite, Ethirimol.

This guide provides an in-depth comparison of Bupirimate and its primary metabolite, this compound, both of which are systemic fungicides effective against powdery mildew diseases in various crops. Bupirimate acts as a pro-fungicide, being converted to the more active this compound within the plant. This document outlines their chemical and physical properties, mechanism of action, fungicidal efficacy based on available data, and detailed experimental protocols for their analysis and evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available performance data for Bupirimate and this compound.

Table 1: Chemical and Physical Properties

PropertyBupirimateThis compoundReference
Chemical Formula C₁₃H₂₄N₄O₃SC₁₁H₁₉N₃O[1]
Molar Mass 316.42 g/mol 209.29 g/mol [1]
Appearance Pale tan solidWhite crystal[1]
Water Solubility Moderately solubleModerately soluble[1]
Systemic Activity Yes, with translaminar mobility and xylem translocationYes, absorbed by roots and translocated[1]

Table 2: Fungicidal Performance of Bupirimate against Rose Powdery Mildew (Sphaerotheca pannosa)

Treatment (Bupirimate 25% EC)Disease Incidence (%) - Season 1Disease Incidence (%) - Season 2
2 ml/L11.1113.49
4 ml/L6.487.78
6 ml/L5.746.11
Untreated Control25.8426.57

Note: Direct comparative EC50 values for Bupirimate and this compound against the same powdery mildew species were not available in the reviewed literature. The data presented reflects the in-field performance of a Bupirimate formulation.

Table 3: Terminal Residues of Bupirimate and this compound in Cucumbers

AnalyteSupervised Trial Median Residue (STMR) (mg kg⁻¹)Highest Residue (HR) (mg kg⁻¹)
Bupirimate0.09360.633
This compound0.010.158

Mechanism of Action: Inhibition of Adenosine (B11128) Deaminase

Both Bupirimate and its metabolite this compound exert their fungicidal effects by targeting and inhibiting the enzyme adenosine deaminase (ADA).[1] This enzyme is crucial for the purine (B94841) salvage pathway in fungi, where it catalyzes the deamination of adenosine to inosine (B1671953). Inhibition of ADA leads to an accumulation of adenosine, which becomes toxic to the fungal cells and disrupts the synthesis of nucleic acids, ultimately leading to the cessation of fungal growth and development.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.

Fungicide Efficacy Testing against Powdery Mildew (In Vivo)

This protocol is adapted for evaluating the efficacy of fungicides against powdery mildew on host plants.

a. Plant Material and Inoculation:

  • Grow susceptible host plants (e.g., apple seedlings for Podosphaera leucotricha or cucumber plants for Podosphaera xanthii) in a controlled environment.

  • Maintain a culture of the target powdery mildew pathogen on separate, untreated host plants.

  • Prepare a spore suspension of the pathogen in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

  • Inoculate the test plants by spraying the spore suspension evenly onto the leaf surfaces.

b. Fungicide Application:

  • Prepare different concentrations of Bupirimate and this compound formulations in water.

  • Apply the fungicide solutions to the inoculated plants at various time points (e.g., preventatively before inoculation, or curatively at different time points after inoculation).

  • Include an untreated control group (sprayed with water and wetting agent only) and a positive control with a known effective fungicide.

c. Disease Assessment:

  • Incubate the treated and control plants under conditions favorable for disease development (e.g., 20-25°C, high humidity).

  • After a set incubation period (e.g., 7-14 days), assess the disease severity on the leaves. This can be done visually using a rating scale (e.g., percentage of leaf area covered by mildew) or by counting the number of mildew colonies.

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

d. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • If a dose-response experiment is conducted, calculate the EC50 (Effective Concentration to inhibit 50% of disease) value for each compound.

Adenosine Deaminase (ADA) Inhibition Assay (In Vitro)

This colorimetric assay protocol can be used to determine and compare the inhibitory activity of Bupirimate and this compound against ADA.

a. Reagents and Materials:

  • Adenosine Deaminase (ADA) enzyme solution.

  • Adenosine solution (substrate).

  • Purine Nucleoside Phosphorylase (PNP).

  • Xanthine Oxidase (XOD).

  • A suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Test compounds (Bupirimate and this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.

b. Assay Procedure:

  • Prepare a reaction mixture containing the buffer, PNP, and XOD in each well of the microplate.

  • Add various concentrations of the test compounds (Bupirimate and this compound) to the wells. Include a control with no inhibitor.

  • Add the ADA enzyme to all wells except for a blank control.

  • Initiate the reaction by adding the adenosine substrate to all wells.

  • The reaction cascade is as follows: ADA converts adenosine to inosine. PNP converts inosine to hypoxanthine. XOD oxidizes hypoxanthine, producing hydrogen peroxide (H₂O₂), which can be measured by a colorimetric probe at a specific wavelength.

  • Monitor the change in absorbance over time using the microplate reader.

c. Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitors.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 (Inhibitory Concentration to cause 50% inhibition) value for both Bupirimate and this compound.

Simultaneous Quantification of Bupirimate and this compound by UPLC-MS/MS

This protocol outlines a method for the simultaneous detection and quantification of Bupirimate and this compound residues in plant matrices, adapted from a QuEChERS-based method.

a. Sample Preparation (QuEChERS):

  • Homogenize a representative sample of the plant material (e.g., leaves, fruit).

  • Weigh a specific amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

  • Add acetonitrile (B52724) and shake vigorously to extract the analytes.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and shake again.

  • Centrifuge the sample to separate the acetonitrile layer.

  • Take an aliquot of the acetonitrile extract and subject it to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, GCB) to remove interfering matrix components.

  • Centrifuge and filter the cleaned-up extract before analysis.

b. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate and Injection Volume: Optimized for the specific column and system.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Bupirimate and this compound are monitored.

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve the best signal intensity.

c. Quantification:

  • Prepare matrix-matched calibration standards by spiking known concentrations of Bupirimate and this compound into blank matrix extracts.

  • Construct calibration curves by plotting the peak area against the concentration for each analyte.

  • Quantify the amount of Bupirimate and this compound in the samples by comparing their peak areas to the calibration curves.

Mandatory Visualizations

Signaling Pathway of Adenosine Deaminase Inhibition

Adenosine_Deaminase_Inhibition cluster_fungal_cell Fungal Cell Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine ADA->Inosine Catalyzes Accumulation Adenosine Accumulation (Toxic) Bupirimate_this compound Bupirimate / this compound Bupirimate_this compound->ADA Inhibits Disruption Disruption of Nucleic Acid Synthesis Accumulation->Disruption Inhibition Fungal Growth Inhibition Disruption->Inhibition

Caption: Inhibition of Adenosine Deaminase by Bupirimate and this compound.

Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_assessment Assessment and Analysis Plant_Growth Grow Susceptible Host Plants Inoculation Inoculate Plants with Pathogen Spores Plant_Growth->Inoculation Pathogen_Culture Culture Powdery Mildew Pathogen Pathogen_Culture->Inoculation Fungicide_Application Apply Bupirimate & This compound Treatments Inoculation->Fungicide_Application Incubation Incubate under Favorable Conditions Fungicide_Application->Incubation Disease_Assessment Assess Disease Severity Incubation->Disease_Assessment Data_Analysis Statistical Analysis (e.g., EC50 Calculation) Disease_Assessment->Data_Analysis

Caption: Workflow for evaluating fungicide efficacy against powdery mildew.

Logical Relationship: Bupirimate as a Pro-fungicide

Pro_fungicide_Relationship Bupirimate Bupirimate (Applied to Plant) Plant_Metabolism Plant Metabolism Bupirimate->Plant_Metabolism Undergoes This compound This compound (Active Metabolite) Plant_Metabolism->this compound Converts to Fungicidal_Activity Fungicidal Activity (Inhibition of ADA) This compound->Fungicidal_Activity Exerts

Caption: Bupirimate is metabolized to the active fungicide this compound in plants.

References

A Comparative Analysis of the Environmental Fate of Ethirimol and Other Key Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental Persistence, Mobility, and Degradation of Ethirimol in Contrast with Other Widely Used Fungicidal Agents.

This guide provides a comprehensive comparison of the environmental fate of the pyrimidine (B1678525) fungicide this compound with other significant fungicides, including those from the same chemical class (Bupirimate, Dimthis compound), a benzimidazole (B57391) (Benomyl), and two strobilurins (Trifloxystrobin and Azoxystrobin). The following sections detail their persistence in soil, mobility potential, and degradation pathways, supported by quantitative data and standardized experimental protocols.

Quantitative Comparison of Physicochemical Properties and Environmental Fate Parameters

The environmental behavior of a fungicide is largely dictated by its physicochemical properties. The following table summarizes key parameters for this compound and selected comparator fungicides.

FungicideChemical ClassSoil Half-Life (DT₅₀) (days)Water Solubility (mg/L)Soil Sorption Coefficient (Koc) (mL/g)
This compound PyrimidineModerately Persistent (typical DT₅₀ not specified)[1]200 (at 25°C)[2]Moderately Mobile (specific Koc not available)[1]
Bupirimate Pyrimidine79 (typical)[3]22 (pH 5.2, 25°C)[1][4]Moderately Mobile (specific Koc not available)
Dimthis compound PyrimidinePersistent (specific DT₅₀ not specified)[5]1200 (at 25°C)[6]High Leachability Potential (low Koc expected)[5]
Benomyl Benzimidazole180 - 365[3]2[3]1900[3]
Trifloxystrobin Strobilurin1.8 - 2.3[7]0.610 (at 25°C)[8]1642 - 3745[8]
Azoxystrobin Strobilurin72 - 164[9]6.7 (at 20°C)[10]Moderately Mobile (specific Koc not available)[11]

Degradation Pathways and Metabolites

The transformation of fungicides in the environment is a critical aspect of their overall fate. The following diagrams illustrate the known degradation pathways of this compound and the comparator fungicides.

Ethirimol_Degradation This compound This compound Photodegradation Photolytic Degradation (Opening of Pyrimidine Ring) This compound->Photodegradation Sunlight Ethylguanidine Ethylguanidine Photodegradation->Ethylguanidine Urea Urea Photodegradation->Urea Butylpyrazolidinedione 4-Butylpyrazolidine-3,5-dione Photodegradation->Butylpyrazolidinedione

Caption: Photolytic degradation pathway of this compound.[2]

Bupirimate_Degradation Bupirimate Bupirimate Cleavage Cleavage of Dimethylsulfamate-Pyrimidine Linkage Bupirimate->Cleavage Photolysis/Metabolism This compound This compound Cleavage->this compound

Caption: Primary degradation of Bupirimate to this compound.[4]

Benomyl_Degradation Benomyl Benomyl Hydrolysis1 Hydrolysis Benomyl->Hydrolysis1 Carbendazim Carbendazim (MBC) Hydrolysis1->Carbendazim Hydrolysis2 Hydrolysis Carbendazim->Hydrolysis2 Aminobenzimidazole 2-Aminobenzimidazole (2-AB) Hydrolysis2->Aminobenzimidazole

Caption: Hydrolytic degradation pathway of Benomyl.[12][13]

Trifloxystrobin_Degradation Trifloxystrobin Trifloxystrobin Hydrolysis Hydrolysis of Methyl Ester Group Trifloxystrobin->Hydrolysis Microbial/Abiotic Trifloxystrobin_Acid Trifloxystrobin Acid (CGA 321113) Hydrolysis->Trifloxystrobin_Acid

Caption: Primary degradation pathway of Trifloxystrobin.[7]

Azoxystrobin_Degradation Azoxystrobin Azoxystrobin Metabolic_Pathway Microbial Degradation (Ochrobactrum anthropi) Azoxystrobin->Metabolic_Pathway Intermediate1 N-(4,6-dimethoxypyrimidin-2-yl)-acetamide Metabolic_Pathway->Intermediate1 Intermediate2 2-amino-4-(4-chlorophenyl)-3-cyano- 5,6-dimethyl-pyridine Metabolic_Pathway->Intermediate2 Intermediate3 3-quinolinecarboxylic acid, 6,8-difluoro-4-hydroxy-ethyl ester Metabolic_Pathway->Intermediate3

Caption: Microbial degradation pathway of Azoxystrobin.[8][14]

Experimental Protocols

The data presented in this guide are primarily generated following standardized international guidelines, ensuring comparability and reproducibility. The key protocols are outlined below.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of biodegradation of a substance in soil under both aerobic and anaerobic conditions.[15][16]

  • Objective: To determine the degradation rate (DT₅₀) of the test substance and identify major transformation products.

  • Methodology:

    • Test System: Samples of at least two different viable soil types are treated with the test substance, typically radiolabelled for ease of tracking.

    • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous supply of air is provided. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase to simulate flooding.

    • Sampling: At appropriate time intervals, replicate soil samples are taken and extracted.

    • Analysis: The concentrations of the parent compound and its transformation products in the soil extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or mass spectrometry (MS).

    • Data Analysis: The degradation of the parent compound is modeled to calculate the DT₅₀ value. Transformation products are identified and quantified.

OECD_307_Workflow start Start: Soil Sampling prepare_soil Soil Sieving and Characterization start->prepare_soil treat_soil Application of Test Substance prepare_soil->treat_soil incubate Incubation (Aerobic/Anaerobic) treat_soil->incubate sampling Periodic Soil Sampling incubate->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/Radio-detection Analysis extraction->analysis data_analysis DT50 Calculation and Metabolite Identification analysis->data_analysis end End: Report data_analysis->end

Caption: Workflow for OECD Guideline 307.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to determine the soil adsorption/desorption characteristics of a chemical, which is crucial for assessing its mobility and potential for leaching into groundwater.[17][18]

  • Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

  • Methodology:

    • Test System: A series of vessels containing a known mass of soil and a known volume of an aqueous solution of the test substance (often radiolabelled) at different concentrations are prepared. At least four different soil types are typically used.

    • Equilibration: The soil-water suspensions are agitated at a constant temperature until equilibrium is reached between the adsorbed and dissolved phases of the test substance.

    • Phase Separation: The solid and aqueous phases are separated by centrifugation.

    • Analysis: The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

    • Data Analysis: The adsorption data are fitted to the Freundlich equation to determine the Kd and Koc values. For desorption, the aqueous phase is replaced with a fresh solution without the test substance, and the process is repeated.

OECD_106_Workflow start Start: Soil and Solution Preparation mix Mix Soil and Test Solution start->mix equilibrate Equilibrate by Agitation mix->equilibrate centrifuge Separate Phases by Centrifugation equilibrate->centrifuge analyze_supernatant Analyze Supernatant Concentration centrifuge->analyze_supernatant calculate_adsorption Calculate Adsorbed Amount analyze_supernatant->calculate_adsorption isotherm_analysis Freundlich Isotherm Analysis (Kd and Koc determination) calculate_adsorption->isotherm_analysis end End: Report isotherm_analysis->end

Caption: Workflow for OECD Guideline 106.

References

Navigating the Maze of Ethirimol Residue Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungicide residues in crops is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the detection of ethirimol, a systemic fungicide, in various crop matrices. We delve into the experimental protocols and performance data of established and alternative techniques to offer a clear perspective on their respective strengths and limitations.

The primary analytical approach for this compound residue analysis is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique is widely adopted due to its high sensitivity and selectivity. However, alternative methods such as immunoassays are emerging as viable screening tools. This guide will objectively compare these methods, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound residue analysis is often a trade-off between sensitivity, speed, cost, and the specific requirements of the study. The following table summarizes the key performance parameters of UPLC-MS/MS and a recently developed immunoassay.

ParameterUPLC-MS/MSImmunoassay (Recombinant Antibody-based ELISA)
Limit of Detection (LOD) 0.01 mg/kg (in cucumber)0.0066 mg/kg (in irrigation water), 0.036 mg/kg (in strawberry)[1]
Limit of Quantitation (LOQ) 0.01 mg/kg (in cucumber)Not explicitly stated, but likely higher than LOD.
Recovery (%) 95.2 - 98.7 (in cucumber)80 - 100 (in irrigation water and strawberry)[1]
Relative Standard Deviation (RSD) 0.92 - 5.54% (in cucumber)< 10% (in irrigation water and strawberry)[1]
Principle of Detection Mass-to-charge ratio of fragmented ionsAntigen-antibody binding
Specificity HighHigh, with cross-reactivity below 0.20% for 13 analogs[1]
Throughput ModerateHigh
Cost per Sample HighLow
Instrumentation Complex and expensiveStandard ELISA reader
Expertise Required HighModerate

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the UPLC-MS/MS and immunoassay techniques.

UPLC-MS/MS Method for this compound in Cucumber

This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of the crop.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄ (and potentially C18 and/or graphitized carbon black depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be optimized for the instrument being used.

Immunoassay (ELISA) Method for this compound

This protocol outlines a direct competitive ELISA using a specific recombinant antibody.[1]

1. Reagent Preparation:

  • Prepare coating antigen, primary antibody (anti-ethirimol recombinant antibody), and secondary antibody (enzyme-conjugated) solutions at their optimal concentrations.

  • Prepare wash buffers and substrate solution.

2. ELISA Procedure:

  • Coating: Coat a 96-well microplate with the coating antigen and incubate.

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding and incubate.

  • Washing: Wash the plate.

  • Competitive Reaction: Add the sample extract or standard and the primary antibody to the wells and incubate. This compound in the sample will compete with the coated antigen for antibody binding.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Workflow for this compound Residue Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound residues in crop samples, from sample collection to data analysis.

Ethirimol_Analysis_Workflow General Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (e.g., Fruits, Vegetables) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 4. Clean-up (e.g., d-SPE) Extraction->Cleanup LCMS 5a. UPLC-MS/MS Cleanup->LCMS Immunoassay 5b. Immunoassay (ELISA) Cleanup->Immunoassay CE 5c. Capillary Electrophoresis (Potential Alternative) Cleanup->CE Quantification 6. Quantification LCMS->Quantification Immunoassay->Quantification CE->Quantification Validation 7. Method Validation Quantification->Validation Reporting 8. Reporting of Results Validation->Reporting

Workflow for this compound Residue Analysis.

The Potential of Capillary Electrophoresis

While not yet widely validated for this compound specifically, Capillary Electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), presents a promising alternative for the analysis of fungicides. MEKC is suitable for the separation of neutral and charged analytes and has been successfully applied to the analysis of other fungicide residues in food matrices. For instance, a validated CE method for the determination of aminopyrimidine and pyrimidine (B1678525) derivatives, which are structurally related to this compound, has been reported with a limit of detection at the 0.05% level. This suggests that with further development and validation, CE could offer a cost-effective and efficient alternative for this compound analysis, particularly for screening purposes.

Conclusion

The choice of an analytical method for this compound residue analysis depends on the specific needs of the laboratory and the research question at hand. UPLC-MS/MS remains the gold standard for its high sensitivity, specificity, and ability to perform multi-residue analysis. However, its high cost and the need for specialized personnel can be limiting factors. Immunoassays, on the other hand, offer a rapid, cost-effective, and high-throughput screening alternative with impressive sensitivity and specificity. As research progresses, Capillary Electrophoresis may also emerge as a valuable tool in the analytical arsenal (B13267) for fungicide residue monitoring. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to ensure the accuracy and reliability of their this compound residue data.

References

Ethirimol: A Comparative Efficacy Analysis Against Modern Fungicides for Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ethirimol, a systemic pyrimidine (B1678525) fungicide, with that of modern fungicides used to control powdery mildew, a persistent threat to various crops. This document synthesizes available experimental data to offer an objective analysis of their performance, mechanisms of action, and resistance profiles.

Introduction: The Evolving Landscape of Powdery Mildew Management

Powdery mildew, caused by various species of fungi in the order Erysiphales, is a significant plant disease affecting a wide range of agricultural and horticultural crops. For decades, fungicides have been a cornerstone of its management. This compound, introduced in the late 1960s, was a key tool in controlling this disease, particularly in cereals like barley.[1] However, the continuous evolution of fungal pathogens and the development of fungicide resistance have necessitated the introduction of newer, more diverse chemical classes. This guide examines the standing of this compound in the current landscape of fungicidal control, comparing its efficacy to that of modern alternatives.

Mechanism of Action: A Tale of Two Strategies

Fungicides exert their effects through specific biochemical pathways within the fungal cell. Understanding these mechanisms is crucial for effective and sustainable disease management.

This compound: This systemic fungicide acts by inhibiting the enzyme adenosine (B11128) deaminase.[2] This enzyme is critical for purine (B94841) metabolism, and its inhibition disrupts the synthesis of nucleic acids (DNA and RNA), ultimately halting fungal growth and reproduction.[2] this compound is absorbed by the plant's roots and translocated through the xylem, providing protection to new growth.[3]

Modern Fungicides: Newer fungicides employ a variety of mechanisms, often targeting different cellular processes to combat resistance and enhance efficacy.

  • Aryl-phenyl-ketones (e.g., Metrafenone): These fungicides disrupt the actin cytoskeleton of the fungus.[4][5] This interference with the cytoskeleton affects key processes like hyphal growth, cell polarity, and the formation of infection structures (appressoria), thereby preventing the fungus from penetrating the host plant.[4][6]

  • Benzoylpyridines (e.g., Pyriofenone): Similar to metrafenone (B1676525), pyriofenone (B131606) also disrupts the actin cytoskeleton, leading to abnormal fungal development and inhibition of sporulation.[7][8]

  • Quinazolinones (e.g., Proquinazid): Proquinazid (B71954) is known to interfere with the early stages of fungal development, including spore germination and appressorium formation.[9][10] It is believed to affect signal transduction pathways within the fungus.

  • Quinolines (e.g., Quinoxyfen): This class of fungicides disrupts G-protein signaling pathways in fungi.[11] These pathways are essential for recognizing host signals and initiating the infection process. By interfering with these signals, quinoxyfen (B1680402) prevents the fungus from successfully infecting the plant.

Quantitative Efficacy Comparison

Direct comparative efficacy data between this compound and modern fungicides from single, controlled studies are limited due to the different eras of their primary use. However, by compiling data from various sources, a comparative overview can be constructed. The following tables summarize available quantitative data, primarily focusing on the effective concentration required to inhibit 50% of fungal growth (EC50) against Blumeria graminis, the causal agent of powdery mildew in cereals.

Table 1: In Vitro Efficacy (EC50) of Various Fungicides against Blumeria graminis

Fungicide ClassActive IngredientTarget PathogenEC50 (mg/L)Reference(s)
PyrimidineThis compoundBlumeria graminis f. sp. hordeiData not readily available in recent literature
BenzophenoneMetrafenoneBlumeria graminis f. sp. tritici< 0.02 (sensitive isolates)[12]
BenzoylpyridinePyriofenonePodosphaera xanthii0.39 - 0.70 (sensitive isolates)[13]
QuinazolinoneProquinazidBlumeria graminis f. sp. tritici0.000078 - 0.02[14]

Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Field Efficacy of this compound and Modern Fungicides against Cereal Powdery Mildew

FungicideApplication MethodCropDisease Control (%)Yield Increase (%)Reference(s)
This compoundSeed dressing/Granules in furrowBarleyEffective controlSizeable increases[3]
Metrafenone, Proquinazid, CyflufenamidFoliar sprayWheatUp to 80% reduction in mildewNot specified[9]
Triazole FungicidesFoliar sprayBarleySignificant reduction in severity5 - 13%[15]

Resistance Profile

Fungicide resistance is a major challenge in disease management. The risk of resistance development varies between different fungicide classes.

This compound: Resistance to this compound in populations of Blumeria graminis f. sp. hordei was reported not long after its introduction.[16] The stability of this resistance has been a subject of study, with some evidence suggesting that resistant isolates may have lower fitness in the absence of the fungicide.

Modern Fungicides:

  • Metrafenone: Monitoring studies have shown the emergence of Blumeria graminis f. sp. tritici isolates with reduced sensitivity to metrafenone.[12][17][18] Resistance management strategies are crucial for its sustained use.

  • Pyriofenone: High levels of resistance to pyriofenone have been identified in field isolates of Podosphaera xanthii.[2][7][13] Cross-resistance with metrafenone has also been observed.[2]

  • Proquinazid: A sensitivity relationship with quinoxyfen has been observed, suggesting a potential for cross-resistance and highlighting the need for careful management.[14]

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in the comparison of fungicide efficacy.

In Vitro Fungicide Susceptibility Testing

This protocol is a generalized method for determining the EC50 of a fungicide against a powdery mildew fungus.

Objective: To determine the concentration of a fungicide that inhibits 50% of the fungal growth in a controlled laboratory setting.

Materials:

  • Fungicide stock solutions of known concentrations.

  • Culture medium suitable for the target fungus (e.g., agar-based medium).

  • Petri dishes or multi-well plates.

  • Fungal inoculum (spores or mycelial plugs).

  • Incubator with controlled temperature and light conditions.

  • Microscope for observing fungal growth.

Procedure:

  • Preparation of Fungicide-Amended Media: A series of media plates are prepared with different concentrations of the fungicide. A control group with no fungicide is also prepared.

  • Inoculation: Each plate is inoculated with a standardized amount of the fungal inoculum.

  • Incubation: The plates are incubated under optimal conditions for fungal growth.

  • Assessment: After a set incubation period, the fungal growth (e.g., colony diameter, spore germination) is measured for each fungicide concentration and the control.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

In Vivo Fungicide Efficacy Testing (Field Trial)

This protocol provides a general framework for evaluating the efficacy of a fungicide in a field setting.

Objective: To assess the performance of a fungicide in controlling powdery mildew and its impact on crop yield under real-world conditions.

Materials:

  • Fungicide formulation.

  • Spraying equipment.

  • Experimental plots with a susceptible crop variety.

  • Method for disease assessment (e.g., visual rating scale).

  • Harvesting equipment.

Procedure:

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replicates for each treatment (including an untreated control).

  • Fungicide Application: Fungicides are applied at specified growth stages of the crop and at recommended rates.

  • Disease Assessment: The severity of powdery mildew is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area infected).

  • Yield Measurement: At the end of the growing season, the crop yield from each plot is harvested and measured.

  • Data Analysis: The disease control percentage is calculated by comparing the disease severity in the treated plots to the untreated control. The impact on yield is also analyzed statistically.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within fungal cells and the experimental processes helps in understanding the efficacy and mechanisms of these fungicides.

Ethirimol_Mechanism_of_Action This compound This compound AdenosineDeaminase Adenosine Deaminase This compound->AdenosineDeaminase Inhibits Inosine Inosine AdenosineDeaminase->Inosine Converts Adenosine Adenosine Adenosine->AdenosineDeaminase PurineMetabolism Purine Metabolism Inosine->PurineMetabolism NucleicAcidSynthesis Nucleic Acid Synthesis (DNA/RNA) PurineMetabolism->NucleicAcidSynthesis FungalGrowth Fungal Growth Inhibited NucleicAcidSynthesis->FungalGrowth Required for

Caption: Mechanism of action of this compound.

Metrafenone_Mechanism_of_Action Metrafenone Metrafenone ActinCytoskeleton Actin Cytoskeleton Organization Metrafenone->ActinCytoskeleton Disrupts HyphalGrowth Hyphal Growth & Polarity ActinCytoskeleton->HyphalGrowth Essential for AppressoriumFormation Appressorium Formation ActinCytoskeleton->AppressoriumFormation Essential for FungalDevelopment Fungal Development Inhibited HyphalGrowth->FungalDevelopment HostPenetration Host Penetration AppressoriumFormation->HostPenetration HostPenetration->FungalDevelopment

Caption: Mechanism of action of Metrafenone.

Quinoxyfen_Mechanism_of_Action Quinoxyfen Quinoxyfen G_Protein G-Protein Signaling Pathway Quinoxyfen->G_Protein Disrupts HostSignalRecognition Host Signal Recognition G_Protein->HostSignalRecognition Mediates AppressoriumDifferentiation Appressorium Differentiation HostSignalRecognition->AppressoriumDifferentiation InfectionProcess Infection Process Inhibited AppressoriumDifferentiation->InfectionProcess

Caption: Mechanism of action of Quinoxyfen.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo (Field) Testing MediaPrep Prepare Fungicide- Amended Media Inoculation_vitro Inoculate with Fungal Spores MediaPrep->Inoculation_vitro Incubation_vitro Incubate under Controlled Conditions Inoculation_vitro->Incubation_vitro Assessment_vitro Measure Fungal Growth Incubation_vitro->Assessment_vitro EC50_Calc Calculate EC50 Assessment_vitro->EC50_Calc PlotSetup Set up Randomized Field Plots Application_vivo Apply Fungicide Treatments PlotSetup->Application_vivo DiseaseScoring Assess Disease Severity Application_vivo->DiseaseScoring Harvest Harvest and Measure Yield DiseaseScoring->Harvest DataAnalysis Analyze Disease Control & Yield Data Harvest->DataAnalysis

Caption: Experimental workflow for fungicide efficacy testing.

Conclusion

This compound remains a notable fungicide in the history of powdery mildew control, with a specific and effective mechanism of action. However, the landscape of fungicide technology has evolved significantly. Modern fungicides offer diverse modes of action, which are essential for managing the persistent threat of resistance. While quantitative comparisons are challenging due to the temporal gap in the widespread use of this compound and newer compounds, the available data suggest that modern fungicides generally provide high levels of efficacy. The key advantage of the modern fungicide portfolio lies in its diversity, allowing for robust resistance management strategies through the rotation and mixing of different chemical classes. For researchers and professionals in drug development, understanding the mechanisms, efficacy, and resistance profiles of both older and newer fungicides is paramount for developing sustainable and effective disease control programs for the future.

References

Safety Operating Guide

Proper Disposal of Ethirimol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ethirimol, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is harmful in contact with skin.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound. In case of accidental exposure, follow the first-aid measures outlined below.

Precautionary MeasureSpecification
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
First Aid: Skin Contact Wash off with soap and plenty of water. If you feel unwell, call a POISON CENTER or doctor/physician.[2] Take off contaminated clothing and wash it before reuse.[1][2][3]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
First Aid: Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Spill Response (Small) Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove residual contamination.[2]
Spill Response (Large) Stop the flow of material if it is safe to do so. Dike the spilled material. Cover with plastic sheeting to prevent spreading. Absorb in vermiculite, dry sand, or earth and place into containers for disposal.[2]
This compound Disposal Workflow

The proper disposal of this compound and its containers must be conducted in accordance with local, regional, national, and international regulations.[2][4] Under no circumstances should this compound or its containers be disposed of in standard waste streams or released into the environment, such as drains or waterways.[2][4] The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

Ethirimol_Disposal_Workflow cluster_prep Preparation & Assessment cluster_types Waste Streams cluster_procedures Disposal Procedures start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste empty_container Empty Container assess_waste->empty_container Container unused_product Unused/Expired Product assess_waste->unused_product Chemical contaminated_material Contaminated Material (e.g., PPE, spill debris) assess_waste->contaminated_material Debris triple_rinse Triple-Rinse Container (if applicable) empty_container->triple_rinse package_waste Package and Seal in Labeled, Closed Container unused_product->package_waste contaminated_material->package_waste puncture_container Puncture Container to Prevent Reuse triple_rinse->puncture_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container->package_waste collect_rinsate->package_waste contact_disposal Contact Licensed Hazardous Waste Disposal Facility package_waste->contact_disposal end End: Waste Transferred to Facility contact_disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols

Protocol 1: Decontamination of Empty this compound Containers
  • Initial Emptying : Ensure the container is completely empty by draining it for at least 30 seconds into the application mixture or a designated waste container.

  • Triple Rinsing :

    • Fill the empty container one-quarter full with a suitable solvent (e.g., water, as specified by local regulations or your institution's environmental health and safety office).

    • Securely close the container and agitate it vigorously to rinse all interior surfaces.

    • Drain the rinsate into a designated hazardous waste container.[5] This rinsate must be disposed of as hazardous waste.

    • Repeat this rinsing procedure two more times.[5]

  • Container Preparation for Disposal :

    • After the final rinse, allow the container to dry completely.

    • Puncture the top and bottom of the container to prevent reuse.[5]

    • The now-decontaminated container can be disposed of in a licensed sanitary landfill or as directed by your waste disposal provider.[5]

Protocol 2: Packaging of Unused this compound and Contaminated Materials
  • Waste Identification : Clearly identify the waste as "this compound" and note any other chemicals it may be mixed with.

  • Container Selection : Use a suitable, closed container for disposal.[1] The container must be compatible with the chemical and in good condition.

  • Packaging :

    • For unused or expired this compound, place the original container into a larger, labeled outer container if necessary for secondary containment.

    • For spill cleanup materials and contaminated PPE, place them in a sealed, leak-proof bag or container.

  • Labeling : Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other components.[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[7][8]

Disposal of this compound must be carried out by a licensed waste disposal company.[2] Consult your institution's environmental health and safety department to arrange for the collection and proper disposal of the packaged waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethirimol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethirimol, a fungicide also used in research settings. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.

Essential Safety and Physical Properties

This compound presents several hazards that necessitate careful handling. It is harmful in contact with skin, can cause skin irritation and may lead to an allergic skin reaction.[1][2][3] Furthermore, it can cause serious eye irritation.[3] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Physical StateWhite to Off-White Solid
Melting Point159-160°C[4]
Boiling Point306.2°C at 760 mmHg[4]
SolubilityChloroform (Sparingly), Ethanol (Slightly), Methanol (Slightly)[4]
Incompatible MaterialsStrong oxidizing agents[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is critical when handling this compound to prevent skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Butyl, Neoprene).[5][6] Elbow-length gloves are recommended to protect the wrists.[6]Prevents dermal absorption, a primary route of exposure. Cotton or leather gloves should never be worn as they can absorb the chemical.[6]
Body Protection Chemical-resistant suit or coveralls that cover the entire body from wrists to ankles.[6] A chemical-resistant apron should be worn during mixing and loading.[6]Minimizes skin contact from splashes or dust.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if symptoms of irritation occur.[5]Protects against inhalation of dusts or aerosols.

Operational Plan: Handling this compound

A systematic approach to handling this compound, from preparation to post-handling, is crucial for safety and efficacy.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible and functional.[7]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation before use.[5]

  • Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood.[5] Clear the workspace of any unnecessary items.

  • Review Safety Data Sheet (SDS): Before beginning, review the SDS for this compound to re-familiarize yourself with its hazards and emergency procedures.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE in the correct order (e.g., suit, then gloves, then eye protection).

  • Weighing and Transfer: Carefully weigh and transfer the solid this compound, avoiding the creation of dust.[5] Use non-sparking tools.[5]

  • Solution Preparation: If preparing a solution, add the this compound to the solvent slowly to prevent splashing.

  • Immediate Cleanup: Clean any minor spills immediately with an appropriate absorbent material.

Post-Handling Procedures
  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Store this compound: Ensure the primary container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Segregate Waste: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Follow Regulations: Dispose of the waste container in accordance with all local, regional, and national regulations for hazardous waste.[1][4] Contact your institution's environmental health and safety department for specific guidance.

  • Container Disposal: Do not reuse empty this compound containers.[8] Rinse them three times with an appropriate solvent, and dispose of the rinsate as hazardous waste. Puncture and dispose of the empty container as instructed by your local regulations.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][4] Seek medical attention if you feel unwell.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water.[1] Call a poison control center or doctor for treatment advice.[1]

Spill Response
  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[7]

  • Contain the Spill: Use an inert, absorbent material like vermiculite (B1170534) or sand to contain the spill.[7]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a labeled container for hazardous waste disposal.[7]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Ethirimol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep_1 Verify Emergency Equipment Prep_2 Assemble PPE Prep_1->Prep_2 Prep_3 Prepare Workspace Prep_2->Prep_3 Handling_1 Don PPE Prep_3->Handling_1 Handling_2 Weigh & Transfer Handling_1->Handling_2 Handling_3 Clean Minor Spills Handling_2->Handling_3 Post_1 Decontaminate Workspace Handling_3->Post_1 Post_2 Doff PPE Post_1->Post_2 Post_3 Personal Hygiene Post_2->Post_3 Post_4 Store this compound Post_3->Post_4 Disposal_1 Segregate Waste Post_4->Disposal_1 Disposal_2 Follow Regulations Disposal_1->Disposal_2

Caption: Workflow for Safe Handling of this compound.

Ethirimol_Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Accidental Exposure Occurs Skin_1 Wash with Soap & Water Exposure->Skin_1 Eye_1 Flush with Water (15+ min) Exposure->Eye_1 Inhale_1 Move to Fresh Air Exposure->Inhale_1 Skin_2 Remove Contaminated Clothing Skin_1->Skin_2 Skin_3 Seek Medical Attention Skin_2->Skin_3 Eye_2 Remove Contact Lenses Eye_1->Eye_2 Eye_3 Seek Medical Attention Eye_2->Eye_3 Inhale_2 Seek Medical Attention if Symptoms Persist Inhale_1->Inhale_2

Caption: Immediate Actions for Accidental Exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.